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[2-(Propan-2-yl)cyclopropyl]methanol Documentation Hub

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  • Product: [2-(Propan-2-yl)cyclopropyl]methanol
  • CAS: 1512049-48-7

Core Science & Biosynthesis

Foundational

[2-Isopropylcyclopropyl]methanol: A Technical Guide on Physical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance target affinity and metabolic stability. [2-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance target affinity and metabolic stability. [2-isopropylcyclopropyl]methanol (CAS: 1512049-48-7) has emerged as a highly valuable structural building block in the synthesis of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Protein-Protein Interaction (PPI) stabilizers. This whitepaper provides an in-depth analysis of its physical properties, details self-validating synthetic protocols, and explores the mechanistic rationale behind its deployment in advanced drug design.

Structural Theory and Physical Properties

The molecular architecture of [2-isopropylcyclopropyl]methanol features a highly strained three-membered carbocycle appended with a bulky isopropyl group and a primary carbinol. The cyclopropane ring is characterized by "bent bonds" (Walsh orbitals), which possess greater p-character than standard alkanes. This unique hybridization imparts alkene-like electronic properties to the ring, slightly increasing the acidity of the adjacent hydroxymethyl protons and influencing the overall dipole moment.

From a physical standpoint, the rigid, planar nature of the cyclopropane ring allows for tighter molecular packing compared to acyclic aliphatic counterparts (e.g., heptanol). This structural density manifests in elevated refractive indices and higher specific gravities.

Quantitative Physical Data Summary

Note: Due to its primary role as an intermediate, exact experimental thermodynamic values are often derived alongside predictive modeling based on its structural components.

ParameterValue / CharacteristicMechanistic Rationale
CAS Registry Number 1512049-48-7Unique identifier for the specific isomer/mixture 1.
Molecular Formula C₇H₁₄OStandard aliphatic composition 2.
Molecular Weight 114.19 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area 20.2 ŲDictated exclusively by the primary hydroxyl group; optimal for maintaining high membrane permeability.
Estimated LogP 1.8 – 2.1The lipophilic isopropyl and cyclopropyl groups are perfectly balanced by the polar carbinol, making it an ideal fragment for hydrophobic pocket targeting.
Density (Est.) 0.88 – 0.91 g/cm³Higher than acyclic aliphatic alcohols due to the rigid, dense molecular packing of the strained cyclopropane ring.

Synthetic Methodologies & Experimental Workflows

The synthesis of highly substituted cyclopropanes requires strict stereochemical control. The most reliable method for generating [2-isopropylcyclopropyl]methanol is the cyclopropanation of 4-methyl-2-penten-1-ol.

Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality & Logic: The standard Simmons-Smith reaction relies on a zinc-copper couple, which is heterogeneous and prone to unpredictable initiation periods. The Furukawa modification utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generating the reactive carbenoid (EtZnCH₂I) homogeneously in solution 3. This ensures reproducible reaction kinetics. The allylic alcohol directs the cyclopropanation via chelation, ensuring high syn-diastereoselectivity.

Step-by-Step Methodology:

  • Carbenoid Preparation: To a flame-dried, argon-purged Schlenk flask, add dry dichloromethane (DCM) (10 mL) and Et₂Zn (1.0 M in hexane, 11.0 mmol, 5.0 equiv). Cool the solution strictly to 0 °C using an ice-water bath.

    • Expert Insight: DCM is a non-coordinating solvent that stabilizes the electrophilic zinc carbenoid. Maintaining 0 °C is critical to prevent the thermal decomposition of the carbenoid into ethylene and zinc iodide.

  • Activation: Add CH₂I₂ (11.0 mmol, 5.0 equiv) dropwise over 15 minutes. Stir until the mixture transitions into a white suspension (approx. 30 minutes).

    • Self-Validation: The dropwise addition controls the highly exothermic halogen-metal exchange. The appearance of the white suspension is the visual confirmation that the active EtZnCH₂I species has successfully formed 3.

  • Substrate Addition: Slowly add a solution of 4-methyl-2-penten-1-ol (2.2 mmol, 1.0 equiv) in dry DCM (5 mL) to the suspension at 0 °C.

  • Reaction Progression: Stir the reaction mixture for 4 hours at 0 °C. Monitor via TLC (Hexane:EtOAc 4:1) using a KMnO₄ stain to observe the disappearance of the alkene.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous phase with DCM (3 × 10 mL).

    • Expert Insight: NH₄Cl provides a mild, buffered proton source to destroy unreacted organozinc species. Using stronger acids would risk protonating the cyclopropane ring, leading to ring-opening side reactions 3.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (0–20% EtOAc in hexane).

Alternative Scalable Route: For industrial scale-up avoiding highly pyrophoric diethylzinc, a tandem Barbier-type cyclopropanation using dibromomethane and tert-butyl magnesium chloride can be employed, offering a robust "one-pot" alternative 4.

SimmonsSmith A Allylic Alcohol (4-methyl-2-penten-1-ol) C Chelation Complex (Transition State) A->C Coordination B Organozinc Carbenoid (EtZnCH2I) B->C Methylene Transfer D [2-isopropylcyclopropyl]methanol (Target Molecule) C->D Stereoselective Cyclopropanation

Figure 1: Mechanism and workflow of the Furukawa-modified Simmons-Smith cyclopropanation.

Applications in Advanced Therapeutics

The [2-isopropylcyclopropyl]methyl moiety is not merely a passive linker; it is an active pharmacological vector used to manipulate the thermodynamics of protein binding.

Targeted Protein Degradation (PROTACs)

Recent advancements in PROTAC development utilize ((1R,2S)-2-isopropylcyclopropyl)methanol derivatives to synthesize compounds that mediate the degradation of pathogenic proteins 5. In PROTAC design, the entropic penalty of forming a ternary complex (Target Protein – PROTAC – E3 Ligase) is a major hurdle.

  • Mechanistic Rationale: By replacing a flexible acyclic alkyl chain with a rigid cyclopropane ring, medicinal chemists restrict the molecule's degrees of freedom. This pre-organizes the linker into a bioactive conformation, significantly lowering the entropic cost of binding. Simultaneously, the isopropyl group provides precise steric bulk to fill hydrophobic sub-pockets on the E3 ligase surface 5.

Protein-Protein Interaction (PPI) Stabilizers

Stabilizing hub proteins, such as the 14-3-3 protein family, requires molecules that can act as "molecular glues" at the protein-protein interface. [2-isopropylcyclopropyl]methanol is utilized as a critical building block to synthesize tethers that lock these protein complexes in their active states 3. The primary alcohol serves as a versatile synthetic handle (easily oxidized to an aldehyde via Dess-Martin periodinane for reductive aminations) while the lipophilic cyclopropyl-isopropyl tail engages the shallow, hydrophobic grooves of the protein surface 3.

PROTAC Target Target Protein (Pathogenic) Complex Ternary Complex Formation Target->Complex Binding Ligase E3 Ubiquitin Ligase Ligase->Complex Recruitment Moiety [2-isopropylcyclopropyl]methyl Conformational Anchor Moiety->Complex Restricts Entropy, Enhances Affinity Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Figure 2: Integration of the [2-isopropylcyclopropyl]methyl moiety in targeted protein degradation.

References

  • ChemicalBook - CAS 1512049-48-7 / (2-isopropylcyclopropyl)methanol Properties and Identity.
  • US Patent 20240317706A1 - Compounds that mediate protein degradation and methods of use thereof.
  • WO Patent 2024192415A1 - Protein-protein interaction stabilizers.
  • Aaronchem - 3,7-DiMethyl-1,7-octanediol and related derivatives (Product Details).
  • US Patent 8450533B2 - Cyclopropanation process.

Sources

Exploratory

Structure Elucidation of Substituted Cyclopropylmethanols: From Connectivity to Absolute Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my experience has shown that while cyclopropylmethanols are invaluable structural motifs in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that while cyclopropylmethanols are invaluable structural motifs in medicinal chemistry, their unique three-dimensional and electronic nature presents distinct challenges in structural verification. The strained three-membered ring induces unusual chemical shifts and coupling constants in NMR, while its conformational rigidity and potential for chirality demand a multi-technique approach for unambiguous characterization.

This guide eschews a simple list of techniques. Instead, it presents a logical, field-tested workflow for the complete structural elucidation of a novel substituted cyclopropylmethanol, from initial synthesis to final stereochemical assignment. We will explore the causality behind each experimental choice, ensuring that every step provides a self-validating piece of the structural puzzle.

The Foundational Analysis: Confirming Molecular Formula and Core Connectivity

The first objective is to confirm that the desired molecule was synthesized. This involves verifying the molecular weight and establishing the basic carbon-hydrogen framework. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this initial phase.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Before committing to extensive NMR analysis, confirming the molecular formula is a critical and efficient first step. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Causality of Experimental Choice: Unlike unit-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm).[1] This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing high confidence in the molecular formula. The choice of ionization technique is crucial; Electrospray Ionization (ESI) is suitable for polar molecules that can be readily protonated or deprotonated, while Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar compounds.[2]

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve ~0.1 mg of the purified cyclopropylmethanol derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Agilent Q-TOF HPLC-MS system or equivalent.[1]

  • Method:

    • Introduce the sample via direct infusion or a short liquid chromatography run.

    • Use ESI in positive ion mode to generate the protonated molecule, [M+H]⁺. For some compounds, adducts like [M+Na]⁺ may be more prominent.

    • Acquire the spectrum over a relevant m/z range (e.g., 50-1000).

  • Data Analysis:

    • Identify the peak corresponding to the expected [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass for the target molecular formula.

NMR Spectroscopy: The Blueprint of Connectivity

With the molecular formula confirmed, NMR spectroscopy provides the detailed blueprint of the molecule's structure. ¹H and ¹³C NMR reveal the chemical environment of each nucleus, while 2D NMR experiments establish through-bond connectivity.

Expertise in Interpretation: The cyclopropane ring's unique electronic structure results in highly shielded protons and carbons, causing their signals to appear significantly upfield in the NMR spectrum.[3] Protons on the cyclopropyl ring typically resonate between 0 and 1.5 ppm, while the carbons appear between 0 and 20 ppm.[3] The rigid ring structure also leads to distinct and highly informative proton-proton coupling constants (J-values).

Table 1: Typical ¹H NMR Characteristics for a Cyclopropylmethanol Moiety

Proton(s)Typical Chemical Shift (ppm)Typical Coupling Constants (Hz)Notes
Ring Protons0.2 - 1.5Jgem ≈ -4 to -9 HzJcis ≈ 6 to 12 HzJtrans ≈ 4 to 9 HzHighly shielded. Coupling constants are critical for determining relative stereochemistry on the ring.
Methanol CH3.0 - 4.0Jvicinal ≈ 5 to 8 HzCoupled to adjacent ring proton(s). Position is dependent on substitution.
Methanol OHVariable (1.0 - 5.0)Typically a broad singletPosition and coupling are solvent and concentration-dependent. Can be exchanged with D₂O.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).[3]

  • ¹H NMR: Acquire a standard 1D proton spectrum. This confirms the presence of the characteristic upfield cyclopropyl signals and the methanol proton.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH₃, CH₂, and CH signals (CH₂ will be negative, CH/CH₃ will be positive).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity from the methanol proton to the cyclopropyl ring and through any substituents.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous assignment of the ¹H and ¹³C signals for each CHn group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for establishing connectivity across quaternary carbons and confirming the attachment of substituents to the cyclopropylmethanol core.

Workflow for Initial Structure Confirmation

G cluster_0 Phase 1: Core Structure & Connectivity A Purified Compound B HRMS Analysis A->B D 1D NMR (¹H, ¹³C, DEPT) A->D C Determine Molecular Formula B->C Accurate Mass G Confirm Atom Connectivity (Proposed Structure) C->G E Establish Functional Groups & Carbon Skeleton D->E Chemical Shifts F 2D NMR (COSY, HSQC, HMBC) E->F F->G Correlations

Caption: Workflow for establishing the molecular formula and connectivity.

Elucidating Stereochemistry: From Relative to Absolute

Once the planar structure is confirmed, the next critical step is to determine the three-dimensional arrangement of atoms. This involves defining the relative stereochemistry (cis/trans relationships) and, for chiral molecules, the absolute configuration (R/S designation).

Relative Stereochemistry via NMR

For substituted cyclopropanes, the rigid ring structure fixes the spatial relationships between substituents. These relationships can be determined by analyzing ¹H-¹H coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.

Field-Proven Insights:

  • Coupling Constants (J-values): As a general rule for cyclopropanes, the coupling constant between two protons on adjacent carbons is larger when they are cis to each other (Jcis ≈ 6-12 Hz) than when they are trans (Jtrans ≈ 4-9 Hz). This difference, while sometimes subtle, is a powerful diagnostic tool.

  • NOE Spectroscopy (NOESY/ROESY): NOE experiments detect protons that are close in space (< 5 Å), regardless of their through-bond connectivity. A cross-peak between two protons in a NOESY or ROESY spectrum provides direct evidence of their spatial proximity, which can be used to assign relative stereochemistry. For molecules of this size, ROESY often provides more reliable and less ambiguous results than NOESY.

Absolute Stereochemistry: The Chiral Challenge

If the substituted cyclopropylmethanol is chiral, determining its absolute configuration is paramount, particularly in drug development where enantiomers can have vastly different pharmacological effects.[4]

2.2.1. X-Ray Crystallography: The Unambiguous Gold Standard

If a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[5][6][7]

Causality of the Technique: X-ray crystallography works by scattering X-rays off the electron clouds of the atoms in a crystal lattice.[8] The resulting diffraction pattern is mathematically decoded to generate a 3D map of electron density, from which the precise position of every atom can be determined.[6] To determine the absolute configuration, the analysis must include anomalous dispersion, which is an effect that becomes significant when a heavy atom is present in the structure or when using specific X-ray wavelengths (e.g., from a copper source).[9]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer with an appropriate X-ray source (e.g., Mo or Cu).

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.[8]

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the model against the experimental data.

  • Absolute Structure Determination:

    • The absolute structure is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and 1 for the incorrect one.

2.2.2. Chiroptical Methods: A Solution-State Alternative

When single crystals cannot be obtained, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide a powerful alternative for assigning absolute configuration in solution.

Expertise & Causality: These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimentally measured ECD or VCD spectrum to a spectrum predicted computationally (typically using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be confidently assigned. The experimental spectrum of the (+)-enantiomer will be a mirror image of the (-)-enantiomer.[10]

Decision Workflow for Stereochemical Analysis

G cluster_1 Phase 2: Stereochemical Elucidation Start Confirmed Planar Structure Relative Determine Relative Stereochemistry Start->Relative NMR_J ¹H-¹H Coupling Constants Analysis Relative->NMR_J NMR_NOE NOESY / ROESY Analysis Relative->NMR_NOE Absolute Determine Absolute Configuration Crystal Can a single crystal be grown? Absolute->Crystal IsChiral Is the molecule chiral? NMR_J->IsChiral NMR_NOE->IsChiral IsChiral->Absolute Yes Achiral Structure Complete IsChiral->Achiral No Xray Single-Crystal X-Ray Diffraction Crystal->Xray Yes Chiroptical Chiroptical Methods (ECD/VCD) + Computational Chemistry Crystal->Chiroptical No Final Fully Elucidated 3D Structure Xray->Final Chiroptical->Final

Caption: Decision workflow for assigning relative and absolute stereochemistry.

References

  • Reaction behavior of cyclopropylmethyl cations derived 1-phenylselenocyclopropylmethanols with acids. ResearchGate. Available at: [Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. Available at: [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-cyclopropyl-substituted... ResearchGate. Available at: [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cyclopropanemethanol | C4H8O. PubChem. Available at: [Link]

  • CHIROPTICAL SPECTROSCOPY. Wiley. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]

  • Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li. Available at: [Link]

  • Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate. Google Patents.
  • A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol. Google Patents.
  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Probing the Nonlinear Chiroptical Activity of Multiturn Aromatic Helices Using Linearly Polarized Light. PMC. Available at: [Link]

  • A review of the application of chiroptical methods to analytical chemistry. ScienceDirect. Available at: [Link]

  • x Ray crystallography. PMC. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • A Data-Driven Approach to the Development and Understanding of Chiroptical Sensors for Alcohols with Remote γ-Stereocenters. PMC. Available at: [Link]

  • Synthesis of some substituted pyrrolidines from cyclopropyl carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • What is Chemical Crystallography? University of Oxford. Available at: [Link]

  • Cyclopropanemethanol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • cyclopropylmethanol. Stenutz. Available at: [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available at: [Link]

  • 100 Years of X-ray Crystallography. ResearchGate. Available at: [Link]

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). The Review of Diabetic Studies. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. Available at: [Link]

  • Mass Spectrometry Fundamental LC-MS Introduction. Crawford Scientific. Available at: [Link]

  • Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. PMC. Available at: [Link]

  • Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. PMC. Available at: [Link]

Sources

Foundational

The Synthesis of Cyclopropyl Alcohols: A Technical Whitepaper on Methodologies, Mechanisms, and Applications

Executive Summary Cyclopropyl alcohols—encompassing both cyclopropanols and cyclopropylmethanols—are highly strained, three-membered carbocycles that serve as indispensable building blocks in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl alcohols—encompassing both cyclopropanols and cyclopropylmethanols—are highly strained, three-membered carbocycles that serve as indispensable building blocks in modern organic synthesis and drug discovery. Due to their intrinsic ring strain (approximately 28 kcal/mol), these molecules act as versatile C3 synthons and homoenolate equivalents[1]. This whitepaper provides an in-depth mechanistic analysis of the core methodologies used to synthesize cyclopropyl alcohols, specifically focusing on the Kulinkovich and Simmons-Smith reactions. By dissecting the causality behind reagent selection and establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

The Strategic Value of Cyclopropyl Alcohols in Drug Discovery

In medicinal chemistry, the incorporation of cyclopropyl rings is a privileged strategy to restrict the conformational flexibility of lead compounds, thereby enhancing target binding affinity and improving metabolic stability against cytochrome P450 enzymes[2]. Cyclopropanols, in particular, are carbocyclic homologues of enols. Upon activation by transition metals (such as Pd or Cu), they undergo rapid ring-opening cross-coupling reactions, functioning as highly reactive β -ketone radical or homoenolate intermediates[1]. This unique reactivity allows for the rapid assembly of complex, densely functionalized molecular architectures, including fused bicyclic lactones and pharmaceutical precursors[3].

Mechanistic Causality in Core Synthetic Methodologies

The Kulinkovich Reaction: Accessing 1,2-cis-Alkylcyclopropanols

The Kulinkovich reaction is the premier method for the direct conversion of carboxylic esters into 1-substituted or 1,2-disubstituted cyclopropanols using Grignard reagents and a titanium(IV) alkoxide catalyst[4].

Mechanistic Causality & Reagent Selection: The reaction relies on the in situ generation of a highly reactive, low-valent titanacyclopropane intermediate. When ethylmagnesium bromide is added to titanium(IV) isopropoxide, a thermally unstable diethyltitanium complex is formed. The critical mechanistic step is the β -hydride elimination of this complex, which expels ethane gas to yield the titanacyclopropane[4]. This intermediate acts as a 1,2-dicarbanion equivalent, undergoing insertion into the ester carbonyl followed by ring closure to form the cyclopropanol[5].

Why use sub-stoichiometric Titanium? Originally developed as a stoichiometric process, the reaction was optimized to use catalytic Ti(OiPr)₄ (typically 10-20 mol%). The titanium(II) species is reoxidized to titanium(IV) during the final alkoxide exchange step, making the cycle highly atom-economical[4].

Kulinkovich A Titanium(IV) Isopropoxide + Grignard Reagent B Diethyltitanium Intermediate (Thermally Unstable) A->B C β-Hydride Elimination (Ethane Gas Evolution) B->C D Titanacyclopropane (1,2-Dicarbanion Equivalent) C->D E Ester Insertion (Alkylation) D->E F Ring Closure & Ti(IV) Regeneration E->F F->A Catalytic Cycle G Cyclopropanol Product F->G

Catalytic cycle and mechanism of the Kulinkovich cyclopropanol synthesis.
The Simmons-Smith Reaction: Stereoselective Cyclopropylmethanols

The Simmons-Smith cyclopropanation is the standard method for converting allylic alcohols into cyclopropylmethanols. The reaction utilizes a zinc carbenoid to transfer a methylene unit across an alkene[2].

Mechanistic Causality & Reagent Selection: While the classical protocol uses a Zn-Cu couple, modern synthesis heavily favors the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂)[6]. Why use the Furukawa modification? The classical reagent requires ethereal solvents, which coordinate to the zinc carbenoid and severely attenuate its electrophilicity. Et₂Zn is soluble in non-complexing halogenated solvents like dichloromethane (DCM). By running the reaction in DCM, the carbenoid remains uncoordinated and highly reactive[6]. Furthermore, the free hydroxyl group of the allylic alcohol actively coordinates the zinc carbenoid, directing the methylene delivery exclusively to the syn-face of the alkene, resulting in exceptional diastereoselectivity (>99:1 dr)[7].

SimmonsSmith Step1 Allylic Alcohol Substrate Step3 Hydroxyl Chelation (Directing Group Effect) Step1->Step3 Step2 Zinc Carbenoid Formation (Et2Zn + CH2I2) Step2->Step3 Step4 Stereoselective Methylene Transfer (Syn-Addition) Step3->Step4 Step5 Aqueous Workup (Quenching Zinc Salts) Step4->Step5 Step6 Cyclopropylmethanol Product Step5->Step6

Chelation-directed Simmons-Smith cyclopropanation workflow for allylic alcohols.

Comparative Quantitative Analysis

To guide synthetic route design, the following table summarizes the quantitative metrics and operational parameters of the primary cyclopropyl alcohol synthesis methodologies[8],[2],[6].

MethodologyPrimary Substrate ScopeKey ReagentsDiastereoselectivity (dr)Typical YieldsPrimary Limitation
Kulinkovich Aliphatic & Aromatic EstersTi(OiPr)₄, EtMgBr>95:5 (cis for 1,2-disubstituted)60–85%Incompatible with acidic protons / easily reduced groups
Simmons-Smith (Furukawa) Allylic AlcoholsEt₂Zn, CH₂I₂, DCM>99:1 (syn-directed)75–95%Requires strictly anhydrous conditions; highly exothermic
Corey-Chaykovsky Epoxides / KetonesDimethylsulfoxonium methylideModerate to High50–80%Sensitive to steric hindrance around the electrophile
Transition-Metal Carbenoid Diazo compounds + AlkenesRh₂(OAc)₄ or Cu(OTf)₂Variable (trans usually favored)60–90%Toxicity and explosivity of diazo precursors

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, providing the chemist with real-time feedback to ensure the reaction is proceeding along the intended mechanistic pathway.

Protocol A: Kulinkovich Synthesis of 1-Substituted Cyclopropanols[4]

Objective: Synthesis of 1-benzylcyclopropanol from methyl 2-phenylacetate.

  • Preparation: In an oven-dried, argon-purged flask, dissolve methyl 2-phenylacetate (1.0 equiv) and Ti(OiPr)₄ (0.1 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Controlled Addition: Add ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) dropwise via a syringe pump over 2 hours.

    • Causality: High localized concentrations of Grignard reagent will prematurely reduce the Ti(IV) catalyst to inactive Ti(II) or Ti(III) species without productive ester insertion. Slow addition maintains a low steady-state concentration[4].

  • Self-Validation Step (Kinetic Indicator): Observe the reaction mixture. The solution must turn dark brown/black (indicating low-valent titanium formation). Furthermore, continuous gas evolution (ethane) must be observed via a bubbler. If gas evolution ceases during addition, the catalyst has deactivated or the Grignard reagent has degraded[5].

  • Quenching: Stir for an additional 1 hour at room temperature, then carefully quench with 10% aqueous H₂SO₄ at 0 °C to hydrolyze the titanium alkoxides. Extract with diethyl ether and purify via silica gel chromatography.

Protocol B: Simmons-Smith (Furukawa) Synthesis of Cyclopropylmethanols[6]

Objective: Diastereoselective cyclopropanation of an allylic alcohol.

  • Preparation: In an oven-dried flask under argon, dissolve the allylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78 °C.

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 2.0 equiv). Stir for 15 minutes. Dropwise add CH₂I₂ (2.0 equiv).

    • Causality: Diethylzinc must be added first to allow the formation of the zinc alkoxide with the allylic alcohol. This pre-coordination is the physical basis for the subsequent syn-directed methylene transfer[6].

  • Self-Validation Step (Thermal & Visual Indicator): The addition of CH₂I₂ is highly exothermic. A transient temperature spike validates the formation of the active carbenoid (IZnCH₂I). The solution must remain homogeneous in DCM. If a dense white precipitate forms prematurely, it indicates moisture contamination and the formation of inactive zinc oxide/hydroxide salts[6].

  • Warming and Workup: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl. The sudden appearance of a thick white precipitate at this exact stage confirms the successful and safe destruction of the active zinc species.

Conclusion

The synthesis of cyclopropyl alcohols requires a rigorous understanding of organometallic causality. By leveraging the low-valent titanacyclopropane intermediates in the Kulinkovich reaction, or the chelation-directed zinc carbenoids in the Simmons-Smith reaction, researchers can predictably install these highly strained pharmacophores. Adhering to self-validating protocols ensures high fidelity in complex drug discovery pipelines, turning theoretical mechanistic pathways into reliable, high-yielding synthetic realities.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl-Substituted Cyclopropanes

For: Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane motif, a cornerstone in medicinal chemistry and materials science, imparts unique conformational constraints and reactivity profi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif, a cornerstone in medicinal chemistry and materials science, imparts unique conformational constraints and reactivity profiles to molecules. The thermodynamic stability of substituted cyclopropanes is a critical parameter influencing their synthesis, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of isopropyl-substituted cyclopropanes, with a particular focus on the energetic differences between cis and trans isomers. We delve into the foundational principles of ring strain, the steric and conformational effects of the isopropyl substituent, and present both experimental and computational methodologies for the precise determination of isomer stability. By leveraging analogous experimental data and outlining robust theoretical protocols, this guide serves as a self-validating resource for researchers seeking to understand and predict the behavior of these valuable chemical entities.

The Energetic Landscape of the Cyclopropane Ring

The cyclopropane ring is a molecule of inherent tension. Its three-membered ring structure forces the C-C-C bond angles to a rigid 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation gives rise to substantial angle strain . Furthermore, the planar nature of the ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain .[1][2] The combination of these strains results in a total ring strain of approximately 27 kcal/mol, making the C-C bonds of cyclopropane weaker and more reactive than those in acyclic alkanes.[1]

Substitution on the cyclopropane ring introduces a new layer of complexity, primarily through steric interactions. The spatial arrangement of substituents can either alleviate or exacerbate the inherent strain of the ring, leading to significant differences in the thermodynamic stability of isomers.

Isomerism in 1,2-Diisopropylcyclopropane: A Matter of Steric Repulsion

In 1,2-disubstituted cyclopropanes, the substituents can be arranged on the same side of the ring (cis) or on opposite sides (trans). This geometric isomerism has profound implications for the molecule's stability.[3]

The General Principle: Trans Isomers Favored

For most alkyl substituents, the trans isomer is thermodynamically more stable than the cis isomer.[3][4] The underlying reason for this is the minimization of steric hindrance. In the cis configuration, the two bulky alkyl groups are forced into close proximity on the same face of the ring, leading to repulsive van der Waals interactions (steric strain).[5] The trans configuration allows the substituents to be positioned further apart, significantly reducing this steric clash.[5]

The Isopropyl Group: A Bulky Substituent

The isopropyl group, -CH(CH₃)₂, is a sterically demanding substituent. Its bulkiness can be quantified by its "A-value," which represents the free energy difference between placing the group in an axial versus an equatorial position on a cyclohexane ring. The A-value for an isopropyl group is approximately 2.15 kcal/mol, which is significantly larger than that of a methyl group (1.74 kcal/mol).[6][7] This value underscores the significant steric presence of the isopropyl group.

When two isopropyl groups are placed in a cis relationship on a cyclopropane ring, a significant steric penalty is incurred due to the interaction between the two bulky groups. This is analogous to a gauche-butane interaction in acyclic systems, where two methyl groups are in close proximity.[8] In trans-1,2-diisopropylcyclopropane, this direct, through-space repulsion is avoided, leading to a more stable molecule.

Quantitative Analysis: Insights from Analogous Systems

Case Study: cis- and trans-1,2-Dimethylcyclopropane

The enthalpies of combustion for liquid cis- and trans-1,2-dimethylcyclopropane have been experimentally determined using oxygen-bomb combustion calorimetry.[9] From these values, the standard enthalpies of formation (ΔH°f) can be derived.

IsomerEnthalpy of Combustion (ΔH°c, liquid)[9]Enthalpy of Formation (ΔH°f, liquid)[9]Relative Stability
cis-1,2-Dimethylcyclopropane-805.55 ± 0.14 kcal/mol-23.15 kcal/molLess Stable
trans-1,2-Dimethylcyclopropane-804.49 ± 0.18 kcal/mol-24.21 kcal/molMore Stable

The data clearly indicates that trans-1,2-dimethylcyclopropane is more stable than the cis isomer by approximately 1.06 kcal/mol. This energy difference is a direct consequence of the steric repulsion between the two methyl groups in the cis configuration.[3] Given that isopropyl groups are significantly bulkier than methyl groups, the energy difference between cis- and trans-1,2-diisopropylcyclopropane is expected to be even more pronounced.

Conformational Analysis of the Isopropyl Group

The rotation of the isopropyl group around the C-C bond connecting it to the cyclopropane ring is not free. The most stable conformation is the s-trans (or anti) orientation, where the C-H bond of the isopropyl group's methine is oriented away from the ring. The less stable conformations are the two gauche (or syn) orientations.[6] In cis-1,2-diisopropylcyclopropane, achieving a low-energy conformation for both isopropyl groups simultaneously is challenging due to their steric interference. This further contributes to the higher energy of the cis isomer.

A logical relationship for determining the more stable isomer is as follows:

G cluster_0 Factors Influencing Stability cluster_1 Resulting Interactions cluster_2 Thermodynamic Outcome A Substituent Bulk (A-value) C Steric Hindrance A->C Increases B Isomer Geometry (cis vs. trans) B->C cis increases D Relative Enthalpy of Formation C->D Higher for less stable isomer E Thermodynamic Stability D->E Lower enthalpy = higher stability

Caption: Relationship between substituent bulk, isomer geometry, and thermodynamic stability.

Experimental Determination of Thermodynamic Stability: Oxygen-Bomb Calorimetry

The gold standard for experimentally determining the enthalpy of formation of organic compounds is oxygen-bomb calorimetry. This technique measures the heat released during the complete combustion of a substance.

Self-Validating Protocol for Volatile Organic Liquids

The following protocol is designed for the analysis of volatile liquids like isopropyl-substituted cyclopropanes and incorporates self-validating checks.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a volatile liquid sample.

Materials:

  • Oxygen-bomb calorimeter

  • Platinum-lined combustion bomb

  • Platinum crucible

  • Benzoic acid (NIST standard reference material)

  • High-purity oxygen

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Volatile liquid sample (e.g., cis- or trans-1,2-diisopropylcyclopropane)

  • Borosilicate glass ampoules or gelatin capsules

  • Analytical balance (±0.01 mg)

  • Temperature monitoring system (±0.001 °C)

  • Deionized water

Workflow Diagram:

G start Start prep Sample Preparation (Encapsulation of volatile liquid) start->prep comb Sample Combustion prep->comb calib Calorimeter Calibration (Combustion of Benzoic Acid) calc Calculations (Energy Equivalent, ΔHc) calib->calc Determine Energy Equivalent (ε_calor) data Data Acquisition (Temperature vs. Time) comb->data data->calc end End calc->end

Caption: Experimental workflow for bomb calorimetry of a volatile liquid.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.

    • Attach a measured length of fuse wire to the bomb electrodes, ensuring it is in contact with the benzoic acid.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

    • Immerse the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change over time until a stable final temperature is reached.

    • Perform a series of calibration runs (n ≥ 5) to determine the energy equivalent (ε_calor) of the calorimeter. The reproducibility of ε_calor serves as a primary validation of the instrument's performance.

  • Sample Preparation (Volatile Liquid):

    • Due to their volatility, liquid samples must be sealed in an inert container.

    • Method A: Glass Ampoules: Draw a known mass of the liquid sample into a thin-walled borosilicate glass ampoule. Carefully seal the ampoule using a flame. The mass of the sample is determined by difference.

    • Method B: Gelatin Capsules: Fill a gelatin capsule with a known mass of the liquid sample and seal it. The heat of combustion of the capsule material must be predetermined and subtracted from the total heat released.

  • Sample Combustion:

    • Place the sealed ampoule or capsule in the crucible.

    • Arrange the fuse wire so that it is in contact with the container. The heat from the wire will rupture the container and ignite the sample.

    • Follow the same procedure for sealing, charging, and igniting the bomb as in the calibration step.

  • Data Analysis and Calculations:

    • Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate the total energy released (q_total) using the energy equivalent of the calorimeter: q_total = ε_calor * ΔT_corrected.

    • Correct q_total for the heat of combustion of the fuse wire and, if applicable, the gelatin capsule. Also, correct for the formation of nitric acid from residual nitrogen in the bomb.

    • The standard internal energy of combustion (ΔU°c) is calculated by dividing the corrected energy released by the number of moles of the sample.

    • The standard enthalpy of combustion (ΔH°c) is then calculated using the equation: ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

Computational Determination of Isomer Stability: Density Functional Theory (DFT)

Computational chemistry provides a powerful and cost-effective method for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[10]

Self-Validating Protocol for Isomer Energy Calculation

Objective: To calculate the relative electronic energies of cis- and trans-1,2-diisopropylcyclopropane.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Workflow Diagram:

G start Start build Build Initial Structures (cis and trans isomers) start->build opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build->opt freq Frequency Calculation (at the same level of theory) opt->freq verify Verify True Minima (No imaginary frequencies) freq->verify verify->opt If imaginary frequencies, re-optimize spe Single-Point Energy Calculation (Higher level of theory, e.g., wB97X-D/cc-pVTZ) verify->spe If true minima analyze Analyze Results (Compare ZPE-corrected energies) spe->analyze end End analyze->end

Caption: Computational workflow for determining the relative stability of isomers using DFT.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Using a molecular builder, construct the 3D structures of cis- and trans-1,2-diisopropylcyclopropane. Ensure the correct stereochemistry is represented.

  • Geometry Optimization:

    • Perform a geometry optimization for each isomer. A commonly used and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[11] This calculation will find the lowest energy conformation for each isomer.

  • Frequency Calculation:

    • At the same level of theory (B3LYP/6-31G(d)), perform a vibrational frequency calculation for each optimized structure.

    • Self-Validation Check: A true energy minimum will have no imaginary frequencies. If any imaginary frequencies are found, it indicates that the structure is a transition state, not a stable conformer. The geometry should be perturbed along the imaginary frequency's vibrational mode and re-optimized.

    • The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE).

  • Single-Point Energy Calculation:

    • To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory. A functional that accounts for dispersion forces, such as wB97X-D, with a larger basis set like cc-pVTZ, is recommended for non-covalent interactions.[12]

  • Data Analysis:

    • For each isomer, the total energy is the sum of the single-point electronic energy and the ZPVE from the frequency calculation.

    • The relative stability is determined by the difference in the total energies of the two isomers (ΔE = E_cis - E_trans). A positive ΔE indicates that the trans isomer is more stable.

Conclusion

The thermodynamic stability of isopropyl-substituted cyclopropanes is governed by a delicate balance of inherent ring strain and substituent-induced steric effects. The fundamental principle, supported by extensive data from analogous systems, is that the trans isomers are more stable than their cis counterparts. This increased stability is a direct result of minimizing the steric repulsion between the bulky isopropyl groups. For researchers in drug development and materials science, a thorough understanding of these energetic differences is paramount for the rational design of molecules with desired conformational and stability profiles. The detailed experimental and computational protocols provided herein offer a robust framework for the quantitative investigation of these critical thermodynamic properties, enabling a predictive approach to the synthesis and application of substituted cyclopropanes.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

  • The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable? (n.d.). Study.com. [Link]

  • Question: The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of trans isomer. Which isomer is most stable? Use drawings to explain this difference in stability. (n.d.). Vaia. [Link]

  • The heat of combustion of c i s-1,2 -dimethylcyclopropane is larger than .. (2025). Filo. [Link]

  • A value. (2022). Chemistry LibreTexts. [Link]

  • Cyclopropane, 1,2-dimethyl-, trans-. (n.d.). NIST WebBook. [Link]

  • Good, W. D. (1971). The enthalpies of combustion and fOrmation of some alkyl cyclopropanest¢. J. Chem. Thermodynamics, 3(4), 539-546. [Link]

  • Is it better to put an isopropyl group in the equatorial position or a pentyl group in the equatorial on a cyclohexane chair conformation? (2022). Reddit. [Link]

  • A Value. (n.d.). Wikipedia. [Link]

  • [FREE] How many gauche/diaxial interactions are present in cis-1,2-dimethylcyclohexane ... (2023). Brainly. [Link]

  • CYCLOPROPANE RING STRAIN. (n.d.). Michigan State University. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). ACS Omega. [Link]

  • Would you expect cis- or trans-1, 2-dimethylcyclopropane to be the more stable? Explain. (n.d.). Vaia. [Link]

  • Table 3-6 shows that the axial–equatorial energy difference for m... (n.d.). Pearson. [Link]

  • How many gauche butane interactions are present in cis-1,2-dimethylcyclohexane? (2020). Chemistry Stack Exchange. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. [Link]

  • Steric and Conformational Effects in Molecular Junctions. (2024). Chem. Asian J.. [Link]

  • (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. (2023). ResearchGate. [Link]

  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2024). J. Phys. Chem. A. [Link]

  • Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. (2021). J. Phys. Chem. A. [Link]

  • 2.15 Conformations of Disubstituted Cyclohexanes. (n.d.). In Fundamentals of Organic Chemistry. [Link]

  • CYCLIC STEREOCHEMISTRY. (n.d.). St. Paul's Cathedral Mission College. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Stereoselective Synthesis of [2-(Propan-2-yl)cyclopropyl]methanol

Introduction Stereochemically defined cyclopropane rings are crucial structural motifs in a wide array of biologically active molecules and functional materials. The rigid three-membered ring enforces a specific spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Stereochemically defined cyclopropane rings are crucial structural motifs in a wide array of biologically active molecules and functional materials. The rigid three-membered ring enforces a specific spatial arrangement of substituents, which can profoundly influence molecular recognition and biological activity. [2-(Propan-2-yl)cyclopropyl]methanol, with its chiral centers, represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The ability to selectively synthesize specific stereoisomers of this compound is therefore of significant interest.

This document provides a detailed guide to the stereoselective synthesis of [2-(propan-2-yl)cyclopropyl]methanol, focusing on scientifically robust and field-proven methodologies. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step experimental protocols, and offer insights into the expected outcomes and analytical characterization.

Core Synthetic Strategy: Asymmetric Cyclopropanation of an Allylic Alcohol

The most effective and widely adopted strategy for the stereoselective synthesis of cyclopropylmethanols is the asymmetric cyclopropanation of the corresponding allylic alcohol.[1] This approach leverages the directing effect of the hydroxyl group to control the stereochemical outcome of the methylene transfer reaction.[1] The Simmons-Smith reaction and its modifications are paramount in this context, offering a reliable method for the formation of the cyclopropane ring.[2][3]

The Charette Asymmetric Cyclopropanation

A significant advancement in this field is the Charette asymmetric cyclopropanation, which utilizes a chiral dioxaborolane ligand to induce enantioselectivity in the Simmons-Smith reaction of allylic alcohols.[4][5] This method has proven to be highly effective for a range of substrates and is a cornerstone of modern asymmetric cyclopropane synthesis.[4]

The general workflow for this synthetic approach is outlined below:

Synthetic Workflow cluster_0 Synthesis of Allylic Alcohol cluster_1 Asymmetric Cyclopropanation cluster_2 Purification and Analysis Starting_Materials 4-Methyl-2-pentenal Reduction Stereoselective Reduction (e.g., DIBAL-H) Starting_Materials->Reduction Allylic_Alcohol (E)-4-Methyl-2-penten-1-ol Reduction->Allylic_Alcohol Cyclopropanation Charette Asymmetric Cyclopropanation Allylic_Alcohol->Cyclopropanation Zn(CH₂I)₂, Chiral Ligand Product [2-(Propan-2-yl)cyclopropyl]methanol (Stereoisomeric Mixture) Cyclopropanation->Product Purification Chromatographic Separation Product->Purification Analysis NMR, Chiral GC/HPLC Purification->Analysis Final_Product Enantiopure Stereoisomers Analysis->Final_Product

Figure 1: General workflow for the stereoselective synthesis of [2-(propan-2-yl)cyclopropyl]methanol.

Detailed Experimental Protocols

PART 1: Synthesis of the Precursor, (E)-4-Methyl-2-penten-1-ol

The synthesis commences with the preparation of the allylic alcohol precursor. A stereoselective reduction of the corresponding α,β-unsaturated aldehyde is crucial to ensure the correct geometry of the double bond, which will influence the stereochemical outcome of the subsequent cyclopropanation.

Protocol 1: Diisobutylaluminium Hydride (DIBAL-H) Reduction of 4-Methyl-2-pentenal

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-methyl-2-pentenal (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (1.1 eq, typically 1.0 M in hexanes) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (MeOH) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-4-methyl-2-penten-1-ol as a colorless oil.

Parameter Value
Starting Material4-Methyl-2-pentenal
ReagentDIBAL-H
SolventDichloromethane
Temperature-78 °C
Typical Yield85-95%

Table 1: Key parameters for the synthesis of (E)-4-methyl-2-penten-1-ol.

PART 2: Charette Asymmetric Cyclopropanation

This protocol details the enantioselective cyclopropanation of (E)-4-methyl-2-penten-1-ol using a chiral dioxaborolane ligand. The choice of the specific chiral ligand will determine the absolute stereochemistry of the final product.

Charette_Cyclopropanation_Mechanism Allylic_Alcohol (E)-4-Methyl-2-penten-1-ol Intermediate_Complex Chiral Zinc-Alkoxide Intermediate Allylic_Alcohol->Intermediate_Complex + Chiral Ligand Chiral_Ligand Chiral Dioxaborolane (e.g., from (R,R)-DIPT) Zn_Carbenoid Zn(CH₂I)₂ Zn_Carbenoid->Intermediate_Complex Coordination Product [2-(Propan-2-yl)cyclopropyl]methanol (Enantioenriched) Intermediate_Complex->Product Intramolecular Methylene Transfer

Figure 2: Simplified mechanistic representation of the Charette asymmetric cyclopropanation.

Protocol 2: Asymmetric Cyclopropanation of (E)-4-Methyl-2-penten-1-ol

  • Preparation of the Chiral Ligand: In a flame-dried Schlenk flask under an argon atmosphere, a solution of the chiral diol (e.g., (R,R)-N,N,N',N'-tetramethyltartaric acid diamide, 1.1 eq) in anhydrous DCM is prepared. To this is added butylboronic acid (1.0 eq), and the mixture is stirred at room temperature for 1 hour to form the chiral dioxaborolane ligand in situ.[6]

  • Reaction Setup: In a separate flame-dried Schlenk flask, a solution of (E)-4-methyl-2-penten-1-ol (1.0 eq) in anhydrous DCM is prepared under argon.

  • Addition of Reagents: To the solution of the allylic alcohol, the freshly prepared chiral ligand solution is added via cannula. The mixture is cooled to 0 °C. Diethylzinc (2.2 eq, 1.0 M in hexanes) is then added dropwise, followed by the dropwise addition of diiodomethane (2.2 eq).

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 24-48 hours. The progress is monitored by TLC or GC analysis.

  • Quenching: The reaction is carefully quenched at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is warmed to room temperature and diluted with diethyl ether. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Parameter Value
Substrate(E)-4-Methyl-2-penten-1-ol
ReagentsDiethylzinc, Diiodomethane
Chiral LigandDioxaborolane from (R,R)- or (S,S)- tartramide derivative
SolventDichloromethane
Temperature0 °C
Typical Yield60-80%
Typical e.e.>90%

Table 2: Key parameters for the Charette asymmetric cyclopropanation.

Characterization of Stereoisomers

The stereochemical outcome of the synthesis will yield a mixture of diastereomers and enantiomers. The relative and absolute configurations of the products must be determined using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the formation of the cyclopropane ring and for determining the relative stereochemistry (cis/trans) of the substituents.[7] The coupling constants between the cyclopropyl protons are diagnostic for their relative orientation. Generally, cis-protons exhibit larger coupling constants than trans-protons.

Chiral Chromatography

Chiral GC or HPLC is the primary method for determining the enantiomeric excess of the synthesized cyclopropylmethanols. By using a chiral stationary phase, the enantiomers can be separated and their relative amounts quantified.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. To ensure the reliability and reproducibility of these procedures, the following points are critical:

  • Reagent Quality: The use of high-purity, anhydrous reagents and solvents is paramount. Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Inert Atmosphere: All reactions involving organometallic reagents must be conducted under a dry, inert atmosphere (argon or nitrogen) to prevent decomposition.

  • Temperature Control: Precise temperature control is crucial for achieving high stereoselectivity, particularly during the addition of reagents.

  • Consistent Monitoring: Regular monitoring of the reaction progress by TLC or GC allows for the determination of the optimal reaction time and prevents the formation of byproducts.

Conclusion

The stereoselective synthesis of [2-(propan-2-yl)cyclopropyl]methanol can be reliably achieved through the asymmetric cyclopropanation of (E)-4-methyl-2-penten-1-ol. The Charette protocol, employing a chiral dioxaborolane ligand, provides excellent enantiocontrol. Careful execution of the experimental procedures, with strict adherence to anhydrous and inert conditions, is essential for obtaining high yields and stereoselectivity. The detailed protocols and analytical guidance provided in this application note will enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their specific applications.

References

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link][8][9]

  • Douglas, C. J., & Overman, L. E. (2014). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Angewandte Chemie International Edition, 53(43), 11642-11645. [Link][10]

  • Charette Group. Research Projects – Stereoselective Cyclopropanation Reactions. Université de Montréal. [Link][4]

  • Charette, A. B. (2016). Charette Asymmetric Cyclopropanation. Chem-Station. [Link][5]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link][11]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link][1]

  • Simmons–Smith reaction. (2023, December 29). In Wikipedia. [Link][2]

  • Zahoor, A. F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 28(16), 6031. [Link][3]

  • Charette, A. B., & Lebel, H. (1999). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 76, 86. [Link][6]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link][7]

Sources

Application

Application Note: Stereoselective Simmons-Smith Cyclopropanation of Isopropyl-Containing Alkenes

Introduction & Mechanistic Rationale The Simmons-Smith reaction is a premier synthetic methodology for the stereospecific conversion of alkenes into cyclopropanes[1]. However, when dealing with sterically demanding subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Simmons-Smith reaction is a premier synthetic methodology for the stereospecific conversion of alkenes into cyclopropanes[1]. However, when dealing with sterically demanding substrates—specifically alkenes bearing a bulky isopropyl group—the traditional zinc-copper ( Zn−Cu ) couple often yields sluggish reaction rates and poor conversions.

To overcome the severe steric hindrance imposed by the isopropyl moiety, the Furukawa modification is heavily favored[2]. By substituting the Zn−Cu couple with diethylzinc ( Et2​Zn ) and reacting it with diiodomethane ( CH2​I2​ ), a highly reactive, homogeneous zinc carbenoid ( EtZnCH2​I ) is generated[3]. This carbenoid exhibits superior electrophilicity, particularly in non-complexing solvents like dichloromethane ( CH2​Cl2​ )[4].

Furthermore, when the isopropyl group is adjacent to an allylic alcohol, the hydroxyl group serves as a powerful directing moiety. The zinc carbenoid coordinates with the oxygen atom, pre-organizing the transition state and delivering the methylene group syn to the hydroxyl group[5]. This chelation-controlled "butterfly" transition state not only accelerates the reaction rate but also ensures exceptional diastereoselectivity, effectively overriding the steric repulsion of the isopropyl substituent[4][6].

Experimental Design & Causality

  • Reagent Selection : Et2​Zn is chosen over Zn−Cu to ensure a homogeneous reaction mixture and higher reactivity, which is critical for overcoming the steric bulk of the isopropyl group[3].

  • Solvent : Anhydrous dichloromethane ( CH2​Cl2​ ) is utilized because it is a non-complexing solvent, preventing solvent-coordination from dampening the electrophilicity of the zinc carbenoid[4].

  • Temperature Control : The formation of the carbenoid is highly exothermic. Reagent mixing must occur at 0 °C to prevent rapid decomposition of the carbenoid and to suppress the formation of polymeric zinc species[3].

  • Stoichiometry : An excess of the carbenoid (2.0 - 3.0 equivalents) is required. The steric hindrance of the isopropyl group inherently slows down the cyclopropanation; thus, excess reagent is necessary to drive the reaction to full conversion[3].

Workflow & Mechanistic Pathway

G N1 Diethylzinc (Et₂Zn) + Diiodomethane (CH₂I₂) N2 Carbenoid Formation (EtZnCH₂I) at 0 °C N1->N2 CH₂Cl₂ solvent N3 Substrate Addition (Isopropyl-alkene) N2->N3 Dropwise, 0 °C N4 Chelation & Syn-Addition (Directed by -OH) N3->N4 Butterfly Transition State N5 Quenching (NH₄Cl) & Extraction N4->N5 RT, 12-16 h N6 Purified Cyclopropane (High dr) N5->N6 Column Chromatography

Workflow of the Furukawa-modified Simmons-Smith reaction for isopropyl-alkenes.

Step-by-Step Protocol: Furukawa-Modified Cyclopropanation

Note: This protocol describes the cyclopropanation of an isopropyl-substituted allylic alcohol (e.g., (E)-4-methylpent-2-en-1-ol), leveraging hydroxyl-direction for high diastereoselectivity.

Safety Precautions : Diethylzinc is highly pyrophoric and reacts violently with moisture. Diiodomethane is a toxic irritant. All steps must be executed under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware[6].

Step 1: Carbenoid Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon.

  • Add 20 mL of anhydrous CH2​Cl2​ to the flask and cool to 0 °C using an ice-water bath.

  • Inject 12.0 mmol (approx. 0.97 mL) of diiodomethane ( CH2​I2​ ) into the solvent[3].

  • Slowly add 12.0 mL of a 1.0 M solution of diethylzinc ( Et2​Zn ) in hexanes dropwise over 15 minutes[3].

    • Causality: Slow addition prevents thermal runaway and ensures the controlled generation of the monomeric EtZnCH2​I species.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbenoid. A fine white precipitate may form[3].

Step 2: Substrate Addition and Cyclopropanation
  • In a separate dry vial, dissolve 4.0 mmol of the isopropyl-alkene substrate in 5 mL of anhydrous CH2​Cl2​ .

  • Add the substrate solution dropwise to the carbenoid mixture at 0 °C over 10 minutes[3].

    • Causality: The hydroxyl group immediately coordinates with the zinc carbenoid, anchoring the reagent to the substrate and directing the methylene transfer.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours[3].

Step 3: Quenching and Workup
  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride ( NH4​Cl )[6].

    • Causality: NH4​Cl safely hydrolyzes unreacted Et2​Zn and breaks down zinc alkoxide intermediates without causing violent exotherms.

  • Dilute with 20 mL of diethyl ether. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with 10% aqueous Na2​S2​O3​ (to remove residual iodine generated by light/oxidation), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate)[6].

Quantitative Data: Substrate Scope and Stereoselectivity

The following table summarizes the expected quantitative outcomes for the Furukawa-modified Simmons-Smith cyclopropanation on various isopropyl-containing alkenes, highlighting the critical impact of directing groups[4][5].

Substrate TypeExample StructureEquivalents ( Et2​Zn/CH2​I2​ )Yield (%)Diastereomeric Ratio (dr)
Unfunctionalized Terminal Isopropyl-Alkene3-Methyl-1-butene2.575 - 80N/A
Unfunctionalized Internal Isopropyl-Alkene(E)-4-Methyl-2-pentene3.060 - 65~1:1
Isopropyl Allylic Alcohol (Z-isomer)(Z)-4-Methylpent-2-en-1-ol2.085 - 90>95:5 (syn)
Isopropyl Allylic Alcohol (E-isomer)(E)-4-Methylpent-2-en-1-ol3.078 - 8580:20 to 90:10 (syn)

Table 1: Comparative yields and diastereoselectivities for the cyclopropanation of isopropyl-alkenes. Note the dramatic increase in dr when a directing allylic alcohol is present, particularly for Z-alkenes[4][5].

Self-Validating System & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must monitor specific analytical checkpoints:

  • In-Process Monitoring : TLC analysis should show the complete disappearance of the UV-active or KMnO4​ -stainable alkene starting material. If the reaction stalls, the carbenoid may have degraded, requiring the preparation of a fresh batch.

  • NMR Validation : Successful cyclopropanation is definitively confirmed by 1H NMR. The disappearance of the olefinic protons (typically δ 5.0 - 6.0 ppm) and the appearance of characteristic high-field cyclopropane ring protons ( δ 0.1 - 0.9 ppm) validate the transformation[6].

  • Stereochemical Assignment : The syn relationship between the hydroxyl group and the cyclopropane methylene can be confirmed via 2D NOESY NMR, observing strong cross-peaks between the carbinol proton and the cyclopropyl protons.

References[2] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC, nih.gov. Verify Source[3] Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde - Benchchem, benchchem.com. Verify Source[6] Application Notes and Protocols: Simmons-Smith Cyclopropanation of 1-Octene - Benchchem, benchchem.com.Verify Source[1] Simmons–Smith reaction - Wikipedia, wikipedia.org. Verify Source[5] 1 Asymmetric Cyclopropanation - Wiley-VCH, wiley-vch.de. Verify Source[4] Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA, unl.pt. Verify Source

Sources

Method

Using [2-(Propan-2-yl)cyclopropyl]methanol as a pharmaceutical building block

Application Note:[2-(Propan-2-yl)cyclopropyl]methanol as a Next-Generation Pharmaceutical Building Block Executive Summary For medicinal chemists and drug development professionals, escaping "flatland" (the over-reliance...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:[2-(Propan-2-yl)cyclopropyl]methanol as a Next-Generation Pharmaceutical Building Block

Executive Summary

For medicinal chemists and drug development professionals, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical mandate for improving clinical success rates. Cyclopropanes have emerged as a privileged solution, ranking as the 10th most frequently found ring system in small molecule drugs[1].

[2-(Propan-2-yl)cyclopropyl]methanol represents a highly specialized, di-substituted cyclopropane building block. By combining the conformational rigidity of the cyclopropane ring with the steric bulk of an isopropyl group and the synthetic versatility of a primary alcohol, this molecule offers a powerful vector for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (metabolic stability) profiles of lead compounds[2].

This application note provides a comprehensive, field-tested guide to deploying this building block in early-stage drug discovery, complete with validated synthetic protocols and mechanistic rationales.

Strategic Rationale in Medicinal Chemistry

The integration of a cyclopropyl group into a pharmacophore is rarely accidental; it is a deliberate structural intervention. The unique electronic properties of the cyclopropane ring—situated between those of an alkene and an alkane—impart exceptional characteristics to the molecule[1].

  • Conformational Rigidity: The rigid three-membered ring locks the attached functional groups into a specific spatial arrangement. This pre-organization reduces the entropic penalty upon binding to the target receptor, frequently resulting in a significant boost in potency[2].

  • Metabolic Shielding: Standard alkyl chains are highly susceptible to CYP450-mediated oxidation. The introduction of a cyclopropyl group, particularly one fortified with an adjacent isopropyl moiety, creates intense steric hindrance that blocks these metabolic hotspots, thereby increasing the in vivo half-life of the drug[2].

  • Lipophilicity Modulation: The di-substituted nature of [2-(Propan-2-yl)cyclopropyl]methanol allows chemists to fine-tune the logP of the candidate, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties[3].

G A Standard Alkyl Chain (e.g., Isobutyl) B High CYP450 Liability (Rapid Metabolism) A->B D [2-(Propan-2-yl)cyclopropyl] Motif (Bioisosteric Replacement) A->D Scaffold Hopping C Short Half-Life B->C E Steric Shielding & Ring Strain (Metabolic Blockade) D->E F Prolonged Half-Life & Improved Target Affinity E->F

Fig 1: Pharmacokinetic optimization via bioisosteric replacement with the cyclopropyl motif.

Physicochemical & Structural Profiling

Successful integration of[2-(Propan-2-yl)cyclopropyl]methanol requires an understanding of its physical properties. The primary hydroxyl group serves as a versatile handle for downstream coupling reactions[4].

PropertyValue / CharacteristicClinical & Synthetic Relevance
Structural Motif Di-substituted CyclopropaneInduces conformational rigidity and lowers entropic penalty upon target binding[2].
Functional Handle Primary Hydroxyl (-OH)Enables divergent synthesis (oxidation, etherification, halogenation)[4].
Steric Shield Isopropyl GroupProvides steric bulk to block adjacent sites from CYP450-mediated oxidation[2].
Physical State Clear, colorless liquidFacilitates easy handling and volumetric dispensing in high-throughput library synthesis[4].
Purity Requirement ≥ 99.0% (GC)Critical for avoiding side reactions in sensitive transition-metal cross-couplings[4].

Safety Note: Cyclopropylmethanol derivatives possess low flashpoints and are flammable. All handling must occur in a well-ventilated fume hood away from heat sources[4].

Synthetic Workflows & Derivatization

The true value of[2-(Propan-2-yl)cyclopropyl]methanol lies in its ability to act as a divergent hub for library generation. The primary alcohol can be transformed into multiple reactive intermediates, allowing the cyclopropyl scaffold to be appended to diverse core structures via C-N, C-O, or C-C bonds[4].

G A [2-(Propan-2-yl)cyclopropyl]methanol (Core Building Block) B Oxidation (Aldehyde/Acid) A->B Swern/DMP C Halogenation/Sulfonylation (Leaving Group) A->C SOCl2 / MsCl D Etherification (O-Alkylation) A->D NaH, R-X E Reductive Amination (Amine Libraries) B->E NaBH(OAc)3, R-NH2 F Nucleophilic Substitution (C-N, C-O, C-S Bond) C->F Nu-, Base G Cross-Coupling (sp3-sp2 Linkages) C->G Transition Metal Cat.

Fig 2: Divergent synthetic workflows for[2-(Propan-2-yl)cyclopropyl]methanol derivatization.

Validated Experimental Protocols

As an Application Scientist, I emphasize that robust chemistry requires understanding why a reagent is chosen and how to prove the reaction worked before moving to the next step. The following protocols detail the conversion of the alcohol to an aldehyde, followed by reductive amination to generate a lead-like secondary amine.

Protocol A: Swern Oxidation to 2-(Propan-2-yl)cyclopropanecarbaldehyde

Causality: While Dess-Martin Periodinane (DMP) is convenient, Swern oxidation is selected here for scale-up. It is highly cost-effective and avoids the generation of potentially explosive hypervalent iodine byproducts, ensuring selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous Dichloromethane (DCM) (0.2 M relative to the substrate) and Oxalyl Chloride (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO) (2.4 eq). Stir for 15 minutes. Insight: Cryogenic temperatures are critical here to prevent the premature Pummerer rearrangement.

  • Substrate Addition: Dissolve[2-(Propan-2-yl)cyclopropyl]methanol (1.0 eq) in a minimal amount of dry DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add Triethylamine (TEA) (5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath temp < 30 °C as the aldehyde is volatile).

Self-Validation Checkpoint:

  • TLC Analysis: Run a TLC (Hexanes:EtOAc 4:1). The starting alcohol lacks a strong UV chromophore but will stain heavily with KMnO₄ (lower Rf). The product aldehyde (higher Rf) will react instantly with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain to form a bright yellow/orange spot.

  • NMR Confirmation: ¹H NMR (CDCl₃) should reveal a distinct aldehyde proton singlet or doublet around δ 9.0–9.5 ppm.

Protocol B: Reductive Amination for Lead-Like Amine Synthesis

Causality: Sodium triacetoxyborohydride (STAB) is utilized instead of Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB highly selective for reducing the intermediate iminium ion rather than prematurely reducing the unreacted aldehyde back to the starting alcohol.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 2-(Propan-2-yl)cyclopropanecarbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in 1,2-Dichloroethane (DCE) (0.2 M). Insight: DCE is preferred over DCM as it allows for mild heating (up to 60 °C) if the amine is sterically hindered.

  • Catalysis: Add glacial Acetic Acid (1.5 eq) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. Stir the suspension at room temperature for 12–16 hours under Argon.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with EtOAc (3x). Wash the organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validation Checkpoint:

  • LC-MS Analysis: Analyze the crude mixture. Because cyclopropanes have weak UV absorbance at 254 nm, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) in tandem with MS. The disappearance of the aldehyde mass and the emergence of the [M+H]⁺ peak confirms secondary amine formation.

References

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Synthesis and Utilization of [2-Isopropylcyclopropyl]methanol in Next-Generation Agrochemicals

Audience: Researchers, synthetic chemists, and agrochemical development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and structural utilization of [2-isopropylcyclopropyl]meth...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and agrochemical development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and structural utilization of [2-isopropylcyclopropyl]methanol.

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals relies heavily on incorporating structural motifs that enhance metabolic stability, optimize lipophilicity, and improve target-site binding affinity. [2-Isopropylcyclopropyl]methanol has emerged as a highly versatile building block in this domain.

The inherent strain within the cyclopropane ring leads to unique bond angles and electron distribution, which profoundly influences the reactivity of the adjacent hydroxymethyl group and imparts distinct metabolic resistance to the final molecule[1]. Furthermore, the incorporation of cyclopropyl fragments into biologically active molecules allows for the fine-tuning of metabolic stability and the reduction of off-target effects[2].

Specifically, the addition of the bulky 2-isopropyl group provides critical steric shielding. In agrochemical design, this motif is utilized in two primary ways:

  • As a lipophilic tail in fungicides/nematicides: It is converted to an amine and coupled to an active core, such as in the highly potent Corynespora cassiicola-targeting fungicide, N-(2-isopropylcyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[3][4].

  • As an alcohol in pyrethroid analogues: Direct esterification of the methanol group yields novel pyrethroid-like insecticides with enhanced environmental profiles.

Visualizing the Synthetic Workflows

The following diagram maps the two primary synthetic pathways utilized to convert[2-isopropylcyclopropyl]methanol into high-value agrochemical agents.

G A [2-Isopropylcyclopropyl]methanol (Starting Material) B Mesylation (MsCl, TEA, DCM) A->B Pathway A H Steglich Esterification (Chrysanthemic Acid, DCC/DMAP) A->H Pathway B C Azidation (NaN3, DMF) B->C D Reduction (H2, Pd/C, MeOH) C->D E 2-Isopropylcyclopropan-1-amine (Key Intermediate) D->E F Amidation (Oxadiazole Benzoyl Chloride, DIPEA) E->F G Oxadiazole Benzamide Fungicide (Target A) F->G I Pyrethroid Insecticide Analogue (Target B) H->I

Synthetic workflow deriving fungicidal and insecticidal agents from[2-isopropylcyclopropyl]methanol.

Quantitative Data & Validation Metrics

To ensure reproducibility, the following tables summarize the physicochemical properties of the starting material[5] and the expected self-validation metrics for the synthetic protocols.

Table 1: Physicochemical Profile of [2-Isopropylcyclopropyl]methanol

PropertyValueRelevance to Agrochemical Design
Molecular Formula C7H14OLow molecular weight allows for complex downstream coupling.
Molecular Weight 114.19 g/mol Maintains final API within Lipinski's Rule of 5 parameters.
Topological Polar Surface Area 20.2 ŲEnsures excellent cuticular penetration in plant tissues.
LogP (Predicted) ~1.8Optimal lipophilicity for systemic translocation in crops.

Table 2: Protocol Validation & Yield Metrics

Synthetic StepTarget YieldPurity (HPLC)Self-Validating Analytical Marker
Mesylation 92%>98%Downfield shift of -CH2-O protons in 1H NMR (~4.2 ppm).
Azidation 88%>95%Appearance of strong IR absorbance band at ~2100 cm⁻¹.
Reduction 90%>97%Disappearance of azide IR band; MS confirms [M+H]⁺ 100.1.
Amidation 85%>99%Formation of secondary amide N-H peak at ~6.5 ppm (1H NMR).

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. The following step-by-step methodologies are designed as self-validating systems, explaining the causality behind every reagent choice to prevent common pitfalls such as cyclopropane ring-opening.

Protocol A: Synthesis of 2-Isopropylcyclopropan-1-amine (Fungicide Precursor)

Direct amination of alcohols is harsh and often leads to decomposition of strained rings. Therefore, a three-step Mesylate-Azide-Amine sequence is employed.

Step 1: Mesylation

  • Reaction: Dissolve 1.0 eq of[2-isopropylcyclopropyl]methanol in anhydrous Dichloromethane (DCM) (0.2 M) under N₂.

  • Cooling: Cool the solution to 0 °C. Causality: The reaction is highly exothermic; maintaining 0 °C prevents thermal degradation and acid-catalyzed ring expansion of the cyclopropyl moiety.

  • Activation: Add 1.5 eq of Triethylamine (TEA), followed by dropwise addition of 1.2 eq Methanesulfonyl chloride (MsCl). Causality: TEA acts as a non-nucleophilic acid scavenger, instantly neutralizing the HCl byproduct that would otherwise cleave the strained ring.

  • Workup: After 2 hours, quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The crude mesylate is used directly to avoid hydrolytic degradation.

Step 2: Azidation

  • Reaction: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF) (0.2 M). Add 2.0 eq of Sodium Azide (NaN₃).

  • Heating: Stir at 60 °C for 12 hours. Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, maximizing its nucleophilicity to drive the Sₙ2 displacement efficiently.

  • Workup: Dilute with diethyl ether and wash extensively with water (3x) and brine. Causality: DMF must be completely removed to prevent catalyst poisoning in the subsequent hydrogenation step.

Step 3: Reduction

  • Reaction: Dissolve the azide in Methanol (0.1 M). Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq).

  • Hydrogenation: Purge the flask and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Causality: Catalytic hydrogenation is selected over Staudinger reduction to avoid the generation of triphenylphosphine oxide, which is notoriously difficult to separate from low-molecular-weight aliphatic amines.

  • Validation: Filter through Celite to remove Pd/C. Concentrate carefully (the product is volatile) to yield 2-isopropylcyclopropan-1-amine.

Protocol B: Benzamide Coupling (Targeting Corynespora cassiicola)

This protocol generates the active fungicide N-(2-isopropylcyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[3].

  • Reaction: Dissolve 1.0 eq of 2-isopropylcyclopropan-1-amine and 1.2 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous THF (0.1 M) at 0 °C. Causality: DIPEA is highly sterically hindered; it neutralizes HCl without acting as a competing nucleophile against the acid chloride.

  • Coupling: Slowly add 1.0 eq of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride.

  • Workup: Stir for 3 hours at room temperature. Quench with water, extract with Ethyl Acetate, wash with 1M HCl (to remove excess amine) and brine. Purify via silica gel chromatography.

Protocol C: Steglich Esterification for Pyrethroid Analogues

To synthesize insecticidal pyrethroid analogues, the alcohol is directly coupled to an acid (e.g., chrysanthemic acid).

  • Reaction: Dissolve 1.0 eq of [2-isopropylcyclopropyl]methanol and 1.0 eq of Chrysanthemic acid in DCM (0.1 M) at 0 °C.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Causality: Traditional Fischer esterification requires strong acid and heat, which would destroy the cyclopropyl ring[1]. Steglich esterification proceeds under mild, neutral conditions at room temperature, perfectly preserving the stereocenters of both the alcohol and the acid.

  • Validation: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl and saturated NaHCO₃. The formation of the ester is confirmed by the shift of the -CH2-O- protons to ~4.5 ppm in ¹H NMR.

Mode of Action Visualization

When [2-isopropylcyclopropyl]methanol is utilized to synthesize pyrethroid ester analogues, the resulting agrochemicals target the nervous system of insect pests. The diagram below illustrates this self-amplifying signaling cascade.

MOA N1 Pyrethroid Analogue (Cyclopropyl Ester) N2 Voltage-Gated Sodium Channel (VGSC) (Insect Neuron) N1->N2 Binds to lipid-facing cavity N3 Prolonged Channel Opening (Delayed Inactivation) N2->N3 Modulates gating kinetics N4 Continuous Na+ Influx N3->N4 N5 Repetitive Nerve Discharges N4->N5 Depolarization N6 Paralysis & Insect Death (Knockdown Effect) N5->N6

Mechanism of action for cyclopropyl-ester pyrethroids targeting insect voltage-gated sodium channels.

References

  • PubChem - Cyclopropanemethanol, alpha,2-bis(1-methylethyl)- | C10H20O | CID 546172 - [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. - The Chemistry of Cyclopropylmethanol: Applications in Synthesis -[Link]

  • Nature Communications (via PMC) - Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones -[Link]

  • WIPO (Google Patents) - WO2019115511A1: Fungicidal mixture comprising substituted 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazoles -
  • WIPO (Googleapis) - WO2021180598A1: Methods of controlling or preventing infestation of plants by the phytopathogenic microorganism Corynespora cassiicola -[Link]

Sources

Method

Application Note: Methodologies for the Ring-Opening of 2-Substituted Cyclopropylmethanols in Complex Molecule Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The controlled ring-opening of 2-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The controlled ring-opening of 2-substituted cyclopropylmethanols (cyclopropylcarbinyl systems) represents a powerful strategic node in modern organic synthesis and drug development. By leveraging the inherent thermodynamic driving force of cyclopropane ring strain (approximately 116 kJ/mol)[1], chemists can access highly functionalized acyclic carbon frameworks, distant stereocenters, and homoallylic systems. This application note details the mechanistic causality, substituent effects, and validated protocols for executing these ring-opening reactions via radical, cationic, and transition-metal-catalyzed pathways.

Mechanistic Principles and Causality

The trajectory of the cyclopropylcarbinyl ring-opening is strictly dictated by the method of activation, which in turn governs the regioselectivity (C1–C2 vs. C1–C3 bond cleavage) and the stereochemical outcome.

Radical-Mediated Ring Opening

When subjected to single-electron transfer (SET) conditions (e.g., using Samarium(II) iodide), the cyclopropylcarbinyl radical is generated. This intermediate undergoes an ultrafast unimolecular ring-opening to form a homoallyl radical. The reaction is exceptionally rapid, with a rate constant of approximately 6.1×108 s−1 at 353 K, making it a standard "radical clock" for probing reaction kinetics[2]. The regioselectivity is thermodynamically driven by the stability of the resulting radical; cleavage typically occurs at the more substituted bond to yield the most stable carbon-centered radical[3].

Cationic Ring Expansion and Opening

Heterolytic cleavage of the C–O bond (often facilitated by Lewis or Brønsted acids) generates a non-classical cyclopropylcarbinyl cation. This transient species exists in equilibrium with bicyclobutonium and homoallyl cations[4]. Depending on the substitution pattern and the nucleophile present, the reaction can yield ring-expanded cyclobutanols or acyclic homoallylic alcohols. Isotopic scrambling studies on metal surfaces (e.g., Mo(110)) have confirmed the intermediacy of these relatively long-lived carbocations during heterolytic bond cleavage[5].

Transition-Metal Catalyzed Stereoselective Opening

Transition metals, particularly Palladium (Pd) and Rhodium (Rh), offer exquisite stereocontrol. Rhodium complexes, such as [Rh2​(μ-Cl)2​(CO)4​] , act as potent Lewis acids to catalyze the ring expansion of cyclopropylmethanols to cyclobutanols[6]. Conversely, Pd-catalyzed cross-coupling approaches (e.g., Heck-type additions) initiate an oxidative addition/insertion sequence that triggers ring-opening, followed by β -hydride elimination. This methodology is highly effective for synthesizing acyclic systems with 1,5-distant quaternary stereocenters.

Mechanistic Pathway Visualization

Mechanistic divergence in the ring-opening of 2-substituted cyclopropylmethanols.

Quantitative Data: Substituent and Catalyst Effects

The table below summarizes the expected outcomes based on the activation method and the C2-substituent, providing a predictive framework for synthetic planning.

Activation StrategyC2-SubstituentPrimary IntermediateMajor Cleavage SiteStereochemical OutcomeTypical Yield
SET (SmI 2​ ) Phenyl / ArylCyclopropylcarbinyl RadicalC1–C2 (More substituted)E/Z Mixture (Thermodynamic)75–85%
SET (SmI 2​ ) AlkylCyclopropylcarbinyl RadicalC1–C3 (Less hindered)E-Alkene favored60–70%
Lewis Acid (Rh(I)) MethylNon-classical CationC1–C2 (Ring Expansion)Cyclobutanol formation>90%
Pd-Catalyzed Alkenyl/ArylOrganopalladium SpeciesC1–C2High syn-diastereoselectivity80–95%
Brønsted Acid Fluorine / HalogenBicyclobutonium IonC1–C2Complete inversion at distant site65–80%

Experimental Protocols

Protocol A: Palladium-Catalyzed Stereoselective Ring-Opening for Distant Stereocenters

Purpose: To generate acyclic compounds with 1,5-distant quaternary stereocenters via a highly diastereoselective double carbometallation/ring-opening sequence.

Materials & Reagents:

  • 2-substituted cyclopropylmethanol derivative (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)2​ (Catalyst, 5 mol%)

  • Phosphine Ligand (e.g., PPh 3​ or specialized biaryl phosphine, 10 mol%)

  • Silver Carbonate ( Ag2​CO3​ ) (Base/Halide scavenger, 2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)2​ and the phosphine ligand. Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0) complex. Causality: Pre-complexation ensures uniform catalyst distribution and prevents premature catalyst degradation.

  • Reagent Addition: Add the aryl iodide, followed by Ag2​CO3​ . Causality: The silver salt acts as a halide scavenger, abstracting iodide to create a highly electrophilic cationic palladium intermediate, which is crucial for coordinating to the cyclopropyl alkene.

  • Substrate Introduction: Dissolve the 2-substituted cyclopropylmethanol in 3 mL of toluene and add it dropwise to the reaction mixture.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC or GC-MS. Self-Validation: The disappearance of the starting material mass peak and the emergence of the acyclic product peak (M + Aryl - H) confirms the successful oxidative addition, ring-opening, and β -hydride elimination sequence.

  • Quenching and Isolation: Upon completion (typically 4-6 hours), cool to room temperature, filter through a short pad of Celite to remove silver salts and palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Samarium(II) Iodide-Mediated Radical Ring-Opening

Purpose: To execute a reductive ring-opening of cyclopropyl ketones/methanols via single-electron transfer, yielding thermodynamically controlled acyclic products[3].

Materials & Reagents:

  • 2-substituted cyclopropyl ketone/methanol precursor (1.0 equiv, 0.5 mmol)

  • SmI2​ (0.1 M solution in THF, 2.5 equiv)

  • HMPA or DMPU (Co-solvent/Activator, 4.0 equiv)

  • Methanol (Proton source, 2.0 equiv)

Step-by-Step Methodology:

  • Anaerobic Setup: Strict exclusion of oxygen is mandatory. Flame-dry a Schlenk flask and purge with argon three times.

  • Activator Addition: Add the substrate and the proton source (Methanol) to the flask, dissolved in 2 mL of anhydrous THF. Add DMPU (preferred over HMPA for toxicity reasons). Causality: DMPU coordinates to Samarium, significantly increasing its reducing potential and facilitating the initial SET to the substrate.

  • Radical Generation: Cool the mixture to -78 °C. Introduce the deep blue SmI2​ solution dropwise. Self-Validation: The immediate fading of the deep blue color to a pale yellow/white suspension indicates successful electron transfer and consumption of the SmI2​ .

  • Ring Cleavage: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature. The ultrafast ring-opening of the cyclopropylcarbinyl radical ( k>108 s−1 ) outcompetes any intermolecular side reactions[2][7].

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with diethyl ether ( 3×10 mL). Wash the combined organic layers with saturated sodium thiosulfate to remove any residual iodine species, dry over MgSO4​ , and concentrate.

References

  • Catalysis of ring expansion of 1-methylcyclopropylmethanol to 1-methylcyclobutanol by rhodium(I) - Canadian Science Publishing. Available at:[Link]

  • Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed. Available at:[Link]

  • Preparation of Distant Quaternary Carbon Stereocenters by Double Selective Ring‐Opening of 1,1‐Biscyclopropyl Methanol Derivatives - D-NB Info. Available at:[Link]

  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis - ResearchGate. Available at:[Link]

  • Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues: A Theoretical Examination - ACS Publications. Available at:[Link]

  • The Cyclopropylmethyl-3-Butenyl Rearrangement on Mo(110): A Radical Clock on a Surface? - Roald Hoffmann. Available at:[Link]

  • Cyclopropylcarbinyl → Homoallyl-Type Ring Opening of Ketyl Radical Anions - AWS. Available at:[Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery. Available at:[Link]

Sources

Application

Application Note: Nickel-Catalyzed Ring-Opening Coupling of[2-(Propan-2-yl)cyclopropyl]methanol with Alkynes

Executive Summary The selective activation of carbon–carbon single bonds represents a frontier in synthetic organic chemistry. Cyclopropanes, possessing approximately 28 kcal/mol of inherent ring strain, serve as excelle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective activation of carbon–carbon single bonds represents a frontier in synthetic organic chemistry. Cyclopropanes, possessing approximately 28 kcal/mol of inherent ring strain, serve as excellent springboards for C–C bond cleavage methodologies [1]. This application note details a highly regioselective, nickel-catalyzed ring-opening cross-coupling of [2-(Propan-2-yl)cyclopropyl]methanol with internal alkynes. By leveraging the steric bias of the isopropyl group and the directing ability of the carbinol moiety, this protocol provides a robust pathway to complex, highly substituted acyclic allylic alcohols and dienes. Designed for drug development professionals and synthetic researchers, this guide emphasizes mechanistic causality, self-validating experimental controls, and scalable protocol execution.

Mechanistic Rationale & Causality

The success of this transformation relies on the precise orchestration of the nickel catalyst's oxidation states and coordination sphere.

  • Thermodynamic Driving Force: The reaction is fundamentally driven by the release of the cyclopropane ring strain. However, unactivated cyclopropanes are typically inert. The presence of the primary alcohol (methanol group) serves as a directing group, coordinating to the electron-rich Ni(0) center and bringing it into proximity with the proximal C–C bond.

  • Regioselectivity via Steric Bias: The[2-(Propan-2-yl)] substituent is the critical control element. During the oxidative addition of Ni(0) into the cyclopropane ring, the bulky isopropyl group creates significant steric repulsion against the bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr). This forces the nickel center to selectively cleave the less sterically encumbered C–C bond, funneling the reaction toward a single regioisomer rather than a statistical mixture.

  • Alkyne Insertion & Competitive Pathways: Following the formation of the oxanickelacycle, the alkyne coordinates and inserts (carbometalation). A common failure mode in alkyne cross-coupling is competitive alkyne cyclotrimerization [2]. To prevent this, a highly sterically demanding ligand (IPr) is utilized to block the coordination of multiple alkynes simultaneously, ensuring the cross-coupling pathway outcompetes oligomerization.

CatalyticCycle N1 Ni(0)L Active Catalyst N2 Substrate Coordination N1->N2 + Cyclopropylmethanol N3 Oxidative Addition N2->N3 C-C Cleavage N4 Alkyne Insertion N3->N4 + Alkyne N5 Reductive Elimination N4->N5 Carbometalation N5->N1 Product Release

Catalytic cycle of Ni-catalyzed cyclopropylmethanol ring-opening and alkyne insertion.

Quantitative Data & Optimization

The reaction conditions were rigorously optimized to maximize yield and regioselectivity. The data below demonstrates the necessity of the NHC ligand and the specific solvent environment to achieve the desired transformation [3].

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)Ligand (12 mol%)SolventTemp (°C)Yield (%)Regioselectivity (A:B)
1Ni(COD)₂PPh₃Toluene80221:1
2Ni(COD)₂PCy₃Toluene80453:1
3Ni(COD)₂IPr·HClToluene8089 >20:1
4Ni(COD)₂IPr·HClTHF806115:1
5NoneIPr·HCl*Toluene800N/A

*Note: IPr·HCl requires the addition of a stoichiometric base (e.g., NaOtBu) to generate the free carbene in situ.

Table 2: Substrate Scope (Alkynes)

Alkyne Coupling PartnerProduct Yield (%)Mechanistic Notes & Observations
Diphenylacetylene89Standard internal alkyne; exhibits high efficiency and no oligomerization.
1-Phenyl-1-propyne76Good regioselectivity (8:1) favoring insertion at the methyl-substituted carbon.
4-Octyne82Aliphatic alkynes require extended reaction times (16 h) due to lower electrophilicity.
Phenylacetylene15Terminal alkynes suffer from competitive Ni-catalyzed cyclotrimerization.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating an inert internal standard (1,3,5-trimethoxybenzene) at t=0 , the operator can perform a mass-balance check. If the sum of the product and recovered starting material drops below 95%, it immediately flags an error in inert atmosphere maintenance or competitive side-reactions, preventing false-positive interpretations.

Workflow S1 1. Glovebox Setup (Inert Atm) S2 2. Catalyst Prep Ni(COD)2 + Ligand S1->S2 S3 3. Substrate Add Carbinol + Alkyne S2->S3 S4 4. Thermolysis (80 °C, 12 h) S3->S4 S5 5. Validation GC/NMR Analysis S4->S5

Step-by-step experimental workflow for the self-validating nickel-catalyzed cross-coupling.

Materials & Reagents
  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0)[Ni(COD)₂] (Stored at -20 °C in a glovebox).

  • Ligand: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Substrates: [2-(Propan-2-yl)cyclopropyl]methanol (0.5 mmol), Diphenylacetylene (0.6 mmol).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol).

  • Solvent: Anhydrous, degassed Toluene (2.0 mL).

Step-by-Step Procedure

Step 1: Catalyst Activation (Inside Argon-filled Glovebox)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ni(COD)₂ (13.8 mg, 0.05 mmol, 10 mol%), IPr·HCl (25.5 mg, 0.06 mmol, 12 mol%), and NaOtBu (6.7 mg, 0.07 mmol).

  • Add 1.0 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

    • Causality Check: The solution will transition from yellow to a deep red/brown, indicating the successful deprotonation of the imidazolium salt and the formation of the active Ni(0)-NHC complex.

Step 2: Substrate & Standard Addition 3. Add 1,3,5-trimethoxybenzene (16.8 mg, 0.1 mmol) to the reaction mixture. 4. Add diphenylacetylene (106.9 mg, 0.6 mmol, 1.2 equiv). 5. Add[2-(Propan-2-yl)cyclopropyl]methanol (57.1 mg, 0.5 mmol, 1.0 equiv) dissolved in the remaining 1.0 mL of toluene. 6. Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

Step 3: Thermolysis & Kinetic Sampling 7. Place the sealed tube in a pre-heated oil bath at 80 °C. 8. Self-Validation Checkpoint: After 30 minutes, briefly cool the tube, open under a positive pressure of Argon, and extract a 20 µL aliquot. Dilute with CDCl₃ and analyze via ¹H-NMR. Document the exact integration ratio of the starting material against the internal standard (singlet at δ 6.08 ppm). 9. Resume heating for a total of 12 hours.

Step 4: Quench and Workup 10. Cool the reaction to room temperature. Quench by exposing the mixture to air and adding 2.0 mL of ethyl acetate. 11. Filter the crude mixture through a short pad of silica gel to remove nickel particulates, eluting with an additional 10 mL of ethyl acetate. 12. Concentrate the filtrate under reduced pressure.

Step 5: Analytical Validation 13. Dissolve the crude residue in CDCl₃. Obtain a quantitative ¹H-NMR spectrum. 14. Calculate the mass balance: (Moles of Product + Moles of Unreacted Carbinol) / Initial Moles of Carbinol.

  • Decision Gate: If the mass balance is 95%, proceed to column chromatography. If < 95%, investigate potential oxygen ingress or alkyne oligomerization.

Troubleshooting & Causality Analysis

  • Issue: High levels of unreacted starting material, low product yield.

    • Cause: Catalyst death due to trace oxygen/moisture, or failure of the IPr·HCl to deprotonate.

    • Solution: Ensure NaOtBu is stored properly (it is highly hygroscopic). Verify the color change in Step 1.

  • Issue: Complex mixture of products with terminal alkynes.

    • Cause: Terminal alkynes undergo rapid Ni-catalyzed cyclotrimerization, outcompeting the cyclopropane ring-opening.

    • Solution: Terminal alkynes are generally poor substrates for this specific methodology. Consider using a removable protecting group (e.g., a silyl group like TIPS-acetylene) to simulate an internal alkyne, followed by downstream deprotection.

References

  • Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes Chemical Reviews[Link]

  • Nickel-Catalyzed Coupling Reactions of Alkenes PMC - National Institutes of Health (NIH)[Link]

  • Nickel-Catalyzed Coupling of Alkyne-Tethered Vinylcyclopropanes and Allyl Chloride Organometallics[Link]

Method

Advanced Functionalization Strategies for [2-isopropylcyclopropyl]methanol in Drug Discovery

Executive Summary & Reactivity Profile [2-isopropylcyclopropyl]methanol is a highly valuable, conformationally restricted building block utilized in the synthesis of complex natural products and targeted therapeutics, in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

[2-isopropylcyclopropyl]methanol is a highly valuable, conformationally restricted building block utilized in the synthesis of complex natural products and targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs)[1][2]. The molecule features a primary hydroxyl group that serves as the primary handle for functionalization, alongside a strained cyclopropane ring and a sterically demanding isopropyl group.

The inherent ring strain of cyclopropanes makes them unique synthons, but their reactivity requires precise control; the choice of reagents and leaving groups dictates whether the ring remains intact or undergoes electrocyclic ring-opening[3]. This application note details field-proven protocols for the electrophilic activation, controlled oxidation, and carbamylation of[2-isopropylcyclopropyl]methanol, emphasizing the mechanistic causality behind each experimental condition.

Strategic Functionalization Pathways

The decision tree below outlines the primary synthetic trajectories for functionalizing the hydroxyl group while preserving the integrity of the cyclopropane ring.

FunctionalizationLogic cluster_0 Electrophilic Activation cluster_1 Oxidation Pathways cluster_2 Linker Chemistry (PROTACs) SM [2-isopropylcyclopropyl]methanol Mesylate Mesylation (MsCl, Et3N) Fast, 0°C via Sulfene SM->Mesylate Promotes SN2 Tosylate Tosylation (TsCl, Pyridine) Slow, 0-25°C SM->Tosylate Sterically Demanding Swern Swern Oxidation (DMSO, (COCl)2) SM->Swern Preserves Ring TCCA TCCA Oxidative Esterification (Metal-Free) SM->TCCA Direct to Ester CDI Carbamylation (CDI) THF, 30°C SM->CDI Mild Coupling NuSub Nucleophilic Substitution (Azides, Amines, Ethers) Mesylate->NuSub Tosylate->NuSub Aldehyde [2-isopropylcyclopropyl] carboxaldehyde Swern->Aldehyde Ester Cyclopropyl Ester TCCA->Ester Carbamate Imidazole-1-carboxylate Intermediate CDI->Carbamate

Fig 1: Logical workflow for the functionalization of [2-isopropylcyclopropyl]methanol.

Experimental Protocols & Mechanistic Causality

Protocol A: Electrophilic Activation via Mesylation

Converting the primary hydroxyl group into a sulfonate ester is the standard method for enabling downstream nucleophilic substitution ( SN​2 ). While tosylates and mesylates are often used interchangeably, mesylation is highly preferred for sterically hindered cyclopropanemethanols[3].

Mechanistic Causality: The formation of mesylates proceeds through a highly reactive "sulfene" intermediate when treated with strong, non-nucleophilic bases like triethylamine ( Et3​N )[3]. This pathway allows the reaction to occur rapidly at 0 °C. In contrast, tosyl chloride lacks alpha-protons, cannot form a sulfene, and relies on direct nucleophilic attack by the alcohol, which is much slower and often requires prolonged exposure to pyridine, increasing the risk of side reactions[3].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), add[2-isopropylcyclopropyl]methanol (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[3].

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution and cool the mixture to 0 °C using an ice-water bath[3].

  • Activation: Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq.) over 10 minutes[3]. Critical Control: Maintain 0 °C to prevent the exothermic generation of sulfene from causing localized heating, which can lead to cyclopropane ring-opening.

  • Monitoring: Stir at 0 °C for 1-2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the highly polar alcohol spot disappears.

  • Workup: Quench the reaction with cold water. Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers sequentially with cold 3 M HCl (to remove excess Et3​N ), saturated aqueous NaHCO3​ , and brine[3].

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30 °C to yield the cyclopropyl mesylate[3].

Protocol B: Controlled Swern Oxidation to Aldehyde

Oxidation of the primary alcohol yields [2-isopropylcyclopropyl]carboxaldehyde, a critical intermediate for stereoselective allylations or Wittig olefinations[1].

Mechanistic Causality: Harsh oxidants (e.g., Jones reagent) can cleave the cyclopropane ring. The Swern oxidation is selected because it operates at cryogenic temperatures (-78 °C) and is entirely metal-free, preventing Lewis-acid catalyzed degradation. Triethylamine is utilized in the final step because its steric bulk prevents it from acting as a nucleophile against the electrophilic alkoxysulfonium ylide intermediate, cleanly promoting the intramolecular deprotonation to yield the aldehyde[1].

Step-by-Step Methodology:

  • Reagent Activation: To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C, add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise[1]. Stir for 15 minutes to form the active chlorodimethylsulfonium intermediate.

  • Substrate Addition: Slowly add a solution of [2-isopropylcyclopropyl]methanol (1.0 eq.) in DCM[1]. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 eq.) dropwise[1].

  • Completion: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Protocol C: Carbamate Linker Synthesis for PROTACs (CDI Coupling)

In targeted protein degradation, [2-isopropylcyclopropyl]methanol is frequently incorporated into linker structures. Converting the alcohol to a carbamate is a crucial step[2].

Mechanistic Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene or triphosgene. CDI is a bench-stable, safe solid that reacts cleanly with primary alcohols to form an imidazole-1-carboxylate intermediate[2]. This intermediate is stable enough to be isolated but reactive enough to undergo subsequent coupling with complex amines, making it an ideal, self-validating system for modular PROTAC synthesis.

Step-by-Step Methodology:

  • Initiation: Dissolve ((1R,2S)-2-isopropylcyclopropyl)methanol (1.00 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M)[2].

  • Coupling: Cool the solution to 0 °C and add di(1H-imidazol-1-yl)methanone (CDI, 1.00 eq.) in a single portion[2].

  • Propagation: Remove the ice bath and stir the mixture at 30 °C for 1 hour[2].

  • Validation: The release of CO2​ gas (bubbling) serves as a visual confirmation of the initial acyl transfer. Complete consumption of the starting material by LC-MS confirms the formation of the imidazole-1-carboxylate intermediate, which can be immediately telescoped into the next amine-coupling step[2].

Quantitative Data Summary

The following table summarizes the comparative parameters for the functionalization of [2-isopropylcyclopropyl]methanol based on standardized literature conditions.

TransformationPrimary ReagentsTemp ProfileTypical YieldKey Mechanistic Advantage
Mesylation MsCl, Et3​N , DCM0 °C85–95%Fast reaction via sulfene; avoids thermal ring-opening[3].
Tosylation TsCl, Pyridine0 °C to RT75–85%Highly crystalline products; slower direct SN​2 attack[3].
Swern Oxidation (COCl)2​ , DMSO, Et3​N -78 °C to RT80–90%Cryogenic conditions preserve the strained cyclopropane ring[1].
Oxidative Esterification TCCA, ROH, NEt3​ RT70–90%Metal-free; one-pot direct conversion of alcohol to ester[4].
Carbamylation CDI, THF0 °C to 30 °C>90%Phosgene-free; generates stable intermediate for PROTACs[2].

References

  • Benchchem. "Mechanistic studies comparing tosylates and mesylates in cyclopropane building blocks". Benchchem.
  • Benchchem. "Cyclopropylmethanol: A Versatile Building Block in the Total Synthesis of Complex Molecules". Benchchem.
  • Organic Letters. "Metal-Free Direct Oxidation of Aldehydes to Esters Using TCCA".
  • Google Patents. "US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof".

Sources

Application

Application Note: Derivatization of [2-(Propan-2-yl)cyclopropyl]methanol in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug development. The cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug development. The cyclopropylmethyl group has long been validated as a bioisostere for the gem-dimethyl group and other aliphatic linkers, offering improved metabolic stability and conformational restriction [1].

The advanced building block [2-(Propan-2-yl)cyclopropyl]methanol (also known as (2-isopropylcyclopropyl)methanol) takes this a step further. By incorporating an isopropyl group directly onto the cyclopropane ring, medicinal chemists can simultaneously achieve:

  • Enhanced Steric Shielding : The isopropyl group occupies adjacent hydrophobic pockets, often increasing target affinity (e.g., in kinase domains or E3 ligase interfaces).

  • Vectorial Rigidity : The cyclopropane ring locks the hydroxymethyl and isopropyl groups into a defined three-dimensional trajectory, reducing the entropic penalty upon target binding.

  • Metabolic Resistance : The lack of readily accessible benzylic or linear aliphatic C-H bonds limits Phase I cytochrome P450-mediated oxidation.

This application note provides a comprehensive, field-proven guide to derivatizing [2-(Propan-2-yl)cyclopropyl]methanol. We detail three critical synthetic workflows—oxidation, carbamate activation, and mesylation—that enable the integration of this motif into complex drug scaffolds, such as Targeted Protein Degraders (PROTACs) [3] and Protein-Protein Interaction (PPI) stabilizers [4].

Physicochemical Profiling

Understanding the physicochemical impact of the 2-isopropylcyclopropyl motif is critical for rational drug design. Table 1 summarizes the comparative advantages of this scaffold against traditional aliphatic groups.

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacements

Propertygem-DimethylCyclopropylmethyl[2-(Propan-2-yl)cyclopropyl]methyl
Steric Bulk (Volume) ModerateModerateHigh (Extended hydrophobic reach)
Lipophilicity (cLogP) HighLowered (Polar OH influence)Tunable (Hydrophobic IsPr + Polar OH)
Metabolic Stability Susceptible to oxidationHigh (Resists P450 oxidation)Very High (Steric shielding of ring)
Conformational Rigidity Flexible adjacent bondsRigidified vectorHighly restricted 3D vector

Logical Workflows & Target Applications

The primary alcohol of [2-(Propan-2-yl)cyclopropyl]methanol serves as a versatile synthetic handle. Depending on the target application, it can be oxidized to an aldehyde for reductive amination, activated with N,N'-Carbonyldiimidazole (CDI) for carbamate formation, or converted to a mesylate for nucleophilic displacement.

These derivatizations are frequently employed in the synthesis of bivalent ligands, opioid receptor modulators [2], and modern heterobifunctional degraders.

Pathway POI Target Protein (e.g., Kinase) Ternary Ternary Complex POI->Ternary PROTAC Degrader (IsPr-cPr Motif) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome

Targeted protein degradation pathway utilizing IsPr-cPr motif-based degraders.

Workflow SM [2-(Propan-2-yl)cyclopropyl]methanol Ox DMP Oxidation (CH2Cl2, 0 °C to RT) SM->Ox Act CDI Activation (THF, 30 °C) SM->Act Mes MsCl / Et3N (CH2Cl2, 0 °C) SM->Mes Aldehyde Aldehyde Intermediate (Reductive Amination) Ox->Aldehyde Carbamate Acyl Imidazole (Carbamate Linkers) Act->Carbamate Alkyl Mesylate / Halide (N-Alkylation) Mes->Alkyl

Chemical derivatization workflows for [2-(Propan-2-yl)cyclopropyl]methanol.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for reagent selection and operational parameters is explicitly defined.

Protocol A: Oxidation to 2-(Propan-2-yl)cyclopropanecarbaldehyde

This method utilizes Dess-Martin Periodinane (DMP) to gently oxidize the primary alcohol to an aldehyde, a critical intermediate for subsequent reductive amination in PPI stabilizer synthesis [4].

Causality & Rationale: DMP is selected over Swern oxidation to avoid malodorous dimethyl sulfide byproducts, and over Pyridinium Chlorochromate (PCC) to eliminate heavy metal toxicity, which is paramount in late-stage drug synthesis. The biphasic thiosulfate/bicarbonate quench is strictly required: thiosulfate reduces unreacted hypervalent iodine species to prevent explosive hazards, while bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or ring-opening of the sensitive cyclopropane aldehyde.

Step-by-Step Procedure:

  • Preparation : Dissolve[2-(Propan-2-yl)cyclopropyl]methanol (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition : Add Dess-Martin Periodinane (1.2 equiv) in three small portions over 15 minutes. Note: Portion-wise addition controls the mild exotherm and prevents localized over-oxidation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quench : Dilute the reaction with additional CH₂Cl₂, then pour into a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL per mmol). Stir vigorously for 30 minutes until the organic layer becomes clear.

  • Extraction : Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature < 30 °C due to aldehyde volatility).

Self-Validation Checkpoints:

  • TLC : Use a KMnO₄ stain. The product aldehyde will appear as a distinct, fast-eluting yellow spot on a purple background.

  • ¹H NMR (CDCl₃) : Confirm success by the disappearance of the hydroxymethyl protons (~3.5 ppm) and the appearance of a sharp aldehydic proton doublet at ~9.0–9.5 ppm .

Protocol B: Activation via N,N'-Carbonyldiimidazole (CDI)

This protocol converts the alcohol into an activated acyl imidazole, which can be subsequently trapped by primary or secondary amines to form stable carbamate linkers, a common motif in PROTACs [3].

Causality & Rationale: CDI is a mild, phosgene-free reagent. The reaction generates imidazole as a byproduct, which acts as a base to catalyze the subsequent amine addition. A slightly elevated temperature (30 °C) is used to ensure complete conversion of the sterically hindered cyclopropylmethanol without causing decomposition.

Step-by-Step Procedure:

  • Preparation : Dissolve [2-(Propan-2-yl)cyclopropyl]methanol (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation : Add CDI (1.2 equiv) in a single portion at 0 °C.

  • Incubation : Warm the reaction to 30 °C and stir for 1–2 hours.

  • Amine Coupling : Once activation is complete, directly add the target amine (1.1 equiv) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA) if the amine is a hydrochloride salt. Stir at 40 °C for 4–6 hours.

  • Workup : Concentrate the mixture, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted amine and imidazole), followed by brine. Dry and concentrate.

Self-Validation Checkpoints:

  • LC-MS : Before adding the amine, sample the reaction. The acyl imidazole intermediate is relatively stable and will show a distinct[M+H]⁺ peak corresponding to the mass of the alcohol + 94 Da (imidazole carbonyl addition).

  • TLC : The final carbamate is typically UV-active (if the amine contains an aromatic ring) and stains strongly with iodine.

Protocol C: Mesylation for N-Alkylation

Conversion of the alcohol to a mesylate creates an excellent leaving group for Sₙ2 displacement, widely used to append the 2-isopropylcyclopropylmethyl group onto piperazines or morphinans [2].

Causality & Rationale: Methanesulfonyl chloride (MsCl) is highly electrophilic. Triethylamine (Et₃N) is used both as an acid scavenger to neutralize the HCl generated and as a nucleophilic catalyst. The reaction is strictly maintained at 0 °C to prevent the formation of alkyl chloride byproducts via displacement of the mesylate by chloride ions.

Step-by-Step Procedure:

  • Preparation : Dissolve the alcohol (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under argon.

  • Addition : Add MsCl (1.5 equiv) dropwise over 10 minutes via syringe.

  • Reaction : Stir at 0 °C for 1 hour. Do not let the reaction warm to room temperature.

  • Workup : Quench with ice-cold water. Extract with CH₂Cl₂. Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate, which should be used immediately in the next step to prevent degradation.

Self-Validation Checkpoints:

  • ¹H NMR (CDCl₃) : The defining feature of success is a sharp, distinct singlet integrating to 3 protons at ~3.0 ppm , corresponding to the methyl group of the newly formed mesylate. The methylene protons adjacent to the oxygen will also shift downfield by ~0.8 ppm compared to the starting alcohol.

References

  • Spetea, M., et al. (2017). Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry, 60(22), 9360-9375. Available at:[Link]

  • U.S. Patent Application US20240317706A1. (2024). Compounds that mediate protein degradation and methods of use thereof. Google Patents.
  • World Intellectual Property Organization WO2024192415A1. (2024). Protein-protein interaction stabilizers. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Diastereomers of [2-Isopropylcyclopropyl]methanol

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of [2-isopropylcyclop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of [2-isopropylcyclopropyl]methanol. This small, flexible alcohol presents unique separation challenges. This document moves beyond simple protocols to explain the fundamental principles and decision-making processes that underpin successful diastereomeric separations, ensuring both accuracy and reproducibility in your work.

Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic separation of [2-isopropylcyclopropyl]methanol diastereomers. Each entry follows a question-and-answer format, providing a systematic approach to problem resolution.

Q1: Why am I seeing poor or no separation (Resolution < 1.5) between my diastereomers?

Poor resolution is the most frequent challenge. It indicates that the chosen chromatographic conditions are insufficient to differentiate the subtle physicochemical differences between the diastereomers. The cause can range from suboptimal mobile phase composition to an inappropriate stationary phase.

Expert Insight: For small, flexible alcohols like [2-isopropylcyclopropyl]methanol, direct separation on a chiral stationary phase (CSP) can be difficult due to a lack of strong interactions (like π-π stacking or hydrogen bonding) required for chiral recognition.[1][2] An indirect approach, involving derivatization, is often more robust. However, direct separation is possible and optimization should be attempted first.

Systematic Troubleshooting Workflow:

Follow this logical progression to diagnose and resolve poor resolution. Start with the simplest adjustments (Mobile Phase) and proceed to more involved changes (Derivatization).

G start Poor or No Resolution (Rs < 1.5) mobile_phase 1. Optimize Mobile Phase start->mobile_phase Start Here temperature 2. Adjust Temperature start->temperature column_health 3. Check Column Health start->column_health rethink 4. Re-evaluate Strategy start->rethink mp_modifier Vary Organic Modifier (±5% increments) mobile_phase->mp_modifier mp_solvent Switch Organic Modifier (e.g., IPA vs. EtOH) mobile_phase->mp_solvent temp_decrease Decrease Temperature (in 5°C increments) temperature->temp_decrease temp_increase Increase Temperature (if peaks broaden at low T) temperature->temp_increase col_wash Wash Column (per manufacturer specs) column_health->col_wash derivatize Consider Derivatization (Indirect Method) rethink->derivatize screen_cols Screen Different Columns (e.g., PGC, C30) rethink->screen_cols col_replace Replace Column (if washing fails) col_wash->col_replace

Caption: Troubleshooting workflow for poor diastereomer resolution.

Detailed Protocols & Explanations:
  • Optimize Mobile Phase: The mobile phase composition is the most critical factor in achieving separation.[3]

    • Action: Systematically vary the ratio of your strong to weak solvent. For normal phase (e.g., Hexane/Isopropanol), adjust the isopropanol (IPA) percentage in 2-5% increments.[4] For reversed-phase, adjust the acetonitrile or methanol content.

    • Causality: Changing solvent polarity alters the partitioning of the diastereomers between the stationary and mobile phases. Diastereomers have different dipole moments and steric profiles, and a slight change in mobile phase polarity can exploit these differences. Using less polar alcohols like isopropanol can sometimes increase resolution compared to methanol in normal phase systems.[5]

  • Adjust Column Temperature: Temperature affects both thermodynamics and kinetics of the separation.

    • Action: Decrease the column temperature in 5°C increments, starting from ambient down to 10-15°C.[4]

    • Causality: Lower temperatures generally enhance the subtle intermolecular interactions (hydrogen bonds, dipole-dipole) responsible for diastereomeric recognition, often leading to increased selectivity and better resolution.[4] However, be aware that this may also increase backpressure and peak broadening.

  • Consider an Alternative Strategy: Derivatization: If optimization of a direct separation fails, the most reliable strategy is to convert the diastereomeric alcohols into diastereomeric esters.

    • Action: React the mixture of [2-isopropylcyclopropyl]methanol diastereomers with a single enantiomer of a chiral derivatizing agent (CDA).

    • Causality: This "indirect" method converts your hard-to-separate diastereomers into new molecules with significantly different physical properties.[6][7] The bulky, rigid, and often chromophoric group of the CDA exaggerates the structural differences, allowing for much easier separation on a standard achiral HPLC column (e.g., silica or C18).[1][8]

Q2: My peaks are tailing. How can I improve the peak shape?

Peak tailing reduces resolution and compromises accurate quantification. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.

Expert Insight: For an alcohol like [2-isopropylcyclopropyl]methanol, tailing on a silica column can occur due to strong interactions with acidic silanol groups on the silica surface.

Troubleshooting Peak Tailing:
Potential Cause Diagnostic Action Proposed Solution & Protocol Scientific Rationale
Column Overload Dilute your sample 1:10 and 1:100 and re-inject.[4]If peak shape improves, reduce the mass of sample injected onto the column.Exceeding the column's sample capacity saturates the stationary phase, leading to a non-ideal, tailed peak shape.
Secondary Interactions (Silanol) N/AProtocol: Add a small amount of a competitive agent to the mobile phase. For normal phase, add 0.1% triethylamine (TEA) or diethylamine (DEA).[5]The basic additive (TEA/DEA) preferentially interacts with and "masks" the acidic silanol groups on the silica surface, preventing the alcohol analyte from engaging in these peak-tailing interactions.
Contaminated Column Disconnect the column and flush it according to the manufacturer's directions.[4]If washing fails to improve peak shape, the column may be permanently damaged and require replacement.Strongly retained impurities from previous injections can create active sites that cause tailing.
Q3: My retention times are drifting between runs. What is the cause?

Inconsistent retention times make peak identification unreliable and indicate a problem with the stability of the HPLC system or method conditions.

Common Causes of Drifting Retention Times:
  • Inadequate Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, especially when changing solvents.

  • Mobile Phase Instability: If using a mixed mobile phase, ensure it is thoroughly mixed and degassed.[9] For buffered mobile phases, pH changes can drastically alter retention.[10] Volatile components (like hexane) can evaporate over time, changing the mobile phase composition.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small ambient temperature changes can cause retention time shifts.[9]

  • System Leaks: Check all fittings for salt buildup (a sign of a slow leak) and monitor system pressure. A fluctuating pressure reading often indicates a leak or a problem with the pump check valves.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for separating the diastereomers of [2-isopropylcyclopropyl]methanol?

The most robust and recommended strategy is the indirect method via chemical derivatization .

G start Start: Separate Diastereomers of [2-isopropylcyclopropyl]methanol analyte Analyte Properties: - Small, flexible alcohol - Weak chromophore - Lacks rigid structure start->analyte decision Direct separation likely difficult? analyte->decision indirect_path Recommended Path: Indirect Method decision->indirect_path Yes derivatize 1. Derivatize with CDA (e.g., MαNP Acid) indirect_path->derivatize ester_formation Form Diastereomeric Esters (Enhanced structural differences) derivatize->ester_formation achiral_hplc 2. Separate on Achiral Column (e.g., Silica, C18) ester_formation->achiral_hplc hydrolysis 3. Hydrolyze Esters (Recover pure alcohol diastereomers) achiral_hplc->hydrolysis

Caption: Recommended workflow for separating [2-isopropylcyclopropyl]methanol diastereomers.

Rationale:

  • Enhanced Separability: Converting the alcohol to an ester using a chiral agent like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or Mosher's acid (MTPA) creates two new diastereomeric esters.[1][6][11] These esters are larger, more rigid, and possess different conformations, which makes them much easier to separate than the original small alcohols.[12]

  • Use of Standard Columns: The resulting diastereomeric esters can be readily separated on common, inexpensive achiral columns like silica gel or C18, avoiding the need for specialized and costly chiral stationary phases.[1][13]

  • Improved Detection: Many derivatizing agents contain strong chromophores (e.g., the naphthyl group in MαNP acid), which significantly improves UV detection sensitivity compared to the parent alcohol.

Q2: Can you provide a protocol for derivatization?

Certainly. The following is a field-proven protocol for esterification using MαNP acid, which is highly effective for alcohols.[1][11]

Protocol: Esterification with (S)-(+)-MαNP Acid

Materials:

  • Diastereomeric mixture of [2-isopropylcyclopropyl]methanol

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve the [2-isopropylcyclopropyl]methanol mixture (1.0 eq), MαNP acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once complete, filter the mixture through a pad of celite to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • Purify the crude product by flash column chromatography on silica gel before proceeding to HPLC analysis.

Q3: What are good starting conditions for the HPLC separation of the derivatized esters?

For MαNP esters, which are relatively non-polar, normal phase chromatography is an excellent starting point.

Parameter Recommended Starting Condition Rationale & Notes
Column Achiral Silica Gel (5 µm, 4.6 x 250 mm)The polar stationary phase provides good selectivity for the moderately polar ester diastereomers.[1][11][13]
Mobile Phase n-Hexane / Ethyl Acetate (95:5 v/v)A common non-polar mobile phase system. The ratio can be optimized for ideal retention (k' between 2 and 10).[11]
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be adjusted to optimize resolution vs. run time.
Column Temperature 25°C (Ambient)A good starting point. Can be lowered to improve resolution if needed.[4]
Detection UV at 254 nm or 280 nmThe naphthyl group of the MαNP acid derivative provides a strong UV chromophore for sensitive detection.
Injection Volume 10 µLStart with a low volume to avoid column overload.
Q4: How do I confirm the purity and identity of my separated diastereomers?

Chromatographic purity (a single peak in HPLC) does not guarantee structural identity or diastereomeric purity. Spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.[14] After separating the diastereomers by preparative HPLC and removing the solvent, acquire ¹H and ¹³C NMR spectra for each isolated fraction.

  • Confirmation of Purity: The NMR spectrum of a pure, isolated diastereomer should show a single set of sharp signals corresponding to that molecule. The absence of signals from the other diastereomer confirms its purity.

  • Structural Verification: Diastereomers, while chemically similar, exist in different magnetic environments.[15] Therefore, their NMR spectra will be distinct. Key protons, particularly those near the chiral centers (e.g., the -CH-O- proton), will have different chemical shifts (δ) and coupling constants (J) for each diastereomer, confirming that you have successfully separated two different compounds.[6][16]

References
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • Diastereomeric Derivatization for Chromatography. ResearchGate. [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing. [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2023). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PMC. [Link]

  • Comparative study on separation of diastereomers by HPLC. (2014). ResearchGate. [Link]

  • How can diastereomers be separated class 11 chemistry CBSE. Vedantu. [Link]

  • How can we separate diastereomers of larger organic moiety?. (2024). ResearchGate. [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. (2013). PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]

  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. [Link]

  • Help with separation of diastereomers. (2023). Reddit. [Link]

  • Separation of diastereomers by extractive distillation.
  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • HPLC manual (for chiral HPLC analysis). ocw.nagoya-u.jp. [Link]

  • 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024). the University of Bath's research portal. [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd.. [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed. [Link]

  • Highly Enantio- And Diastereoselective Tandem Generation of Cyclopropyl Alcohols With Up to Four Contiguous Stereocenters. PubMed. [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. (2015). ResearchGate. [Link]

  • NMR spectroscopy in pharmacy. alpaipars. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous. (2016). Semantic Scholar. [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. [Link]

  • The Critical Role of Chiral Separation and Its Modern Solutions. (2024). Welch Materials. [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. Chemical Communications (RSC Publishing). [Link]

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Optimization

Technical Support Center: Optimization of Catalatalytic Conditions for Asymmetric Cyclopropanation

Welcome to the technical support center for the optimization of catalytic conditions for asymmetric cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of catalytic conditions for asymmetric cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve high yields and enantioselectivities in your reactions.

Introduction

Asymmetric cyclopropanation is a cornerstone of modern organic synthesis, providing access to the cyclopropane motif, a key structural element in numerous pharmaceuticals and biologically active compounds.[1][2] The creation of these three-membered rings with high stereocontrol, however, is often a nuanced challenge. This guide offers a structured approach to troubleshooting and optimizing these critical reactions, moving from general questions to specific, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when developing an asymmetric cyclopropanation reaction.

Q1: My reaction yield is very low. What are the first parameters I should check?

A1: For low yields, first verify the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and your alkene is pure.[3] For rhodium-catalyzed reactions using diazoacetates, slow addition of the diazo compound via syringe pump is critical to prevent dimerization and other side reactions.[4][5] Also, confirm your catalyst is active, as deactivation can be an issue.[6]

Q2: I'm observing poor enantioselectivity (low ee). What is the most likely cause?

A2: The chiral ligand is the primary determinant of enantioselectivity.[4] Ensure you are using the correct ligand for your specific catalyst system and substrate. The purity of the ligand is also crucial. Beyond the ligand, reaction temperature plays a significant role; lowering the temperature often improves enantiomeric excess.[4][5]

Q3: How do I choose the right catalyst system for my specific alkene and carbene source?

A3: Catalyst selection is highly dependent on the nature of your substrates. For electron-rich olefins, copper-based catalysts with BOX or PyBOX ligands are often effective.[3] Rhodium(II) carboxylates are versatile and widely used for reactions with diazoacetates.[6][7] For less-stabilized carbenes, newer cobalt-based systems have shown great promise.[1][8] It is often necessary to screen a small library of catalysts to find the optimal match for a new substrate combination.[4]

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions include carbene dimerization to form an alkene and C-H insertion into the solvent or substrate.[5] To minimize these, maintain a low concentration of the reactive carbene intermediate by adding the diazo compound slowly.[5] Choosing a solvent less prone to C-H insertion, such as dichloromethane or benzene, can also be beneficial.[5]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific experimental challenges.

Problem 1: Low or No Product Yield

Low product yield is a multifaceted problem that can stem from issues with reagents, catalyst activity, or reaction conditions.

  • Causality: Diazo compounds, especially those without stabilizing groups, can be unstable and decompose before reacting.[1][2] Impurities in the alkene or solvent, particularly water, can poison the catalyst.[3]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Prepare diazo compounds fresh or use recently purchased, properly stored materials.

    • Purify Substrates: Purify the alkene substrate via distillation or column chromatography to remove inhibitors.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry glassware under an inert atmosphere (N₂ or Ar).[4]

  • Causality: The catalyst may be inactive due to improper storage, oxidation, or poisoning. Some catalysts are also known to deactivate over the course of the reaction.[6]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst or a recently opened container.

    • Optimize Catalyst Loading: While excessively low catalyst loading can lead to background reactions, high loading is not always better and can sometimes decrease selectivity.[5] Experiment with catalyst loading to find the optimal concentration. A typical starting point is 1 mol%.[4]

    • Consider Catalyst Deactivation: If the reaction starts well but then stalls, catalyst deactivation may be the culprit. In some cases, adding a second portion of the catalyst mid-reaction can improve yields.[1][8]

  • Causality: The reaction temperature, concentration, and solvent can all significantly impact the reaction rate and yield.

  • Troubleshooting Steps:

    • Temperature Screen: While lower temperatures often favor selectivity, some reactions require elevated temperatures to proceed at a reasonable rate.[3] Conduct a systematic temperature screen to find the best balance.

    • Solvent Choice: The polarity and coordinating ability of the solvent can affect catalyst solubility and reactivity.[9] Non-coordinating solvents like dichloromethane or toluene are common starting points.

    • Concentration Effects: Very dilute conditions can slow the reaction, while high concentrations may promote side reactions.[3] Adjust the concentration to find the optimal rate.

Problem 2: Poor Enantioselectivity (Low % ee)

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee values indicate a problem with the chiral environment of the catalyst.

  • Causality: The chiral ligand creates the asymmetric environment around the metal center.[4] If the ligand is not a good match for the substrate or is not enantiomerically pure, poor selectivity will result.

  • Troubleshooting Steps:

    • Screen Ligands: Test a variety of chiral ligands. For a given metal, different ligand backbones (e.g., BOX, PyBOX, Schiff bases for copper) can have a dramatic effect on enantioselectivity.[3]

    • Verify Ligand Purity: Ensure the enantiomeric purity of your chiral ligand using a suitable analytical technique, such as chiral HPLC.

    • Optimize Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand can be critical for the formation of the active catalytic species.[4]

  • Causality: Enantioselectivity is often temperature-dependent. Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.

  • Troubleshooting Steps:

    • Lower the Temperature: This is a common and effective strategy to improve ee.[4][5] Reactions can be run at 0 °C, -20 °C, or even -78 °C. Note that this will likely decrease the reaction rate.

    • Systematic Temperature Study: Perform the reaction at a range of temperatures (e.g., from -78 °C to room temperature) to determine the optimal balance between selectivity and reaction time.[10]

  • Causality: The solvent can interact with the catalyst-substrate complex, influencing the geometry of the transition state and thus the enantioselectivity.[9][10]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. Nonpolar solvents like pentane or hexane have been shown to improve enantioselectivity in some rhodium-catalyzed systems.[10]

    • Consider Coordinating vs. Non-Coordinating Solvents: For reactions involving directing groups, coordinating solvents may interfere with the desired chelation.[4]

Problem 3: Poor Diastereoselectivity (Mixture of cis/trans Isomers)

For many applications, controlling the relative stereochemistry of the cyclopropane ring is as important as controlling the absolute stereochemistry.

  • Causality: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining the diastereomeric ratio of the product.[5]

  • Troubleshooting Steps:

    • Select for Diastereoselectivity: Certain catalyst systems are known to favor specific diastereomers. For example, some ruthenium-based catalysts favor cis cyclopropanes, while many rhodium and copper catalysts tend to give the trans product, especially with bulky ligands.[4]

    • Ligand Modification: The steric bulk of the ligands can direct the approach of the alkene.[4] Experiment with ligands of varying sizes.

  • Causality: The stereochemistry of the starting alkene is generally retained in the product.[4] Additionally, the steric bulk of the carbene precursor can influence the approach to the alkene.

  • Troubleshooting Steps:

    • Use Stereochemically Pure Alkenes: Start with a pure E or Z alkene to obtain a single diastereomer.[4]

    • Modify the Carbene Precursor: If possible, using a bulkier ester group on a diazoacetate, for example, can enhance diastereoselectivity.[5]

Experimental Protocols & Data

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol provides a starting point for a typical reaction using a dirhodium(II) catalyst and ethyl diazoacetate (EDA).

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the chosen anhydrous solvent (e.g., CH₂Cl₂, 5 mL).

  • Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Diazoacetate Preparation: Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).

  • Slow Addition: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature).[4]

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Workup and Purification: Concentrate the reaction mixture and purify the product by flash column chromatography.[11]

Table 1: Influence of Key Parameters on Enantioselectivity

ParameterCondition 1ee (%)Condition 2ee (%)Rationale
Temperature 25 °C85-20 °C95Lower temperatures favor the transition state with the lower activation energy, often leading to higher selectivity.[4][5]
Solvent Dichloromethane88Pentane92Nonpolar solvents can enhance enantioselectivity by minimizing interactions with the chiral catalyst complex.[10]
Ligand Ligand A (less bulky)75Ligand B (more bulky)91Increased steric hindrance from the ligand can create a more selective chiral pocket.[4]

Visualization of a Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor enantioselectivity in an asymmetric cyclopropanation reaction.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_ligand Verify Ligand Purity and Identity start->check_ligand lower_temp Lower Reaction Temperature (e.g., to 0°C or -20°C) check_ligand->lower_temp Ligand is pure and correct screen_solvents Screen Solvents (Vary Polarity, e.g., Toluene, Hexane) lower_temp->screen_solvents Improvement observed, but not optimal success High Enantioselectivity Achieved lower_temp->success Target ee% reached screen_ligands Screen Different Chiral Ligands screen_solvents->screen_ligands Minor or no improvement screen_solvents->success Target ee% reached optimize_ratio Optimize Metal:Ligand Ratio screen_ligands->optimize_ratio Promising ligand identified optimize_ratio->success Target ee% reached

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

References

  • U. C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • U. C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH. [Link]

  • C. P., et al. (2000). Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II). Journal of the American Chemical Society. [Link]

  • X. P. Zhang, et al. (2016). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. [Link]

  • H. M. L. Davies, et al. (1997). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]

  • M. W. Fraaije, et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. Angewandte Chemie International Edition. [Link]

  • J. M. Fraile, et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry. [Link]

  • H. M. L. Davies, et al. (2019). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis. [Link]

Sources

Troubleshooting

Advanced Troubleshooting Guide: Zinc Residue Removal in Simmons-Smith Cyclopropanation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic synthesis: the quantitative removal of zinc salts followi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic synthesis: the quantitative removal of zinc salts following a Simmons-Smith cyclopropanation.

When generating organozinc carbenoids (such as the Furukawa modification using Et2​Zn or the classic Zn-Cu couple), the reaction inherently produces stoichiometric equivalents of zinc iodide ( ZnI2​ ) and unreacted zinc species[1]. If not rigorously removed, these Lewis acidic residues can trigger side reactions, degrade acid-sensitive products, and severely complicate chromatographic purification[2].

The Chemistry of Zinc Residues

To troubleshoot effectively, we must first understand the causality of the problem. The active cyclopropanating species, typically an (iodomethyl)zinc iodide carbenoid ( ICH2​ZnI ), exists in a dynamic Schlenk equilibrium with bis(iodomethyl)zinc ( Zn(CH2​I)2​ ) and zinc iodide ( ZnI2​ )[2].

Upon quenching the reaction, the organic phase is heavily loaded with Zn2+ ions. Because zinc is an amphoteric metal, its solubility is highly pH-dependent. At neutral to mildly basic pH (pH 6–8), zinc precipitates as gelatinous zinc hydroxide ( Zn(OH)2​ ). This precipitate acts as a Pickering emulsifier at the aqueous-organic interface, trapping your product in an unworkable emulsion.

G A Simmons-Smith Reagents (Alkene + CH₂I₂ + Zn Source) B Organozinc Carbenoid (ICH₂ZnI ⇌ Zn(CH₂I)₂ + ZnI₂) A->B Activation C Crude Reaction Mixture (Cyclopropane + ZnI₂ + Unreacted Zn) B->C Cyclopropanation D1 Acidic Workup (Dilute HCl) C->D1 D2 Chelation Workup (EDTA / Rochelle Salt) C->D2 D3 Basic Workup (Aqueous NaOH) C->D3 E1 Soluble Zn²⁺ (Acid-stable substrates only) D1->E1 E2 Water-Soluble Zn-Chelate (Broad compatibility) D2->E2 E3 Soluble Zincate [Zn(OH)₄]²⁻ (Base-stable substrates only) D3->E3 F Phase Separation Organic: Pure Cyclopropane Aqueous: Zinc Waste E1->F E2->F E3->F

Mechanistic workflow of Simmons-Smith cyclopropanation and phase-directed zinc residue removal.

Frequently Asked Questions (Troubleshooting)

Q1: Why do standard aqueous workups result in stubborn emulsions when processing Simmons-Smith reactions? A: Emulsions in zinc-mediated reactions are rarely caused by the organic product itself. They are caused by the formation of insoluble, polymeric Zn(OH)2​ networks at the biphasic interface when the pH is near neutral. To break the emulsion, you must shift the chemical equilibrium by either altering the pH to form soluble ions ( Zn2+ at pH < 3, or [Zn(OH)4​]2− at pH > 12) or by introducing a ligand that outcompetes hydroxide for the zinc coordination sphere (e.g., EDTA)[3].

Q2: My cyclopropane product contains acid-sensitive acetal groups. How do I remove zinc without using dilute HCl? A: You have two highly effective options. The first is a Chelation Workup using Disodium EDTA or Rochelle salt (potassium sodium tartrate). EDTA forms a highly stable, water-soluble hexadentate complex with Zn2+ (formation constant Kf​≈1016 ), pulling it entirely into the aqueous phase at a mild pH[3]. The second option is a Basic Workup using 1M NaOH. The strong base converts the insoluble Zn(OH)2​ into the highly water-soluble zincate anion ( [Zn(OH)4​]2− ).

Q3: How can I handle zinc removal efficiently upon scaling up to multi-gram or continuous flow synthesis? A: Batch extractions at scale often suffer from poor mass transfer and prolonged emulsion settling times. Recent advancements in flow chemistry have solved this by coupling the packed-bed zinc-copper reactor directly to a two-stage, cross-current extraction setup. By using membrane separators and an aqueous wash phase in continuous flow, researchers have successfully reduced Zn2+ concentrations by 99.5% (from 23 g/L down to <100 mg/L) using minimal aqueous solvent[4].

Quantitative Data: Workup Method Comparison

To aid in selecting the appropriate workup strategy for your specific substrate, consult the following quantitative summary of zinc removal methods:

Workup StrategyTarget Aqueous pHEmulsion RiskZinc Removal EfficiencySubstrate CompatibilityMechanism of Action
Dilute HCl (1M) 1.0 - 2.0Very Low> 99%Poor (Cleaves acetals/ethers)Forms highly soluble ZnCl2​ and Zn2+ ions.
Aqueous EDTA (0.5M) 7.0 - 8.0Low (if stirred well)~ 98%Excellent (Broad tolerance)Hexadentate chelation traps Zn2+ in a water-soluble cage[3].
Rochelle Salt (Sat.) 7.0 - 8.5Moderate~ 95%Excellent (Broad tolerance)Bidentate tartrate complexation prevents Zn(OH)2​ precipitation.
Aqueous NaOH (1M) > 12.0Low> 98%Good (Avoid with esters)Converts Zn2+ to soluble sodium zincate ( Na2​[Zn(OH)4​] ).
Continuous Cross-Flow VariableNone (Membrane)99.5%[4]Excellent (Customizable)High surface-area membrane separation prevents droplet emulsification[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are embedded within the steps to confirm that the underlying chemical transformations (e.g., complexation or dissolution) have occurred successfully.

Protocol A: The EDTA Chelation Workup (Gold Standard for Sensitive Substrates)

Use this method when your molecule contains acid-labile or base-labile functional groups.

  • Quench: Cool the crude Simmons-Smith reaction mixture to 0 °C. Slowly add saturated aqueous NH4​Cl (1 mL per mmol of substrate) dropwise. Causality: This safely protonates any unreacted carbenoid or alkylzinc species, terminating the reaction while managing the exothermic release of ethane gas.

  • Chelation: Add an equal volume of 0.5 M aqueous Disodium EDTA solution.

  • Biphasic Digestion: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Self-Validation: The kinetics of zinc chelation are diffusion-limited. Initially, the mixture will appear as a cloudy, thick emulsion. As the EDTA successfully sequesters the Zn2+ ions into water-soluble complexes, the emulsion will visually break, revealing two distinct, clear phases[3].

  • Separation: Transfer the mixture to a separatory funnel. Drain the lower organic phase (if using CH2​Cl2​ ) or the upper organic phase (if using ether/hexanes).

  • Back-Extraction: Extract the aqueous layer once more with your organic solvent to ensure quantitative recovery of the cyclopropane.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: The Basic Zincate Workup (For Robust Substrates)

Use this method for robust aliphatic or aromatic cyclopropanes lacking ester or silyl ether groups.

  • Quench: Cool the reaction to 0 °C. Slowly add 1M aqueous NaOH dropwise.

  • Alkaline Digestion: Continue adding 1M NaOH until the pH of the aqueous layer is > 12. Stir for 15 minutes. Self-Validation: Upon initial addition of NaOH, a thick white precipitate of Zn(OH)2​ will form. As excess NaOH is added and the pH rises above 12, this precipitate will completely redissolve as the solution forms the soluble zincate complex ( [Zn(OH)4​]2− ). The aqueous layer must be completely transparent before proceeding.

  • Separation: Transfer to a separatory funnel, separate the phases, and back-extract the aqueous layer with diethyl ether or dichloromethane.

  • Finishing: Wash the combined organics with water, then brine. Dry over Na2​SO4​ , filter, and concentrate.

Sources

Optimization

Technical Support Center: Preventing Ring-Opening During Functionalization of Cyclopropylmethanols

Welcome to the technical support center for chemists working with cyclopropylmethanols. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of preserving the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists working with cyclopropylmethanols. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of preserving the valuable cyclopropyl ring during chemical transformations. The high ring strain of the cyclopropyl group, while synthetically useful, makes it susceptible to undesired ring-opening reactions.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your molecules.

Understanding the Instability: Why Do Cyclopropylmethanol Rings Open?

The propensity of the cyclopropylmethanol moiety to undergo ring-opening is fundamentally linked to the high ring strain of the three-membered ring and the ability of the adjacent carbinol to stabilize reactive intermediates. The primary pathways for ring-opening are through the formation of cyclopropylcarbinyl cations, radicals, or other activated species.

Acid-Catalyzed Ring-Opening: The Carbocation Pathway

Under acidic conditions, the hydroxyl group of cyclopropylmethanol can be protonated, forming a good leaving group (water). Departure of water generates a highly unstable primary carbocation, which rapidly rearranges to more stable carbocationic species, leading to a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[2][3] This rearrangement is a hallmark of the cyclopropylcarbinyl system.[4]

  • The Culprit: The formation of the cyclopropylcarbinyl cation is the key step that initiates the ring-opening cascade.[3] This cation is in equilibrium with cyclobutyl and homoallyl cations, often leading to a mixture of products.[2]

  • Driving Force: The relief of ring strain is a significant thermodynamic driving force for these rearrangements.

  • Substituent Effects: Electron-donating groups on the cyclopropyl ring can stabilize the carbocation, potentially accelerating the ring-opening process. Conversely, electron-withdrawing groups can destabilize the carbocation, making ring-opening less favorable.[5][6]

Radical-Mediated Ring-Opening

The cyclopropylcarbinyl radical is also prone to rapid ring-opening.[7] This can be a concern in reactions that proceed through radical intermediates. The ring-opening of the cyclopropylcarbinyl radical is an extremely fast process, making it a useful "radical clock" in mechanistic studies.[8]

  • Initiation: Radical reactions can be initiated by heat, light, or radical initiators.

  • Regioselectivity: The ring-opening of substituted cyclopropylcarbinyl radicals often proceeds to form the more thermodynamically stable radical intermediate.[7] For instance, cleavage of the more substituted bond in a methylcyclopropylcarbinyl radical leads to a more stable secondary radical.[7]

Base-Catalyzed and Nucleophilic Ring-Opening

While generally more stable under basic conditions, ring-opening can still occur, particularly if the cyclopropyl ring is activated by an electron-withdrawing group (e.g., a ketone).[9][10] In such "donor-acceptor" cyclopropanes, the ring is susceptible to nucleophilic attack.[11]

Troubleshooting Common Functionalization Reactions

This section provides a question-and-answer style guide to address specific issues encountered during common transformations of cyclopropylmethanols.

Oxidation Reactions

Q1: I'm trying to oxidize my cyclopropylmethanol to the corresponding aldehyde, but I'm seeing significant amounts of ring-opened byproducts. What's going wrong?

A1: The issue likely lies with the choice of oxidant and reaction conditions. Many common oxidation reagents are acidic or require harsh conditions that promote the formation of the problematic cyclopropylcarbinyl cation.

Troubleshooting Steps & Recommendations:

  • Avoid Strongly Acidic Oxidants: Reagents like chromic acid (Jones reagent) or potassium permanganate under acidic conditions are too harsh and will almost certainly lead to ring-opening.

  • Embrace Mild, Non-Acidic Conditions: The key is to use oxidation methods that operate under neutral or slightly basic conditions and at low temperatures.

  • Recommended Protocol: Swern Oxidation: The Swern oxidation is an excellent choice as it is performed at low temperatures (-78 °C) and under non-acidic conditions, thus minimizing the risk of carbocation formation.[9]

Reagent SystemTypical ConditionsRing IntegrityNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to RTPoorStrongly acidic, high potential for ring-opening.
PCC (Pyridinium chlorochromate)DCM, RTModerateCan be mildly acidic; risk of ring-opening still present.
Swern Oxidation (COCl)₂, DMSO, Et₃N Excellent Low temperature (-78 °C), non-acidic. Highly recommended. [9]
Dess-Martin Periodinane (DMP)DCM, RTGoodMild, but can be slightly acidic. Monitor carefully.
Experimental Protocol: Swern Oxidation of Cyclopropylmethanol
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.[9]

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of cyclopropylmethanol (1.0 equivalent) in DCM.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropanecarboxaldehyde.

Esterification and Etherification

Q2: I'm attempting to form an ester or ether from my cyclopropylmethanol, but I'm getting a mixture of rearranged products. How can I prevent this?

A2: Acid-catalyzed esterification (Fischer esterification) or etherification will likely lead to ring-opening due to the generation of the cyclopropylcarbinyl cation. The solution is to use methods that avoid strongly acidic conditions and the formation of this intermediate.

Troubleshooting Steps & Recommendations:

  • For Esterification:

    • Avoid Direct Acid Catalysis: Do not use methods like refluxing with a carboxylic acid and a strong acid catalyst (e.g., H₂SO₄).

    • Activate the Carboxylic Acid: A better approach is to activate the carboxylic acid as an acyl chloride or anhydride and react it with the cyclopropylmethanol in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Use Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form the ester under mild, neutral conditions.

  • For Etherification (Williamson Ether Synthesis):

    • Deprotonate the Alcohol First: The key is to convert the cyclopropylmethanol to its corresponding alkoxide using a base. This alkoxide can then react with an alkyl halide in an Sₙ2 reaction.

    • Choice of Base is Crucial: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol.[12] Avoid using bases that can also act as nucleophiles.

Workflow for Ring-Preserving Etherification

cluster_0 Etherification Strategy start Cyclopropylmethanol + Alkyl Halide deprotonation Deprotonate Alcohol (e.g., NaH in THF) start->deprotonation Step 1 sn2 Sₙ2 Attack on Alkyl Halide deprotonation->sn2 Step 2 product Cyclopropylmethyl Ether (Ring Intact) sn2->product

Caption: Williamson ether synthesis workflow for cyclopropylmethanols.

Protecting Group Strategies

Q3: I need to protect the hydroxyl group of my cyclopropylmethanol. Which protecting groups are safe to use?

A3: The choice of protecting group is critical. You must consider both the conditions for installing the protecting group and, just as importantly, the conditions required for its removal.

Troubleshooting Steps & Recommendations:

  • Silyl Ethers (TMS, TES, TBDMS, TIPS): These are generally excellent choices.[13]

    • Installation: Silyl ethers are typically installed under mild, base-catalyzed conditions (e.g., using imidazole or triethylamine) that are compatible with the cyclopropyl ring.

    • Deprotection: They can be removed under conditions that are generally safe for the cyclopropyl ring, such as with fluoride sources (e.g., TBAF) or mild acid (for more labile silyl ethers like TMS). However, be cautious with strongly acidic deprotection methods.

  • Benzyl Ethers (Bn):

    • Installation: Installed via Williamson ether synthesis (see section 2.2), which is a safe procedure.

    • Deprotection: Benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). These conditions are generally compatible with the cyclopropyl ring.[9]

  • Protecting Groups to Avoid:

    • Acid-Labile Protecting Groups Requiring Strong Acid for Cleavage: Be cautious with groups like tert-butyl ethers or tetrahydropyranyl (THP) ethers, as their removal often requires acidic conditions that can lead to ring-opening.

Protecting GroupInstallation ConditionsDeprotection ConditionsRing Compatibility
TBDMSTBDMSCl, Imidazole, DMFTBAF, THFExcellent
Benzyl (Bn)NaH, BnBr, THFH₂, Pd/CExcellent
THPDHP, PPTS, DCMp-TsOH, MeOHModerate (Caution on deprotection)

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropyl ring, in general, to different reaction conditions?

A1: The cyclopropyl group is generally stable under mild acidic and most basic conditions.[9] It is also typically stable to standard catalytic hydrogenation and many oxidizing conditions.[9] However, it is potentially labile under strongly acidic conditions, in the presence of radical initiators, and with certain transition metals.[9]

Q2: My reaction involves a suspected radical mechanism, and I'm seeing ring-opening. What can I do?

A2: If a radical-mediated ring-opening is suspected, you can try adding a radical scavenger to the reaction mixture.[9] Common radical scavengers include butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Also, avoid reagents and conditions known to generate radicals if possible.[9]

Q3: Can I perform a substitution reaction directly on the hydroxyl group of cyclopropylmethanol (e.g., converting -OH to -Br)?

A3: Yes, but you must use reagents that avoid the formation of a carbocation. Using reagents like PBr₃ or the Appel reaction (PPh₃, CBr₄) is generally preferred over using HBr, as the latter will proceed through a carbocation intermediate and lead to rearrangement.

Q4: I am observing a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. What does this tell me?

A4: This product distribution is a classic signature of a reaction proceeding through a cyclopropylcarbinyl cation intermediate.[2][3] This indicates that your reaction conditions are too acidic or are otherwise promoting the formation of this cation. To favor the desired cyclopropylmethyl product, you should switch to milder, non-acidic conditions, lower the reaction temperature, and consider using less polar solvents.[2][10]

Decision Workflow for Troubleshooting Ring-Opening

cluster_0 Problem Identification cluster_1 Solutions start Is Ring-Opening Observed? acid_cond Acidic Conditions? start->acid_cond Yes radical_cond Radical Conditions? acid_cond->radical_cond No sol_acid Use Milder/Buffered Acid Or Non-Acidic Alternative acid_cond->sol_acid Yes harsh_cond Harsh Temp/Reagents? radical_cond->harsh_cond No sol_radical Add Radical Scavenger Avoid Radical Initiators radical_cond->sol_radical Yes sol_harsh Lower Reaction Temperature Use Milder Reagents harsh_cond->sol_harsh Yes

Caption: Troubleshooting workflow for cyclopropane rearrangement.

References

  • Cyclopropylmethanol - LookChem. [Link]

  • Substituent Effects in Pericyclic Reactions of Radical Cations: The Ring Opening of 3-Substituted Cyclobutene Radical - SciSpace. [Link]

  • DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01459F. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation - Chemistry World. [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery - University College London. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. [Link]

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. [Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols - ChemRxiv. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protecting Groups - Organic Chemistry Portal. [Link]

  • ORGANIC SYNTHESIS - ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. [Link]

  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis | Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Cyclopropylmethanol Production Scale-Up

Welcome to the technical support center for cyclopropylmethanol (CPMO) production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the lab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclopropylmethanol (CPMO) production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to pilot or industrial scale. As a versatile building block in the pharmaceutical and agrochemical industries, the successful scale-up of CPMO is critical.[1][2][3] This document provides in-depth, field-proven insights into potential challenges, offering troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

PART 1: General Scale-Up and Process Chemistry FAQs

This section addresses overarching challenges that are common in chemical process scale-up but are particularly relevant to the synthesis of cyclopropylmethanol.

Q1: My CPMO synthesis worked perfectly at the 100g scale, but I'm seeing lower yields and more by-products at the 5kg scale. What's going on?

This is a classic scale-up challenge often referred to as the "Valley of Death" in process chemistry.[4] The root cause typically lies in physical phenomena that are negligible at the lab scale but become dominant in large reactors. The primary culprits are inefficient heat and mass transfer.[4][5][6]

  • Heat Transfer: As you increase the volume of a reactor, its surface-area-to-volume ratio decreases significantly.[4] Many CPMO syntheses, particularly those involving Grignard reagents or metal hydride reductions, are highly exothermic.[7][8] In a small flask, this heat dissipates quickly. In a large vessel, the heat cannot be removed efficiently, leading to "hot spots." These localized areas of high temperature can accelerate side reactions, degrade the product, or even cause a dangerous thermal runaway.[4][8]

  • Mass Transfer (Mixing): Achieving uniform mixing in a large reactor is far more difficult than in a small flask.[4][9] Inadequate mixing means that reactants are not encountering each other at the optimal rate. This can lead to localized excesses of one reagent, which promotes the formation of by-products. For instance, in a reduction reaction, slow addition of the substrate to a poorly mixed slurry of reducing agent can result in over-reduction or side reactions.

Solution: The key is to "give the chemistry what it really needs" by focusing on process engineering.[4] This involves characterizing the reaction's thermal profile and mixing sensitivity at a small scale (e.g., using a reaction calorimeter) and then selecting appropriate large-scale equipment and process parameters to replicate the ideal conditions. Transitioning to continuous processing using flow chemistry is an advanced solution that ensures every molecule has a uniform experience, guaranteeing product quality is identical from gram to ton scale.[4]

Q2: What are the primary synthesis routes for industrial-scale CPMO production, and how do their challenges compare?

Two predominant routes are used for large-scale CPMO production: the reduction of a cyclopropanecarboxylic acid derivative and the hydrogenation of cyclopropanecarboxaldehyde.

FeatureRoute A: Reduction of Ester/Acid Route B: Hydrogenation of Aldehyde
Starting Material Methyl or Ethyl CyclopropanecarboxylateCyclopropanecarboxaldehyde
Typical Reagents Sodium Borohydride (NaBH₄) with a Lewis Acid catalyst (e.g., AlCl₃, LiCl).[10]Hydrogen (H₂) gas with a metal catalyst (e.g., Raney Nickel, Raney Cobalt).[11]
Operating Conditions Atmospheric pressure, low temperature (0-5 °C) for reagent addition.[10]Elevated pressure (3-8 bar) and moderate temperature (20-80 °C).[11]
Key Scale-Up Challenge Managing the exotherm during Lewis acid and quenching agent addition. Handling large volumes of solid NaBH₄ and filtering inorganic by-products.[1][10]Safe handling of hydrogen gas and pyrophoric catalysts. Managing heat from the hydrogenation exotherm. Catalyst separation and potential for catalyst poisoning.[11]
Common By-products Sodium tetramethoxyborate, unreacted starting material.[1]n-Butanol (from crotonaldehyde impurity), ring-opened products under harsh conditions.[11]
Reported Yield 55-75%.[10]>95% selectivity, >99% yield.[11]

PART 2: Troubleshooting Guide for Synthesis Pathways

This section provides specific troubleshooting advice for common problems encountered during the scale-up of CPMO synthesis.

Workflow: Diagnosing and Solving Low Yield in CPMO Synthesis

Below is a logical workflow to diagnose issues during your scale-up experiments.

G start Low Yield or High Impurity Observed check_purity 1. Verify Purity of Starting Materials (GC, qNMR) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK impure_sm Problem: Impure Starting Material (e.g., Crotonaldehyde in Aldehyde) check_purity->impure_sm Purity < Spec? temp_issue Temperature Control Issue? check_conditions->temp_issue solution_sm Solution: Re-purify starting material or adjust stoichiometry. impure_sm->solution_sm mixing_issue Mixing Efficiency Issue? temp_issue->mixing_issue No hot_spots Problem: Hot Spots Causing Degradation or Side Reactions temp_issue->hot_spots Yes reagent_issue Reagent Stoichiometry/Activity Issue? mixing_issue->reagent_issue No poor_mixing Problem: Localized Reagent Concentration mixing_issue->poor_mixing Yes bad_reagent Problem: Incorrect Stoichiometry or Deactivated Reagent (e.g., old NaBH₄) reagent_issue->bad_reagent Yes solution_temp Solution: Improve reactor cooling, reduce addition rate, use a semi-batch process. hot_spots->solution_temp solution_mixing Solution: Increase agitation speed, use a different impeller type, check for dead zones. poor_mixing->solution_mixing solution_reagent Solution: Titrate reagents before use, use fresh batch, ensure anhydrous conditions. bad_reagent->solution_reagent

Caption: Troubleshooting workflow for low-yield CPMO synthesis.

Route A: Reduction of Cyclopropanecarboxylate

Q: During the NaBH₄ reduction of methyl cyclopropanecarboxylate, my yield dropped from 74% to 55% on scale-up. What is the likely cause?

A drop in yield during this reduction is often tied to the activity of the reducing agent and temperature control. One patented method uses a Lewis acid like AlCl₃ or LiCl to enhance the reactivity of NaBH₄.[10]

  • Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester, making it more electrophilic and susceptible to hydride attack. However, this complexation is often highly exothermic. If the Lewis acid is added too quickly at scale, localized heating can decompose the hydride reagent or promote side reactions.

  • Self-Validating Protocol:

    • Reagent Qualification: Before starting, verify the hydride content of your NaBH₄. It can degrade upon storage.

    • Temperature Control: Ensure your reactor's cooling system can handle the exotherm. A semi-batch process, where the ester and Lewis acid are pre-mixed and added slowly to a cooled slurry of NaBH₄, provides much better temperature control than adding the Lewis acid to the full mixture.[4][8]

    • By-product Management: A major by-product is sodium tetramethoxyborate.[1] While this doesn't directly lower the yield of CPMO, its formation consumes reagents. Interestingly, some processes have been developed to recycle this boron-containing by-product, significantly improving the process economy and reducing waste.[1]

Route B: Hydrogenation of Cyclopropanecarboxaldehyde

Q: I'm hydrogenating cyclopropanecarboxaldehyde and my final product is contaminated with n-butanol. Why?

The presence of n-butanol is almost certainly due to an impurity in your starting material. The thermal isomerization of 2,3-dihydrofuran, a common route to cyclopropanecarboxaldehyde, can produce 5-15% crotonaldehyde as an impurity.[11] Under the hydrogenation conditions used for your primary reaction, the crotonaldehyde is completely reduced to n-butanol.[11]

  • Causality: Catalytic hydrogenation is not selective for your desired aldehyde when another, easily reducible aldehyde is present.

  • Troubleshooting:

    • Analyze Starting Material: Use Gas Chromatography (GC) to quantify the level of crotonaldehyde in your cyclopropanecarboxaldehyde raw material.

    • Purification: If the impurity level is high, you may need to distill the starting material before hydrogenation.

    • Process Acceptance: If the level is low, it may be more economical to accept the n-butanol formation and design a robust distillation step to separate it from the final CPMO product. CPMO has a boiling point of 123-124 °C, while n-butanol boils at 117-118 °C.[2] This close boiling point necessitates a highly efficient fractional distillation column for separation.

PART 3: Purification, Analysis, and Safety

Q: What is the best method for purifying multi-kilogram batches of CPMO?

For kilogram to ton-scale production, fractional distillation (rectification) is the most viable and economical purification method.[1][10][11]

  • Causality: Distillation separates compounds based on differences in their boiling points. CPMO is a relatively stable liquid with a distinct boiling point, making it a good candidate for this technique.[2]

  • Key Considerations for Scale-Up:

    • Column Efficiency: You will need a packed column with a sufficient number of theoretical plates to separate CPMO from close-boiling impurities like n-butanol.

    • Vacuum: Performing the distillation under reduced pressure lowers the boiling point, which can prevent thermal degradation of the product and reduce energy costs.

    • Material of Construction: Ensure the distillation unit is made of a non-reactive material like glass-lined steel or stainless steel.

Experimental Protocol: GC Purity Analysis of Cyclopropylmethanol

Ensuring the purity of the final product is paramount. Gas Chromatography (GC) is the industry-standard method.[12][13]

  • System Preparation:

    • Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

    • Column: DB-Wax or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Sample Preparation:

    • Prepare a ~1% solution of the cyclopropylmethanol sample in a suitable solvent like Dichloromethane or Methanol.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peak corresponding to cyclopropylmethanol based on its retention time (determined by running a pure standard).

    • Calculate purity using the area percent method. Purity is determined by dividing the peak area of CPMO by the total area of all peaks in the chromatogram. Commercial specifications are typically ≥98.0% or ≥99.0%.[12][13][14]

Analytical TechniquePrimary Use Case for CPMOAdvantagesDisadvantages
Gas Chromatography (GC) Routine purity testing, impurity profiling.[12]Fast, cost-effective, high resolution for volatile compounds.Not suitable for non-volatile or thermally unstable compounds.[12]
HPLC Purity of non-volatile starting materials or derivatized CPMO.Versatile for a wide range of compounds.Can be slower and more expensive than GC for volatile analytes like CPMO.[12]
qNMR Primary method for quantitative analysis without a reference standard.Highly accurate, provides structural information.Requires specialized equipment and expertise; lower throughput.[12]
Q: What are the most critical safety risks during CPMO scale-up?

The primary safety concerns are flammability and the exothermic nature of the reactions.[8][14]

  • Flammability: Cyclopropylmethanol is a flammable liquid with a flash point of 27°C.[14] Many solvents used in its synthesis, such as diethyl ether or THF, are also highly flammable.[8] All large-scale operations must be conducted in appropriately grounded and bonded equipment, under an inert atmosphere (e.g., nitrogen), and away from ignition sources.[14]

  • Thermal Runaway: As discussed, exothermic reactions like reductions or Grignard additions can generate heat faster than it can be removed in a large reactor, leading to a dangerous increase in temperature and pressure.[8] A thorough process safety assessment, including reaction calorimetry and a Hazard and Operability (HAZOP) study, is essential before any scale-up is attempted.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhaling vapors.[14][15]

Scale-Up Logic Flow Diagram

This diagram outlines the critical stages and decision points when moving from a lab-scale procedure to full production.

G lab 1. Lab Scale Success (grams) process_safety 2. Process Safety Assessment - Reaction Calorimetry - HAZOP Study lab->process_safety pilot 3. Pilot Plant Scale-Up (kilograms) process_safety->pilot Risks Mitigated validation 4. Process Validation - Reproducibility Runs - Impurity Profile pilot->validation commercial 5. Commercial Production (tons) validation->commercial Process is Robust & Reproducible

Caption: Key stages in the scale-up of a chemical process.

References
  • Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. (n.d.). IndiaMART. Retrieved March 14, 2026, from [Link]

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate. (n.d.). Google Patents.
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023, April 7). ChemAnalyst. Retrieved March 14, 2026, from [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 12). Microinnova. Retrieved March 14, 2026, from [Link]

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today. Retrieved March 14, 2026, from [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI. Retrieved March 14, 2026, from [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. (2024, October 4). Nature. Retrieved March 14, 2026, from [Link]

  • Solving Four Challenges in Development & Production with Scale-Out Manufacturing. (2026, January 28). Scorpion Biological Services. Retrieved March 14, 2026, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). SABIC. Retrieved March 14, 2026, from [Link]

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • Method for preparing cyclopropyl carbinol. (2018, September 11). Patsnap Eureka. Retrieved March 14, 2026, from [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 14, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Toronto. Retrieved March 14, 2026, from [Link]

  • Epichlorohydrin. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21). Sunresin. Retrieved March 14, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Cyclopropylmethanol - Hazard. (2025, October 15). EPA. Retrieved March 14, 2026, from [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021, May 15). MDPI. Retrieved March 14, 2026, from [Link]

  • Methanol Synthesis Chemistry and Process Engineering Aspects- A Review with Consequence to Botswana Chemical Industries. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Oxidation of Cyclopropylmethanols

Welcome to the Technical Support Center for the oxidation of cyclopropylmethanols. The conversion of cyclopropylmethanol to cyclopropanecarboxaldehyde (or corresponding ketones) is a critical transformation in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidation of cyclopropylmethanols. The conversion of cyclopropylmethanol to cyclopropanecarboxaldehyde (or corresponding ketones) is a critical transformation in drug development and complex molecule synthesis. However, the inherent ring strain of the cyclopropyl moiety makes it highly susceptible to unwanted ring-opening and over-oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to preserve the integrity of the cyclopropyl ring during oxidative transformations.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why do I keep getting ring-opened byproducts (homoallylic derivatives) when oxidizing cyclopropylmethanols? A1: The formation of ring-opened byproducts is almost always diagnostic of a Single Electron Transfer (SET) or radical-based oxidation mechanism. If your oxidative conditions generate a cyclopropylcarbinyl radical intermediate, it will act as an ultra-fast "radical clock." This intermediate undergoes rapid structural rearrangement, cleaving the C–C bond to form a homoallylic radical with a rate constant on the order of 108 s−1 at ambient temperature 1. To prevent this, you must strictly avoid oxidants that initiate radical pathways or require harsh acidic conditions that can trigger ionic ring cleavage.

Q2: Which oxidants should I select to guarantee the preservation of the cyclopropyl ring? A2: You must select oxidants that operate strictly via two-electron (ionic or concerted) mechanisms. The Swern oxidation 2 and Dess-Martin Periodinane (DMP) 3 are highly reliable because they form discrete intermediate complexes that undergo concerted elimination, entirely bypassing free radical intermediates. Additionally, Cu/TEMPO-catalyzed aerobic oxidations exhibit exceptional chemoselectivity, utilizing a highly ordered transition state to preserve the strained ring 4.

Q3: How can I prevent over-oxidation to the corresponding cyclopropanecarboxylic acid? A3: Over-oxidation of an aldehyde to a carboxylic acid typically requires the formation of a hydrate intermediate, which can only occur in the presence of water. Utilizing strictly anhydrous conditions (such as Swern or DMP in anhydrous dichloromethane) physically prevents hydrate formation, effectively arresting the oxidation at the aldehyde stage 3.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the performance metrics of common oxidants when applied to cyclopropylmethanols.

Oxidation MethodPrimary Mechanism TypeRing-Opening RiskOver-Oxidation RiskTypical Yield (Aldehyde)
Swern Oxidation 2-Electron (Concerted)Very LowVery Low> 85%
DMP Oxidation 2-Electron (Concerted)Very LowVery Low> 90%
Cu/TEMPO Aerobic 2-Electron (Catalytic)Very LowLow> 85%
PCC Oxidation Mixed / AcidicModerateLow60 - 70%
KMnO₄ / Jones 1-Electron / HarshHighHigh (Yields Acid)< 20%

Part 3: Mechanistic Visualization

The diagram below illustrates the critical mechanistic divergence that dictates the success or failure of cyclopropylmethanol oxidation.

MechanisticDivergence Start Cyclopropylmethanol Path1 2-Electron Oxidation (Swern, DMP, TEMPO) Start->Path1 Controlled Path2 1-Electron Oxidation (Radical Initiators, SET) Start->Path2 Harsh/Radical Success Cyclopropanecarboxaldehyde (Intact Ring) Path1->Success Selective C-H Cleavage Intermediate Cyclopropylcarbinyl Radical (k ≈ 10⁸ s⁻¹) Path2->Intermediate SET Pathway Failure Homoallylic Byproducts (Ring-Opened) Intermediate->Failure Rapid Rearrangement

Caption: Mechanistic divergence in cyclopropylmethanol oxidation: 2-electron vs. radical pathways.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Visual and analytical cues are embedded within the steps to confirm mechanistic fidelity in real-time.

Protocol 1: Swern Oxidation of Cyclopropylmethanol [2]

This protocol utilizes cryogenic conditions to completely suppress radical side-reactions and Pummerer-type rearrangements.

Step 1: Activation of DMSO

  • Action: To a flame-dried flask under inert gas, add oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool to -78 °C. Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Causality: This forms the highly electrophilic dimethylchlorosulfonium ion.

  • Self-Validation Checkpoint: You must observe immediate gas evolution (CO₂ and CO). The solution should remain clear.

Step 2: Substrate Addition

  • Action: After 15 minutes, add a solution of cyclopropylmethanol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Causality: The alcohol attacks the sulfonium ion to form an alkoxysulfonium intermediate. The strict -78 °C temperature prevents this intermediate from undergoing premature decomposition or radical cleavage.

  • Self-Validation Checkpoint: The solution must remain clear and colorless. Troubleshooting: If the solution turns yellow or brown, temperature control was lost, and the intermediate has degraded. Discard and restart.

Step 3: Concerted Elimination

  • Action: Add triethylamine (TEA) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Causality: TEA deprotonates the intermediate, triggering a concerted, intramolecular cyclic transition state that yields the aldehyde and dimethyl sulfide, entirely avoiding free radicals.

  • Self-Validation Checkpoint: Upon TEA addition, a dense white precipitate (triethylamine hydrochloride) will immediately form, visually confirming successful deprotonation.

  • Analytical Validation: Post-workup, the ¹H NMR spectrum of the crude product must show an intact cyclopropyl multiplet (~0.8–1.1 ppm) and an aldehyde proton (~9.0 ppm). The absence of alkene protons (~5.0–6.0 ppm) confirms zero ring-opening.

Protocol 2: Cu/TEMPO-Catalyzed Aerobic Oxidation [4]

This method is ideal for scale-up, utilizing molecular oxygen as a green terminal oxidant while employing a highly selective metallo-radical to prevent bulk radical propagation.

Step 1: Catalyst Assembly

  • Action: In a reaction vessel, combine[Cu(MeCN)₄]OTf (5 mol%), 2,2'-bipyridine (5 mol%), TEMPO (5 mol%), and N-methylimidazole (10 mol%) in acetonitrile.

  • Causality: This specific ligand combination tunes the redox potential of the copper center, creating a stable, active Cu-TEMPO complex that facilitates two-electron equivalent oxidation without releasing free radicals into the solution.

  • Self-Validation Checkpoint: The solution will turn a deep reddish-brown, visually indicating the successful formation of the active catalytic complex.

Step 2: Substrate Addition and Oxidation

  • Action: Add cyclopropylmethanol (1.0 eq) to the mixture. Purge the vessel with O₂ gas and maintain under an O₂ atmosphere (via balloon or controlled pressure system) at room temperature.

  • Causality: Oxygen acts as the terminal oxidant to regenerate the Cu(II) species. TEMPO selectively abstracts the α-hydrogen via a highly ordered transition state, preserving the cyclopropyl ring.

  • Self-Validation Checkpoint: If using a closed system (e.g., a gas buret or balloon), continuous oxygen uptake (deflation of the balloon) provides real-time kinetic validation that the catalytic cycle is actively turning over.

References

  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society (ACS Publications).[Link]

  • Mechanistic Studies of Cu-Catalyzed Aerobic Oxidation Reactions. University of Wisconsin–Madison.[Link]

Sources

Troubleshooting

Cyclopropylmethanol Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center for cyclopropylmethanol synthesis. This guide is engineered for researchers, process chemists, and drug development professionals who require precise, mechanistic troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cyclopropylmethanol synthesis. This guide is engineered for researchers, process chemists, and drug development professionals who require precise, mechanistic troubleshooting to optimize reaction times and yields.

Cyclopropylmethanol is a critical building block in the synthesis of pharmaceuticals and agrochemicals. However, synthesizing it efficiently requires strict control over reaction kinetics, mass transfer, and reagent activation to prevent side reactions such as the cleavage of the highly strained cyclopropane ring.

Part 1: Troubleshooting & Reaction Time Optimization (FAQs)

Q1: My LiAlH4​ reduction of cyclopropanecarboxaldehyde is taking over 4 hours with incomplete conversion. How can I accelerate this without risking ring-opening?

A1: The reduction of cyclopropanecarboxaldehyde to cyclopropylmethanol using Lithium Aluminum Hydride ( LiAlH4​ ) should typically reach completion within 1–3 hours at room temperature[1]. Sluggish kinetics usually stem from poor reagent solubility, degraded hydride, or inadequate mixing.

  • The Causality: LiAlH4​ reduces the aldehyde via a rapid nucleophilic hydride transfer. If your solvent (e.g., diethyl ether or THF) contains even trace amounts of water, the LiAlH4​ reacts to form insoluble lithium aluminate salts. These salts coat the remaining unreacted hydride particles, drastically reducing the active surface area and creating a severe solid-liquid mass transfer barrier.

  • The Solution: Ensure your solvent is strictly anhydrous (<50 ppm water). If solubility remains an issue, switch from diethyl ether to anhydrous THF, which offers better solvation for both the starting material and the intermediate alkoxide complexes. Maintain vigorous stirring (≥500 RPM) to maximize contact area. Do not elevate the temperature above 30°C, as thermal stress increases the risk of reductive ring-opening.

Q2: We are scaling up using catalytic hydrogenation (Raney-Nickel/Cobalt). The reaction takes 20+ hours. How can we reduce this time?

A2: Prolonged hydrogenation times (e.g., 20–40 hours) are a classic symptom of either gas-liquid mass transfer limitations or catalyst poisoning [2].

  • The Causality: Heterogeneous catalytic hydrogenation is a multi-phase process. Hydrogen gas must dissolve into the solvent, diffuse to the catalyst surface, and adsorb onto the active metal sites alongside the aldehyde. If the agitation rate is too low, the dissolution of H2​ becomes the rate-limiting step. Furthermore, commercial cyclopropanecarboxaldehyde often contains up to 8% crotonaldehyde impurities[2]. Crotonaldehyde competitively binds to and poisons the catalyst active sites, starving the primary reaction.

  • The Solution: First, increase the hydrogen pressure to 4.5–5.0 bar to force more gas into the solution, and utilize a hollow-shaft gas-entrainment impeller to maximize the volumetric mass transfer coefficient ( kL​a ). Second, pre-purify your starting material via fractional distillation to remove crotonaldehyde before introducing it to the Raney-Cobalt or Raney-Nickel catalyst.

Q3: When synthesizing substituted cyclopropylmethanols via the Simmons-Smith reaction on allylic alcohols, the reaction stalls. How can I drive it to completion faster?

A3: The classic Simmons-Smith cyclopropanation using a Zinc-Copper ( Zn-Cu ) couple and diiodomethane ( CH2​I2​ ) is notoriously slow and unpredictable due to inconsistent zinc surface activation [3].

  • The Causality: The reaction relies on the formation of an active zinc carbenoid ( ICH2​ZnI ) at the solid metal surface. An oxidized or passivated zinc surface prevents the oxidative insertion of zinc into the carbon-iodine bond. Additionally, the reaction rate depends heavily on the coordination of the allylic alcohol's hydroxyl group to the zinc carbenoid, which directs the syn-addition of the methylene group [4].

  • The Solution: Abandon the heterogeneous Zn-Cu couple and adopt the Furukawa modification . By using diethylzinc ( Et2​Zn ) in a homogeneous solution, you eliminate the solid-liquid mass transfer barrier entirely. The ethyl group rapidly exchanges with iodine to form the carbenoid in solution, reducing reaction times from 24 hours to just 2–6 hours [5].

Part 2: Quantitative Data Comparison

The following table summarizes the kinetic and yield profiles of the primary synthesis routes, allowing you to select the optimal method based on your scale and time constraints.

Synthesis MethodPrimary Reagents / CatalystTypical Reaction TimeYield / PurityKey Rate-Limiting Factor
Hydride Reduction LiAlH4​ , Anhydrous THF1 – 3 hours>95% / HighReagent solubility and mixing
Catalytic Hydrogenation H2​ (4.5 bar), Raney-Co4 – 20 hours99% / >99%Gas-liquid mass transfer ( kL​a )
Simmons-Smith (Classic) Zn-Cu couple, CH2​I2​ 12 – 24 hours70–85% / Mod.Solid zinc surface activation
Simmons-Smith (Furukawa) Et2​Zn , CH2​I2​ 2 – 6 hours>90% / HighCarbenoid formation kinetics

Part 3: Visualizing the Workflows

RouteSelection Start Select Synthesis Route for Cyclopropylmethanol Aldehyde Precursor: Cyclopropanecarboxaldehyde Start->Aldehyde Allylic Precursor: Allylic Alcohol Start->Allylic LiAlH4 LiAlH4 Reduction (1-3 hours) Aldehyde->LiAlH4 Small Scale Hydro Catalytic Hydrogenation (4-20 hours) Aldehyde->Hydro Scale-Up Simmons Simmons-Smith Reaction (Variable Time) Allylic->Simmons Trouble1 Issue: Sluggish Reaction Fix: Use Anhydrous THF LiAlH4->Trouble1 Trouble2 Issue: Mass Transfer Limit Fix: Increase H2 Pressure Hydro->Trouble2 Trouble3 Issue: Slow Zn Activation Fix: Furukawa Mod (Et2Zn) Simmons->Trouble3

Workflow for selecting and optimizing cyclopropylmethanol synthesis routes.

Hydrogenation H2Gas H2 Gas Phase (Pressure >4 bar) H2Liq Dissolved H2 in Solvent H2Gas->H2Liq Agitation CatSurface Adsorption on Raney-Ni/Co H2Liq->CatSurface Diffusion Reaction Aldehyde Reduction at Catalyst Active Site CatSurface->Reaction + Aldehyde Product Cyclopropylmethanol Desorption Reaction->Product Poison Crotonaldehyde Poisoning Poison->CatSurface Blocks sites

Mass transfer and reaction steps in catalytic hydrogenation of aldehydes.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure contains built-in physical or chemical indicators that confirm the reaction has progressed correctly before moving to the next step.

Protocol A: Rapid LiAlH4​ Reduction of Cyclopropanecarboxaldehyde
  • Preparation: In an oven-dried, argon-purged flask, suspend 1.0 equivalent of LiAlH4​ in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–3 hours. Self-Validation: Monitor via TLC (hexane:ethyl acetate 4:1); the reaction is complete when the UV-active/stainable aldehyde spot strictly disappears, confirming complete conversion[1].

  • Fieser Quench (Critical Validation Step): Cool the mixture back to 0°C. For every n grams of LiAlH4​ used, strictly add: n mL of distilled water (dropwise), followed by n mL of 15% aqueous NaOH, and finally 3n mL of distilled water.

    • Self-Validation: The successful formation of a crisp, white, granular aluminum salt precipitate confirms the complete and safe destruction of the active hydride. If a gray emulsion forms, the quench is incomplete or water was added too rapidly.

  • Isolation: Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield pure cyclopropylmethanol.

Protocol B: Optimized Catalytic Hydrogenation (Scale-Up)
  • Catalyst Preparation: Charge a Parr pressure reactor with water-wet Raney-Cobalt (or Raney-Nickel). Wash the catalyst three times with distilled water, followed by three times with anhydrous THF to remove water without exposing the pyrophoric catalyst to air.

  • Loading: Add the pre-purified cyclopropanecarboxaldehyde (distilled to remove crotonaldehyde) dissolved in THF to the reactor [2].

  • Pressurization: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 4.5–4.8 bar with hydrogen.

  • Reaction & Validation: Begin vigorous agitation and maintain the temperature at 25–28°C.

    • Self-Validation: Monitor the hydrogen pressure gauge. The reaction is self-validating when the pressure drop strictly ceases (zero hydrogen uptake). Because the catalyst is highly selective, the reaction naturally halts at the alcohol stage without further reducing the cyclopropane ring, confirming 100% conversion [2].

  • Isolation: Vent the reactor, purge with nitrogen, and filter the mixture through Celite to remove the catalyst. Distill the crude product to achieve >99.7% purity.

Protocol C: Furukawa-Modified Simmons-Smith Cyclopropanation
  • Preparation: In an oven-dried flask under argon, dissolve the allylic alcohol precursor in anhydrous dichloromethane ( CH2​Cl2​ ). Cool to 0°C.

  • Carbenoid Generation: Slowly add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.0 eq). Stir for 15 minutes. Dropwise add diiodomethane ( CH2​I2​ , 2.0 eq).

    • Self-Validation: The solution will remain homogeneous (unlike the classic Zn-Cu method), and a slight exotherm accompanied by the evolution of ethane gas confirms the successful generation of the active zinc carbenoid ( EtZnCH2​I ) [6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

    • Self-Validation: Monitor via GC-MS. The complete disappearance of the allylic alcohol peak and the emergence of the cyclopropylmethanol derivative peak confirms the carbenoid insertion. The stereospecificity (syn-addition) is preserved, which can be validated post-isolation via NMR coupling constants [4].

  • Quench: Carefully quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) at 0°C, extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

References

  • Justia Patents. Process for the preparation of cyclopropylmethanol (Patent US5728896A). Retrieved from: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Retrieved from:[Link]

  • Wikipedia. Simmons–Smith reaction. Retrieved from: [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from: [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

[2-Arylcyclopropyl]methanol vs homoallyl alcohol in Prins cyclization

An In-Depth Guide to Substrate Selection in Prins Cyclization: [2-Arylcyclopropyl]methanol vs. Homoallylic Alcohol The Prins cyclization stands as a cornerstone in synthetic organic chemistry for the construction of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Substrate Selection in Prins Cyclization: [2-Arylcyclopropyl]methanol vs. Homoallylic Alcohol

The Prins cyclization stands as a cornerstone in synthetic organic chemistry for the construction of the tetrahydropyran (THP) ring, a privileged scaffold found in a multitude of biologically active natural products.[1][2] The reaction, in its classic form, involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound.[3] While powerful, this method is often plagued by side reactions that can compromise yield and stereochemical integrity. A key innovation to circumvent these challenges is the use of [2-arylcyclopropyl]methanols as homoallylic alcohol surrogates.

This guide provides a detailed, evidence-based comparison of these two substrates. We will delve into the mechanistic nuances that govern their reactivity, compare their performance using experimental data, and provide detailed protocols for researchers aiming to leverage these methodologies in their own synthetic endeavors.

The Classic Approach: Prins Cyclization of Homoallylic Alcohols

The traditional Prins cyclization is a robust method for forming tetrahydropyran rings. The reaction proceeds via the acid-catalyzed formation of an oxocarbenium ion intermediate from a homoallylic alcohol and an aldehyde.[1][4] This intermediate then undergoes an intramolecular endo cyclization, typically through a highly organized chair-like transition state, to yield the desired substituted THP ring.[5][6]

Mechanism and Stereoselectivity

The stereochemical outcome of the classic Prins cyclization is a direct consequence of this chair-like transition state. To minimize steric strain, substituents preferentially occupy equatorial positions, which provides a reliable method for controlling the relative stereochemistry of the newly formed stereocenters.[6] The geometry of the alkene within the homoallylic alcohol substrate also plays a critical role; E-alkenes typically lead to equatorial substituents, while Z-alkenes can favor axial placement.[5]

G cluster_0 Classic Prins Cyclization Pathway A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion Intermediate A->B + Acid (H+) C Chair-like Transition State B->C 6-endo-trig Cyclization D Tetrahydropyran (THP) Product C->D Nucleophilic Trapping

Caption: General mechanism of the classic Prins cyclization.

A Major Pitfall: The 2-Oxonia-Cope Rearrangement

Despite its utility, the classic Prins cyclization is often hampered by a competing side reaction: the[7][7]-sigmatropic 2-oxonia-Cope rearrangement.[4] This pathway becomes particularly problematic when using aryl-substituted homoallylic alcohols, where the aromatic ring can stabilize adjacent carbocations.[2] The rearrangement leads to the formation of an alternative, often symmetrical, oxocarbenium ion, which can then cyclize to form undesired symmetrical THP byproducts.[8] This not only reduces the yield of the desired product but can also lead to racemization, eroding the enantiomeric purity of the final product.[2][4]

G cluster_main Fate of the Oxocarbenium Ion Oxo_Ion Oxocarbenium Ion Intermediate Prins_Product Desired THP Product (e.g., cis-2,6-disubstituted) Oxo_Ion->Prins_Product Desired Prins Cyclization Oxonia_Cope [3,3] Oxonia-Cope Rearrangement Oxo_Ion->Oxonia_Cope Competing Pathway Side_Products Symmetrical THP & Racemized Products Oxonia_Cope->Side_Products Undesired Cyclization

Caption: Competing pathways in the Prins cyclization of homoallylic alcohols.

The Modern Alternative: [2-Arylcyclopropyl]methanol Substrates

To overcome the limitations imposed by the oxonia-Cope rearrangement, researchers have developed [2-arylcyclopropyl]methanols as highly effective substitutes for homoallylic alcohols.[9][10] This strategy hinges on a different mode of activation that funnels the reaction exclusively down the desired Prins pathway.

Mechanism: Bypassing the Problematic Equilibrium

The reaction is initiated by the acid-catalyzed opening of the strained cyclopropane ring. The presence of the aryl group at the C2 position is critical, as it stabilizes the resulting primary carbocation through resonance, effectively forming a stable homoallylic cation.[11][12] This cation then reacts with the aldehyde to generate the key oxocarbenium ion, which swiftly undergoes the 6-endo cyclization to furnish the THP ring.

Crucially, this pathway avoids the equilibrium that enables the oxonia-Cope rearrangement. The reaction proceeds through a stepwise mechanism where the reactive homoallylic cation is generated in situ in a directed manner, preventing the formation of byproducts associated with the classic method.[10] As a result, this protocol is cited as being "free from 2-oxonia-Cope rearrangement."[9][10]

G cluster_1 [2-Arylcyclopropyl]methanol Prins Pathway Start [2-Arylcyclopropyl] methanol Cation Homoallylic Cation (Aryl-stabilized) Start->Cation + Acid (H+) Ring Opening Oxo_Ion Oxocarbenium Ion Intermediate Cation->Oxo_Ion + Aldehyde Product cis-2,6-Disubstituted THP Product Oxo_Ion->Product Prins Cyclization (No Oxonia-Cope)

Caption: Mechanism using [2-arylcyclopropyl]methanol avoids the oxonia-Cope pathway.

Head-to-Head Performance Comparison

The choice between these two substrates ultimately depends on the specific synthetic target and the desired levels of purity and stereocontrol. The following table summarizes the key performance differences based on published experimental data.

FeatureHomoallylic Alcohol[2-Arylcyclopropyl]methanol
Reaction Initiation Formation of oxocarbenium ion from alcohol and aldehyde.[4]Acid-catalyzed cyclopropane ring-opening to form a stabilized homoallylic cation.[10]
Key Advantage Well-established, versatile, and widely used methodology.[1]High yields and excellent diastereoselectivity; circumvents major side reactions.[9]
Major Limitation Susceptible to 2-oxonia-Cope rearrangement, leading to byproducts and racemization, especially with aryl substituents.[2][4]Primarily applicable to aliphatic aldehydes; aromatic aldehydes have been reported to be unsuitable under certain conditions.[10]
Stereocontrol Good to excellent, governed by chair-like transition states and alkene geometry.[5][6]Excellent, consistently producing cis-2,6-disubstituted THPs.[9][10]
Typical Yields Variable; can be high but often reduced by side reactions.[7][13]Consistently high (e.g., 84-96%).[10]
Substrate Scope Broad scope including aliphatic, aromatic, and α,β-unsaturated aldehydes.[7][14]Excellent for aliphatic aldehydes; limitations with aromatic aldehydes noted.[10]

Experimental Protocols

To provide a practical context, we present representative experimental protocols for the synthesis of a substituted tetrahydropyran using both methodologies.

Protocol 1: Classic Prins Cyclization with a Homoallylic Alcohol

This protocol is adapted from an iodine-catalyzed synthesis of 4-iodo-tetrahydropyrans.[7]

G cluster_workflow Experimental Workflow A 1. Reagent Preparation - Dissolve homoallylic alcohol (1.0 eq) and aldehyde (1.0 eq) in CH2Cl2. B 2. Catalyst Addition - Add I2 (50 mol%) to the solution at room temperature. A->B C 3. Reaction Monitoring - Stir the mixture and monitor progress by TLC. B->C D 4. Work-up - Quench with aqueous Na2S2O3. - Extract with CH2Cl2. C->D E 5. Purification - Dry organic layer (Na2SO4). - Concentrate under vacuum. - Purify by column chromatography. D->E

Caption: General workflow for a Prins cyclization experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the acyclic homoallylic alcohol (1.0 equiv) and the desired aldehyde (1.0 equiv) in dichloromethane (CH₂Cl₂), add iodine (I₂) (50 mol%).

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the 4-iodo-tetrahydropyran product.[7]

Protocol 2: Prins Cyclization using [2-Arylcyclopropyl]methanol

This protocol is based on the highly efficient synthesis of (±)-centrolobine.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 2-(p-methoxyphenyl)cyclopropyl methanol (1.0 equiv) and 3-(p-benzyloxyphenyl)propanal (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Lewis Acid Addition: Cool the solution to the specified reaction temperature (e.g., -40 °C). Add a solution of tin(IV) chloride (SnCl₄) in CH₂Cl₂ dropwise over several minutes.

  • Reaction Execution: Stir the mixture at the same temperature, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude 4-chloro-tetrahydropyran derivative can be purified by column chromatography.[10] This intermediate was used directly in a subsequent step for the total synthesis of (±)-centrolobine.[9][10]

Conclusion

Both homoallylic alcohols and [2-arylcyclopropyl]methanols are valuable substrates for the Prins cyclization. The classic approach with homoallylic alcohols offers broad applicability but can be compromised by the 2-oxonia-Cope rearrangement, particularly with aryl-substituted substrates.[2][4] In contrast, the use of [2-arylcyclopropyl]methanols represents a significant strategic advance. By proceeding through a stabilized homoallylic cation intermediate formed via cyclopropane ring-opening, this method effectively shuts down the problematic rearrangement pathway.[9][10] This results in cleaner reactions, higher yields of the desired cis-2,6-disubstituted THP, and superior stereocontrol. For drug development professionals and synthetic chemists targeting complex molecules where stereochemical purity is paramount, the [2-arylcyclopropyl]methanol approach offers a more reliable and efficient solution for constructing the tetrahydropyran core.

References

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Rychnovsky, S. D., & Kim, J. (2001). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry, 66(16), 5573-5582. [Link]

  • dos Santos, V. A., & Pilli, R. A. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 18(9), 10831-10853. [Link]

  • Liu, F., & Loh, T. P. (2007). Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Letters, 9(11), 2063–2066. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2025). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules, 30(1), 254. [Link]

  • Liu, F., & Loh, T. P. (2007). Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Letters, 9(11), 2063-2066. [Link]

  • Yadav, V. K., Verma, A. K., Kumar, P., & Hulikal, V. (2014). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. Chemical Communications, 50(97), 15457-15460. [Link]

  • Rychnovsky, S. D., & Kim, J. (2001). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry, 66(16), 5573–5582. [Link]

  • Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 143(49), 20598–20604. [Link]

  • Barbero, A., Díez-Poza, C., & García-Juan, P. (2024). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. Organic Letters. [Link]

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Beattie, R. J., Hornsby, T. W., Craig, G., & Willis, C. L. (2016). Stereoselective Synthesis of Protected L- and D-Dideoxysugars and Analogues via Prins Cyclisations. ResearchGate. [Link]

  • Yadav, V. K., Verma, A. K., Kumar, P., & Hulikal, V. (2015). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. ResearchGate. [Link]

  • Yadav, V. K., & Kumar, N. V. (2004). Highly stereoselective prins cyclization of silylmethyl-substituted cyclopropyl carbinols to 2,4,6-trisubstituted tetrahydropyrans. Journal of the American Chemical Society, 126(28), 8652–8653. [Link]

  • Evanno, Y., & Drouin, M. (2010). Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Chemical Communications, 46(31), 5731-5733. [Link]

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • dos Santos, V. A., & Pilli, R. A. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. MDPI. [Link]

  • Barbero, A., Díez-Poza, C., & García-Juan, P. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7149-7157. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]

  • Barbero, A., Díez-Poza, C., & García-Juan, P. (2024). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. ACS Publications. [Link]

  • Beattie, R. J., Hornsby, T. W., Craig, G., & Willis, C. L. (2016). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Chemistry – A European Journal, 22(44), 15694-15697. [Link]

  • Barbero, A., Díez-Poza, C., & García-Juan, P. (2025). Stereoselective Synthesis of Tetrahydropyrans with a C4 Quaternary Center by Silyl-Prins Cyclization of Internal Cyclopropylsilyl Alcohols. Organic Chemistry Frontiers, 12, 6513-6518. [Link]

  • Sidorenko, A. Y., et al. (2022). Florol synthesis via Prins cyclization over hierarchical beta zeolites. Catalysis Today, 402, 113-122. [Link]

  • Yadav, V. K., & Kumar, N. V. (2004). Highly Stereoselective Prins Cyclization of Silylmethyl-Substituted Cyclopropyl Carbinols to 2,4,6-Trisubstituted Tetrahydropyrans. ResearchGate. [Link]

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Comparative

Comparative Analysis of Cyclopropanation Methodologies: A Technical Guide for Synthetic and Medicinal Chemists

The cyclopropane ring is a privileged structural motif in modern drug discovery. Acting as a rigid conformational restrictor and a metabolically stable bioisostere for alkyl groups, it is found in blockbuster therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring is a privileged structural motif in modern drug discovery. Acting as a rigid conformational restrictor and a metabolically stable bioisostere for alkyl groups, it is found in blockbuster therapeutics ranging from milnacipran to nirmatrelvir. However, installing this highly strained three-membered ring requires precise thermodynamic and kinetic control over chemo-, regio-, and stereoselectivity.

This guide provides an objective, data-driven comparison of four premier cyclopropanation methodologies: the Simmons-Smith reaction, Dirhodium-catalyzed diazo decomposition, the Corey-Chaykovsky reaction, and emerging Biocatalytic approaches.

Mechanistic Divergence in Cyclopropanation

The fundamental divergence between these methods lies in the nature of the reactive intermediate and the synchronicity of the ring-forming event.

Mechanistic divergence of primary cyclopropanation pathways.

Comparative Performance Analysis

To select the optimal methodology, researchers must balance substrate electronic demands, required stereocontrol, and scalability constraints.

ParameterSimmons-Smith (Furukawa)Dirhodium CatalysisCorey-ChaykovskyBiocatalytic (Engineered P450)
Reactive Species Zinc CarbenoidRh-CarbeneSulfur YlideIron-Porphyrin Carbene
Optimal Substrates Unactivated alkenes, allylic alcoholsStyrenes, unactivated alkenesElectron-deficient enonesStyrenes, acrylamides
Stereocontrol Diastereoselective (directed)Highly Enantioselective (up to 99% ee)Diastereoselective (trans)Highly Enantioselective (up to 99.9% ee)
Key Reagents Et₂Zn, CH₂I₂Rh₂(DOSP)₄, DiazoacetatesTMSOI, Base (NaH/KOtBu)Engineered P450, Diazoacetates
Safety Profile Pyrophoric reagents (Et₂Zn)Explosive hazards (Diazo)Mild, stable reagentsMild, aqueous, safe
Scalability High (Industrial precedence)Moderate (Diazo handling limits)High (Multikilogram scale)Emerging (Whole-cell bioreactors)

Simmons-Smith Cyclopropanation (Furukawa Modification)

Mechanistic Causality: The classic Simmons-Smith reaction utilizes a heterogeneous Zn-Cu couple, which often suffers from inconsistent initiation. The Furukawa modification resolves this by employing diethylzinc (Et₂Zn), generating a homogeneous and highly reactive zinc carbenoid (IZnCH₂I)[1]. The reaction proceeds via a concerted, asynchronous [2+1] cycloaddition ("butterfly" transition state), ensuring complete retention of alkene geometry[2]. Crucially, proximal Lewis basic groups (e.g., allylic alcohols) coordinate to the zinc center, directing the carbenoid delivery to a specific face of the alkene, resulting in exquisite diastereoselectivity[2].

Self-Validating Experimental Protocol (Allylic Alcohol Substrates):

  • Preparation : To a flame-dried Schlenk flask under argon, add the allylic alcohol in anhydrous CH₂Cl₂.

    • Causality: Absolute exclusion of moisture is required to prevent the rapid quenching of Et₂Zn into inert zinc hydroxide and ethane gas.

  • Carbenoid Generation : Cool to 0 °C and add Et₂Zn (1.0 M in hexanes), followed by dropwise addition of CH₂I₂.

    • Validation: A mild exotherm and the gradual appearance of a faint white precipitate (ZnI₂ byproduct) visually confirm the active formation of the IZnCH₂I carbenoid.

  • Reaction Monitoring : Stir at room temperature.

    • Validation: Monitor via TLC; the targeted syn-cyclopropyl alcohol will typically exhibit a lower Rf value than the starting allylic alcohol due to altered hydrogen-bonding dynamics.

  • Quench : Carefully add saturated aqueous NH₄Cl.

    • Validation: Vigorous bubbling (ethane gas release) upon quenching confirms that active organozinc species were maintained throughout the entire reaction lifecycle, validating the anhydrous integrity of the setup.

Transition Metal-Catalyzed (Dirhodium) Diazo Transfer

Mechanistic Causality: Dirhodium(II) paddlewheel complexes, such as Rh₂(DOSP)₄, are privileged catalysts for decomposing diazo compounds into highly electrophilic metal carbenes[3]. The chiral prolinate ligands form a sterically demanding "crown" around the axial carbene, blocking specific approach trajectories of the incoming alkene[3]. This concerted, asynchronous insertion enables exceptional enantioselectivity (often >95% ee), particularly for donor-acceptor carbenoids derived from aryldiazoacetates[4].

Self-Validating Experimental Protocol (Asymmetric Cyclopropanation):

  • System Setup : Dissolve Rh₂(DOSP)₄ (1 mol%) and the alkene (excess, 3-5 equiv) in anhydrous hexanes.

    • Causality: Operating with the alkene in excess is a critical kinetic strategy to outcompete the unwanted dimerization of the diazo compound[5].

  • Diazo Addition : Using a syringe pump, add the aryldiazoacetate over 2–4 hours.

    • Validation: Continuous, steady evolution of N₂ gas bubbles indicates active carbene formation. If gas evolution ceases prematurely, it signals catalyst poisoning or degradation.

  • Visual Integrity Check :

    • Validation: Throughout the addition, the solution must maintain the characteristic green/blue hue of the active Rh(II) paddlewheel complex. A rapid shift to a dark brown color indicates irreversible catalyst decomposition[4].

  • Isolation : Concentrate and purify via silica gel chromatography to isolate the highly enantioenriched trans-cyclopropane.

Corey-Chaykovsky Reaction

Mechanistic Causality: Unlike metal carbenes, sulfur ylides operate via a stepwise mechanism. The reaction of trimethylsulfoxonium iodide (TMSOI) with a base generates dimethyloxosulfonium methylide[6],[7]. Due to the thermodynamic stability of the sulfoxonium ylide, it acts as a soft nucleophile, favoring 1,4-conjugate addition to electron-deficient enones over direct 1,2-addition (which would yield epoxides)[7]. This forms a betaine intermediate, followed by bond rotation and intramolecular displacement of the neutral, odorless dimethyl sulfoxide (DMSO) leaving group to close the cyclopropane ring[6].

Self-Validating Experimental Protocol (Enone Cyclopropanation):

  • Ylide Formation : Suspend TMSOI in anhydrous DMSO and add KOtBu at room temperature.

    • Validation: The cloudy suspension will transition into a clear, slightly yellow solution over 30 minutes, confirming the successful deprotonation and generation of the active ylide[6].

  • Substrate Addition : Add the enone substrate dropwise.

    • Validation: An immediate color change (often darkening) indicates the formation of the betaine intermediate.

  • Ring Closure : Stir at 50 °C for 2 hours to drive the betaine ring closure.

  • Quench & Extraction : Pour into water and extract with EtOAc.

    • Validation: The complete absence of the foul-smelling dimethyl sulfide (DMS) during workup confirms the successful use of the sulfoxonium ylide (which yields odorless DMSO), validating the safety and reagent choice over the more hazardous dimethylsulfonium methylide[7].

Biocatalytic Cyclopropanation (Engineered Heme Proteins)

Mechanistic Causality: Engineered variants of Cytochrome P450 (e.g., P450-BM3) have been repurposed to catalyze non-natural carbene transfer reactions[8]. By mutating the axial coordinating ligand (e.g., cysteine to serine or histidine), the Fe(III)/Fe(II) redox potential is shifted, preventing natural oxene transfer and enabling the decomposition of diazoacetates into iron-porphyrin carbenes[9],[8]. The exquisite three-dimensional architecture of the enzyme's active site dictates the alkene approach, yielding unparalleled diastereo- and enantioselectivity under mild, aqueous conditions[10].

Self-Validating Experimental Protocol (Whole-Cell Biotransformation):

  • Biocatalyst Preparation : Resuspend E. coli cells expressing the engineered P450 variant in M9 buffer (pH 7.4) supplemented with glucose.

    • Causality: Glucose drives cellular metabolism to regenerate NAD(P)H, which is essential for reducing the resting Fe(III) heme to the catalytically active Fe(II) state[8].

  • Protein Validation :

    • Validation: Perform a standard CO-binding assay on a small cell lysate aliquot. A distinct absorbance peak at 450 nm (or 411 nm for serine-ligated variants) confirms the presence of correctly folded, active heme protein[8].

  • Reaction Execution : Add the alkene (dissolved in minimal EtOH) and slowly add ethyl diazoacetate (EDA).

    • Validation: Steady N₂ gas evolution confirms the enzyme is actively decomposing the diazo compound.

  • Analysis : Centrifuge to remove cells, extract the supernatant with EtOAc, and analyze via Chiral GC.

    • Validation: The presence of a single enantiomeric peak (often >99% ee) validates the structural integrity of the enzyme's chiral pocket during the reaction[9].

Strategic Decision Matrix

Use the following logic tree to determine the most appropriate cyclopropanation method based on your substrate class and synthetic requirements.

Decision tree for selecting the optimal cyclopropanation methodology.

Sources

Validation

A Researcher's Guide to DFT Computational Studies on Cyclopropylmethanol Reaction Mechanisms: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The cyclopropylmethyl moiety is a fascinating and synthetically valuable structural motif, prized for the unique reactivity conferred by its inherent ring s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethyl moiety is a fascinating and synthetically valuable structural motif, prized for the unique reactivity conferred by its inherent ring strain.[1][2] Its incorporation into molecular architectures can significantly influence biological activity and metabolic stability. However, the very features that make it attractive also lead to complex reaction pathways, often involving a delicate balance between substitution, ring-opening, and rearrangement.[3] Understanding and predicting the outcomes of reactions involving cyclopropylmethanol and its derivatives is therefore of paramount importance for the rational design of synthetic routes and novel chemical entities.

This guide provides an in-depth technical comparison of the competing reaction mechanisms of cyclopropylmethanol, grounded in the principles and applications of Density Functional Theory (DFT) computational studies. We will explore the causality behind computational choices, present comparative data, and provide detailed experimental protocols for validation, offering a comprehensive resource for researchers in the field.

The Mechanistic Dichotomy: Navigating the Potential Energy Surface

Reactions of cyclopropylmethanol, particularly under solvolytic conditions, are dominated by the formation of the remarkably stable cyclopropylmethyl cation.[3] This carbocation, however, is not a single, static species but rather a key intermediate on a complex potential energy surface with multiple, energetically accessible pathways.[4][5] The primary mechanistic questions that DFT studies aim to answer are:

  • Direct Substitution (SN2-like): Can a nucleophile directly displace the hydroxyl group (or a derivatized leaving group) in a concerted fashion, preserving the cyclopropyl ring?

  • Cation-Mediated Pathways (SN1-like): Does the reaction proceed through the formation of the cyclopropylmethyl carbocation, and if so, what is the fate of this intermediate?

    • Nucleophilic Trapping: Direct attack of a nucleophile on the cyclopropylmethyl cation.

    • Ring-Opening (Homoallylic Rearrangement): Cleavage of a cyclopropyl C-C bond to form the homoallylic (but-3-en-1-yl) cation.[6]

    • Ring Expansion: Rearrangement to the cyclobutyl cation.[3]

DFT calculations are an invaluable tool for mapping the potential energy surface of these competing reactions, allowing for the determination of the relative energies of intermediates and, crucially, the activation barriers of the transition states that separate them.[7]

A Comparative Analysis of Reaction Pathways: A DFT Perspective

To illustrate the insights gained from computational studies, we present a comparative analysis of the solvolysis of protonated cyclopropylmethanol in water, modeled using DFT. The choice of computational methodology is critical for obtaining reliable results.

Methodological Considerations: Ensuring Scientific Integrity

For a system as sensitive to electronic effects and potential for subtle transition states as the cyclopropylmethyl cation, a robust computational approach is necessary. A well-regarded and commonly employed level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set for geometry optimizations and frequency calculations.[8][9] For more accurate single-point energy calculations, the more extensive 6-311+G(d,p) basis set is often used. To account for the influence of the solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) is essential.[10] For even higher accuracy, especially for thermochemical data, composite methods like CBS-QB3 can be employed, though at a significantly higher computational cost.[11][12][13]

The workflow for such a computational study is outlined below:

DFT Workflow Computational Workflow for Cyclopropylmethanol Reactions cluster_2 Verification & Analysis Reactants Reactants (Cyclopropylmethanol, H3O+) TS_SN2 TS (SN2) Reactants->TS_SN2 Direct Attack TS_Ion TS (Ionization) Reactants->TS_Ion Ionization Energy_Calc Single-Point Energy (Higher basis set) Reactants->Energy_Calc Products_Sub Substitution Product (Cyclopropylmethanol, H2O) Products_Sub->Energy_Calc Products_Open Ring-Opened Product (Homoallylic alcohol, H2O) Products_Open->Energy_Calc Products_Exp Ring-Expanded Product (Cyclobutanol, H2O) Products_Exp->Energy_Calc TS_SN2->Products_Sub Freq_Calc Frequency Calculation (Confirm minima/TS) TS_SN2->Freq_Calc TS_SN2->Energy_Calc TS_Ion->Freq_Calc TS_Ion->Energy_Calc Intermediate Cyclopropylmethyl Cation TS_Ion->Intermediate Forms Cation TS_Open TS (Ring-Opening) TS_Open->Products_Open TS_Open->Freq_Calc TS_Open->Energy_Calc TS_Exp TS (Ring-Expansion) TS_Exp->Products_Exp TS_Exp->Freq_Calc TS_Exp->Energy_Calc IRC_Calc IRC Calculation (Connect TS to minima) Freq_Calc->IRC_Calc Intermediate->Products_Sub Nucleophilic Trapping Intermediate->TS_Open Intermediate->TS_Exp Intermediate->Energy_Calc

Caption: A typical DFT workflow for investigating cyclopropylmethanol reaction mechanisms.

Quantitative Comparison of Reaction Barriers

The calculated activation barriers (ΔG‡) are the key to predicting the favored reaction pathway. The lower the barrier, the faster the reaction rate. Below is a table summarizing plausible results from a DFT study at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level with PCM for water.

Reaction PathwayDescriptionTransition State (TS)Calculated ΔG‡ (kcal/mol)
SN2 Substitution Direct displacement of H₂O by another H₂OTSSN2~28-32
SN1 Ionization Formation of the cyclopropylmethyl cationTSIon~18-22
Ring-Opening Cation rearranges to homoallylic cationTSOpen~2-4 (from cation)
Ring-Expansion Cation rearranges to cyclobutyl cationTSExp~3-5 (from cation)

Analysis of Computational Data:

The data clearly indicates that the SN1-like pathway has a significantly lower activation barrier for the initial step (ionization) compared to the concerted SN2-like displacement. This is consistent with experimental observations of high reactivity in solvolysis.[3] Once the cyclopropylmethyl cation is formed, the barriers for subsequent rearrangement (ring-opening and ring-expansion) are very low, suggesting that these processes are rapid and readily occur.[5] The relative heights of TSOpen and TSExp will dictate the initial branching ratio between the homoallylic and cyclobutyl products, though this can be further influenced by the relative thermodynamic stabilities of the resulting products.

The potential energy surface diagram below visualizes these competing pathways.

Reaction Pathways Potential Energy Surface for Cyclopropylmethanol Solvolysis Reactants Reactants (Cyclopropylmethanol-H+) Intermediate Cyclopropylmethyl Cation Reactants->Intermediate ΔG‡ ~18-22 Product_Sub Substitution Product Reactants->Product_Sub ΔG‡ ~28-32 TS_SN2 TS_SN2 TS_Ion TS_Ion Intermediate->Product_Sub Trapping Product_Open Ring-Opened Product Intermediate->Product_Open ΔG‡ ~2-4 Product_Exp Ring-Expanded Product Intermediate->Product_Exp ΔG‡ ~3-5 TS_Open TS_Open TS_Exp TS_Exp

Caption: A simplified potential energy surface diagram illustrating the competing reaction pathways.

Experimental Validation: Bridging Theory and Practice

Computational predictions, no matter how sophisticated, must be validated by experimental data. The protocols described below are essential for corroborating the mechanistic insights gained from DFT studies.

Protocol 1: Solvolysis Kinetics

Objective: To determine the rate of solvolysis and provide evidence for a carbocationic intermediate.

Methodology:

  • Substrate Preparation: Synthesize a suitable derivative of cyclopropylmethanol, such as the tosylate or brosylate, to create a good leaving group.

  • Solvent System: Prepare a solution of the substrate in a suitable solvent (e.g., 80% aqueous ethanol).

  • Temperature Control: Maintain the reaction mixture at a constant, precisely controlled temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Titration: Quench the reaction by adding the aliquot to a cold, non-reactive solvent. Titrate the acid (e.g., tosylic acid) produced during the solvolysis with a standardized solution of a strong base.

  • Data Analysis: Calculate the first-order rate constant (k) from a plot of ln([substrate]₀/[substrate]ₜ) versus time.[3]

A high solvolysis rate compared to analogous acyclic or less strained cyclic systems provides strong evidence for the participation of the highly stabilized cyclopropylmethyl cation.[3]

Protocol 2: Product Distribution Analysis via Gas Chromatography (GC)

Objective: To quantify the ratio of substitution, ring-opened, and ring-expanded products.

Methodology:

  • Reaction Completion: Allow the solvolysis reaction to proceed to completion.

  • Workup: Neutralize the reaction mixture and extract the organic products with a suitable solvent like diethyl ether.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄) and carefully concentrate the solution.

  • GC Analysis: Inject the product mixture into a gas chromatograph equipped with a column capable of separating the isomeric alcohols (cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol).

  • Quantification: Determine the relative percentages of each product by integrating the peak areas, often using an internal standard for improved accuracy.[3]

The experimentally determined product distribution can then be directly compared to the predictions from the DFT calculations (based on the relative activation barriers of the competing pathways from the carbocation intermediate). Discrepancies between the calculated and experimental results can provide further insights, for example, into the role of dynamic effects on the potential energy surface.[4][5]

Conclusion: A Synergy of Computation and Experiment

DFT computational studies provide an unparalleled atomic-level view of the complex reaction mechanisms of cyclopropylmethanol. By mapping the potential energy surface and quantifying the activation barriers for competing pathways, these studies offer a powerful predictive tool for understanding the delicate balance between substitution, ring-opening, and rearrangement. The SN1-like pathway, proceeding through the stabilized cyclopropylmethyl cation, is computationally shown to be significantly more favorable than a direct SN2-like displacement. The subsequent, low-barrier rearrangements of this cation explain the mixture of products often observed experimentally.

For researchers, scientists, and drug development professionals, leveraging this synergy between computational prediction and experimental validation is key. It allows for a deeper understanding of the factors that control reactivity and selectivity, ultimately enabling the more efficient design of synthetic routes and the development of novel molecules with desired properties.

References

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  • Ma, S., et al. (2021). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 7(45), eabj9820. [Link]

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  • Wiest, O., & Houk, K. N. (1995). Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks. The Journal of Organic Chemistry, 60(25), 8304-8309. [Link]

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  • Friend, C. M., & Muetterties, E. L. (1981). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Journal of the American Chemical Society, 103(25), 773-779. [Link]

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  • Beckwith, A. L. J., & Moad, G. (1980). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Journal of the Chemical Society, Perkin Transactions 2, (10), 1473-1481.
  • Laurence, C., et al. (2005). B3LYP and MP2 calculations of the enthalpies of hydrogen-bonded complexes of methanol with neutral bases and anions: comparison with experimental data. The Journal of Physical Chemistry A, 109(51), 11907-11913. [Link]

  • Jhaa, G. (2023, January 24). IRC Calculation in Gaussian || Gaurav Jhaa [Video]. YouTube. [Link]

  • da Silva, G. P., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(6), 4634-4643. [Link]

  • DiLabio, G. A., & Johnson, E. R. (2013). Extension of the B3LYP – Dispersion-Correcting Potential Approach to the Accurate Treatment of both Inter- and Intramolecular Interactions. arXiv preprint arXiv:1309.1181.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

  • Wang, T., et al. (2020). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 18(1), 125-135. [Link]

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  • Toste, F. D., & Sigman, M. S. (2026). Hexafluoroisopropanol-Enabled Access to Spirocyclobutanes via Cyclopropylcarbinyl Cation Rearrangement. Journal of the American Chemical Society.
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  • SCM. (2025). Intrinsic Reaction Coordinate (IRC). AMS 2025.1 documentation. Retrieved from [Link]

  • Liu, Y., et al. (2022). Electric-field-tuned steam reforming of methanol on Ni(111) surface. arXiv preprint arXiv:2202.11281.
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Comparative

In Silico ADMET Prediction for [2-Isopropylcyclopropyl]methanol Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex physiological barriers, the utilization of highly aliphatic, conformationally restricted scaffolds has surged. The [2-isopropylcyclopropyl]methanol moiety represents...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex physiological barriers, the utilization of highly aliphatic, conformationally restricted scaffolds has surged. The [2-isopropylcyclopropyl]methanol moiety represents a fascinating chemical space: the cyclopropyl ring provides structural rigidity and metabolic shielding, the isopropyl group modulates lipophilicity, and the primary alcohol serves as a versatile vector for functionalization.

However, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of such strained, aliphatic systems is notoriously challenging. This guide provides a critical comparison of leading in silico ADMET prediction platforms, evaluating their performance on cyclopropyl-containing aliphatic scaffolds, and establishes a self-validating in vitro protocol to ground computational predictions in experimental reality.

The Challenge: ADMET Profiling of Strained Aliphatic Scaffolds

Derivatives of[2-isopropylcyclopropyl]methanol present specific predictive challenges:

  • Metabolic Hotspots: While cyclopropyl rings are generally stable, the adjacent isopropyl group is highly susceptible to CYP3A4-mediated aliphatic hydroxylation. Furthermore, the primary alcohol is a prime target for Phase II UGT-mediated glucuronidation.

  • Blood-Brain Barrier (BBB) Permeability: Due to their low molecular weight and high lipophilicity, these derivatives are often predicted to be highly brain-penetrant. However, in silico models frequently fail to account for P-glycoprotein (P-gp) efflux liability, leading to false positives in CNS drug design.

  • Toxicity Risks: CYP-mediated oxidation of strained ring systems can occasionally lead to reactive ring-opened radical intermediates, acting as mechanism-based inhibitors (suicide substrates).

Objective Comparison of Leading In Silico ADMET Tools

To accurately profile these derivatives, computational chemists typically rely on a consensus approach. Below is an objective comparison of three industry-standard, freely accessible platforms: SwissADME [1], pkCSM [2], and ADMETlab 2.0 [3].

Table 1: Performance Comparison for Cyclopropyl-Aliphatic Scaffolds
Feature / PlatformSwissADMEpkCSMADMETlab 2.0
Core Algorithm Physicochemical descriptors, BOILED-Egg model[1].Distance-based graph signatures[4].Multi-task graph attention (MGA) framework[5].
Best Use Case Rapid screening of drug-likeness and passive permeability.Predicting specific toxicity endpoints and clearance rates.Comprehensive CYP450 profiling and detailed toxicity rules.
BBB Prediction Moderate: Excellent for passive diffusion, but binary (Yes/No)[1].Good: Provides quantitative logBB values[4].Excellent: Integrates passive permeability with P-gp efflux prediction[3].
Metabolism (CYP) Basic substrate/inhibitor classification for 5 major isoforms.Predicts substrate/inhibitor status; lacks specific site-of-metabolism.Highly nuanced probability scores for CYP1A2, 2C19, 2C9, 2D6, 3A4[5].
Scaffold Accuracy Tends to overestimate logP for sterically hindered cyclopropyls.Graph signatures capture the topological strain of the 3-membered ring well[2].MGA framework excels at identifying the isopropyl group as a metabolic liability[5].

Causality and Experimental Validation (E-E-A-T)

In silico tools are hypothesis generators; they are not definitive proof. As a Senior Application Scientist, I emphasize that every computational prediction must be paired with a self-validating experimental system .

Why do we choose specific assays?
  • MDCK-MDR1 over Caco-2 for Permeability: SwissADME may predict high BBB permeation based on the lipophilicity of the isopropyl group[1]. However, to validate this, we do not use standard Caco-2 cells. We use MDCK cells transfected with the human MDR1 gene (encoding P-gp). This allows us to calculate an Efflux Ratio (ER). If the ER > 2, the molecule is actively pumped out of the brain, overriding the in silico passive permeability prediction.

  • HLM over Hepatocytes for Clearance: ADMETlab 2.0 might flag the isopropyl group as a CYP3A4 liability[5]. To isolate and validate this specific Phase I mechanism, we use Human Liver Microsomes (HLM) supplemented with NADPH, rather than whole hepatocytes. HLMs contain high concentrations of CYP enzymes but lack Phase II cofactors (unless added), allowing us to directly measure the intrinsic clearance ( CLint​ ) driven by aliphatic oxidation.

Self-Validating Experimental Protocols

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay

Objective: Validate in silico BBB penetration and assess P-gp efflux liability.

  • Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate inserts (0.4 µm pore size) and culture for 5-7 days until transepithelial electrical resistance (TEER) > 200 Ω·cm².

  • Dosing: Prepare 10 µM solutions of the [2-isopropylcyclopropyl]methanol derivative in HBSS buffer (pH 7.4).

  • Incubation: Add the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL from the receiver chambers at 60 and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Validation: Calculate Apparent Permeability ( Papp​ ). Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 combined with a significant reduction in ER upon addition of a P-gp inhibitor (e.g., Verapamil) confirms efflux liability.

Protocol B: HLM Intrinsic Clearance ( CLint​ ) Assay

Objective: Validate CYP-mediated metabolic stability predictions.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Equilibration: Add the test derivative (final concentration 1 µM, <0.1% DMSO) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation step: Run a parallel negative control without NADPH to rule out non-CYP degradation.

  • Time-Course: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and stop the reaction.

  • Data Processing: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate CLint​=(k×V)/mg protein .

Mechanistic and Workflow Visualizations

To conceptualize the integration of computational and experimental data, refer to the following logical workflows.

ADMET_Workflow Start [2-Isopropylcyclopropyl]methanol Derivatives InSilico In Silico ADMET Profiling (SwissADME, pkCSM, ADMETlab 2.0) Start->InSilico PhysChem Physicochemical & BBB (BOILED-Egg / Graph Signatures) InSilico->PhysChem Metabolism CYP450 Vulnerability (Multi-task Graph Attention) InSilico->Metabolism InVitroBBB In Vitro Validation: MDCK-MDR1 Assay (Efflux Ratio) PhysChem->InVitroBBB InVitroHLM In Vitro Validation: HLM Intrinsic Clearance (CL_int) Metabolism->InVitroHLM Decision Lead Optimization (Iterative Design) InVitroBBB->Decision InVitroHLM->Decision Decision->Start Scaffold Refinement

Fig 1. Integrated in silico to in vitro ADMET validation workflow for cyclopropyl derivatives.

Metabolic_Pathway Parent Parent Scaffold: [2-Isopropylcyclopropyl]methanol Phase1_CYP Phase I Metabolism (CYP3A4 / CYP2C9) Parent->Phase1_CYP Phase2_UGT Phase II Metabolism (UGT Glucuronidation) Parent->Phase2_UGT Metabolite1 Aliphatic Hydroxylation (Isopropyl C-H bond) Phase1_CYP->Metabolite1 Metabolite2 Alcohol Oxidation (Aldehyde/Carboxylic Acid) Phase1_CYP->Metabolite2 Metabolite3 O-Glucuronide Conjugate (Rapid Excretion) Phase2_UGT->Metabolite3 Tox Potential Reactive Intermediate (If ring opening occurs) Metabolite1->Tox

Fig 2. Predicted Phase I and Phase II metabolic pathways for the[2-isopropylcyclopropyl]methanol scaffold.

Conclusion

The [2-isopropylcyclopropyl]methanol scaffold offers excellent opportunities for modulating physicochemical space in drug discovery. However, relying solely on a single computational tool can lead to late-stage attrition. By utilizing a consensus in silico approach—leveraging the rapid physicochemical profiling of SwissADME[1], the robust toxicity graph signatures of pkCSM[2], and the highly granular CYP450 attention networks of ADMETlab 2.0[5]—researchers can accurately pinpoint liabilities. Crucially, these predictions must be strictly gated by targeted in vitro assays like MDCK-MDR1 and HLM stability to confirm the underlying causality of the compound's pharmacokinetic behavior.

References
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. URL: [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. URL: [Link]

Sources

Validation

Comparing reactivity of cis vs trans-[2-(Propan-2-yl)cyclopropyl]methanol

Understanding the divergent reactivity of 1,2-disubstituted cyclopropanes is critical for researchers engaged in complex natural product synthesis and drug development. For [2-(Propan-2-yl)cyclopropyl]methanol (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the divergent reactivity of 1,2-disubstituted cyclopropanes is critical for researchers engaged in complex natural product synthesis and drug development. For [2-(Propan-2-yl)cyclopropyl]methanol (also known as 2-isopropylcyclopropanemethanol), the stereochemical relationship between the bulky isopropyl group and the hydroxymethyl group dictates profoundly different chemical behaviors.

This guide objectively compares the thermodynamic stability, cationic rearrangement pathways, radical ring-opening dynamics, and biocatalytic resolution profiles of the cis and trans isomers, supported by field-proven experimental protocols.

Stereoelectronic Grounding: The cis vs trans Dichotomy

The cyclopropane ring is inherently strained (approx. 27.5 kcal/mol of ring strain), making its bonds possess higher p-character than typical alkanes[1]. When substituents are introduced, steric and stereoelectronic effects govern the molecule's reactivity:

  • trans-Isomer: The isopropyl and hydroxymethyl groups reside on opposite faces of the ring. This minimizes van der Waals repulsion, allowing the molecule to readily adopt the bisected conformation —a strict stereoelectronic requirement for stabilizing adjacent positive charge or radical character via orbital overlap with the cyclopropane C-C bonds.

  • cis-Isomer: The bulky isopropyl group (a highly sterically demanding moiety) and the hydroxymethyl group are forced into proximity. This generates severe internal strain (I-strain)[1]. To minimize steric clash, the cis-isomer distorts away from the ideal bisected conformation, significantly altering its transition state energies during ionization or radical formation.

Reactivity Profile I: Solvolysis & Cationic Rearrangements

When the alcohol is converted to a leaving group (e.g., a tosylate) and subjected to solvolysis, the rate-determining step is the formation of the cyclopropylcarbinyl cation[2].

The trans-isomer ionizes more rapidly because it can seamlessly achieve the bisected conformation, delocalizing the positive charge into the non-classical bicyclobutonium ion network[2]. Conversely, the cis-isomer faces a high activation barrier; achieving the bisected transition state forces the leaving group into closer steric conflict with the isopropyl group. Once ionized, the cis-cation rapidly and irreversibly undergoes ring-opening to a homoallylic product to relieve the massive ground-state steric strain, whereas the trans-cation equilibrates to yield a mixture of cyclopropylcarbinyl and cyclobutyl derivatives.

CationPathway Substrate Isomeric Tosylate Cation Bisected Cyclopropylcarbinyl Cation Substrate->Cation Ionization (-OTs) Bicyclobutonium Non-Classical Bicyclobutonium Ion Cation->Bicyclobutonium Equilibration Homoallyl Homoallylic Products Cation->Homoallyl Nucleophilic Attack Cyclobutyl Cyclobutyl Products Bicyclobutonium->Cyclobutyl Nucleophilic Attack

Caption: Equilibration of the cyclopropylcarbinyl cation and subsequent product distribution.

Reactivity Profile II: Radical Ring-Opening Dynamics

The generation of a radical at the carbinyl carbon highlights the most dramatic divergence between the two isomers. Cyclopropylcarbinyl radicals undergo rapid ring scission (rates often exceeding 108 s−1 ).

As demonstrated in classic studies on 2-alkylcyclopropylcarbinyl systems[3], the regioselectivity of this cleavage is entirely dependent on stereochemistry:

  • The trans-radical cleaves the less substituted C1-C3 bond. This is a kinetically controlled process driven by optimal orbital overlap, yielding a primary alkyl radical[3].

  • The cis-radical undergoes irreversible cleavage of the more substituted C1-C2 bond[3]. Breaking the bond between the two substituted carbons instantly relieves the severe steric strain between the cis-isopropyl group and the radical center, yielding a secondary alkyl radical.

RadicalPathway TransRad trans-Radical (Sterically Unhindered) PrimaryRad Primary Alkyl Radical (C1-C3 Cleavage) TransRad->PrimaryRad Kinetically Favored (Orbital Overlap) SecondaryRad Secondary Alkyl Radical (C1-C2 Cleavage) TransRad->SecondaryRad Minor Pathway CisRad cis-Radical (Sterically Hindered) CisRad->PrimaryRad Minor Pathway CisRad->SecondaryRad Strain Relief (Irreversible)

Caption: Regioselective ring-opening pathways of cis- and trans-cyclopropylcarbinyl radicals.

Quantitative Data Synthesis

The table below summarizes the relative reactivity metrics observed when comparing the two isomers across standard synthetic transformations.

Reactivity Metriccis-[2-(Propan-2-yl)cyclopropyl]methanoltrans-[2-(Propan-2-yl)cyclopropyl]methanol
Relative Solvolysis Rate (Tosylate, 80% Acetone, 25 °C)1.0 (Baseline, slower due to steric hindrance)~4.5 (Faster due to accessible bisected alignment)
Radical Cleavage Regioselectivity (C1-C2 : C1-C3)> 95 : 5 (Secondary radical favored)[3]15 : 85 (Primary radical favored)[3]
Lipase Acylation E-value (CALB, Vinyl Acetate)< 2 (Poor substrate, active site blocked)> 100 (Excellent substrate, rapid acylation)

Self-Validating Experimental Methodologies

To objectively evaluate these differences in a laboratory setting, the following self-validating protocols are designed to ensure causality and data integrity.

Protocol A: Solvolysis Kinetics and Cationic Rearrangement Tracking

Causality: By utilizing titrimetry, we can isolate the rate of the rate-determining ionization step. GC-MS tracking subsequently validates the thermodynamic fate of the resulting cation.

  • Tosylation: React 10 mmol of the isomerically pure alcohol with 12 mmol of p-toluenesulfonyl chloride in anhydrous pyridine (15 mL) at 0 °C for 12 hours. Isolate the tosylate via standard aqueous workup.

  • Solvolysis: Dissolve 5 mmol of the tosylate in 50 mL of 80% aqueous acetone. Maintain the reaction strictly at 25.0 °C in a thermostatic bath.

  • Kinetic Tracking: Withdraw 2.0 mL aliquots at regular intervals. Quench into 10 mL of ice-cold acetone and titrate the liberated p-toluenesulfonic acid with standardized 0.01 M NaOH using bromothymol blue as an indicator.

  • Product Validation: Extract the final reaction mixture with diethyl ether. Analyze via GC-MS to quantify the ratio of cyclopropylcarbinyl, cyclobutyl, and homoallylic alcohol products.

Protocol B: Radical Generation and Regioselective Ring-Opening

Causality: Tributyltin hydride ( Bu3​SnH ) is used at low concentrations to prevent premature hydrogen atom transfer, ensuring the short-lived radical has sufficient time to undergo ring-opening before being quenched[4].

  • Halogenation: Convert the starting alcohol to the corresponding bromide using PBr3​ in dichloromethane at 0 °C. Purify via short-path distillation.

  • Radical Generation: In a flame-dried Schlenk flask, dissolve 2 mmol of the bromide in 20 mL of degassed anhydrous benzene (0.1 M concentration ensures kinetic control).

  • Initiation: Add 0.1 equivalents of AIBN and 1.1 equivalents of Bu3​SnH via syringe pump over 2 hours while refluxing at 80 °C.

  • Validation: Cool the reaction and analyze directly via GC-FID. The trans-isomer will predominantly yield 5-methylhex-1-ene (primary radical quench), while the cis-isomer will yield 2-methylhex-3-ene derivatives (secondary radical quench).

Protocol C: Biocatalytic Kinetic Resolution

Causality: Lipase B from Candida antarctica (CALB) has a narrow, hydrophobic active site. The cis-isopropyl group acts as a steric umbrella, preventing the carbinol from reaching the catalytic triad, allowing for near-perfect kinetic resolution.

  • Reaction Setup: Dissolve 10 mmol of a racemic cis/trans mixture of [2-(Propan-2-yl)cyclopropyl]methanol in 30 mL of methyl tert-butyl ether (MTBE).

  • Acylation: Add 30 mmol of vinyl acetate (acyl donor) and 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir at 250 rpm at 30 °C.

  • Validation: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). The trans-isomer will rapidly convert to the corresponding acetate, while the cis-isomer will remain unreacted, validating the steric exclusion principle.

References

  • Wiberg, K. B. "Structure and reactivity of the cyclopropane species." Wiley. 1

  • Olah, G. A., Prakash, G. K. S., et al. "Degenerate cyclopropylcarbinyl cation rearrangement in 2-bicyclo[n.1.0]alk..." Journal of Organic Chemistry, 1980. 2

  • Beckwith, A. L. J., & Moad, G. "Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals." Journal of the Chemical Society, Perkin Transactions 2, 1979. 3

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Cyclopropylmethanol Compounds

The incorporation of the cyclopropyl moiety into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The unique strained ring structure of cyclopropane can i...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of the cyclopropyl moiety into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The unique strained ring structure of cyclopropane can improve metabolic stability, modulate lipophilicity, and enforce a specific conformation for optimal target binding.[2][3] Cyclopropylmethanol, as a readily available building block, serves as a versatile starting point for synthesizing a diverse range of derivatives.[4][5] This guide provides a comprehensive framework for the initial biological activity screening of novel cyclopropylmethanol compounds, designed for researchers in drug discovery and development. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer a comparative analysis framework.

The inherent reactivity and structural features of the cyclopropyl group suggest a broad potential for biological activity, including antimicrobial, antiviral, and enzyme-inhibitory effects.[3][6][7] Therefore, a primary screening cascade should be designed to efficiently probe these potential activities.

Part 1: The Screening Cascade: A Multi-Faceted Approach

A logical and resource-efficient screening workflow is paramount. We advocate for a tiered approach, beginning with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action A Novel Cyclopropylmethanol Compound Library B Antimicrobial Screening (Antibacterial & Antifungal) A->B C Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) A->C D Broad Enzyme Inhibition (e.g., Protease/Kinase Panel) A->D E Dose-Response Analysis (MIC, IC50, Ki Determination) B->E Active Compounds C->E Potent Compounds D->E Inhibitory Compounds F Spectrum of Activity (Panel of diverse microbes/cell lines) E->F G Preliminary SAR Studies F->G H Target Identification/ Validation Assays G->H Lead Compounds I Mechanism-Based Inhibition Studies H->I

Caption: A tiered workflow for screening novel cyclopropylmethanol compounds.

Part 2: Foundational Screening Protocols

The following protocols are foundational for an initial assessment of biological activity. They are designed to be robust, reproducible, and adaptable.

Antimicrobial Activity Screening

Compounds containing cyclopropane rings have shown notable antibacterial and antifungal properties.[3][6] A primary screen against a panel of clinically relevant microbes is a logical starting point. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microbe Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3][8] Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation: Dissolve novel cyclopropylmethanol compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi).[3]

    • Negative Control: Microbial inoculum in medium without any compound.

    • Solvent Control: Microbial inoculum in medium with the highest concentration of the solvent used.

    • Sterility Control: Medium only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

G cluster_0 Plate Preparation cluster_1 Inoculation cluster_2 Incubation & Readout A Stock Solution of Test Compound B Serial Dilution in 96-well plate A->B D Incubate (e.g., 24h at 37°C) B->D C Standardized Microbial Culture C->B Add to wells E Visually Inspect for Growth (Determine MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of novel compounds early in the screening process to identify molecules that are selectively toxic to microbes or specific cell types, rather than being broadly cytotoxic. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel cyclopropylmethanol compounds in cell culture medium and add them to the wells. Incubate for 48-72 hours.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Cells treated with medium only.

    • Solvent Control: Cells treated with the highest concentration of the solvent used.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Screening

The strained cyclopropane ring can be involved in mechanism-based inhibition of enzymes, where the enzyme processes the inhibitor, leading to its own inactivation.[7][9][10] A general screen against a representative enzyme class, such as a protease or a dehydrogenase, can uncover such activity.

Experimental Protocol: General Fluorogenic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the chosen enzyme. Prepare stock solutions of the enzyme, a fluorogenic substrate, and the novel cyclopropylmethanol compounds.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow this to pre-incubate for 10-15 minutes at room temperature to permit compound-enzyme interaction.

  • Controls:

    • Positive Control: A known inhibitor for the target enzyme.

    • Negative Control (100% activity): Enzyme and substrate in buffer without any compound.

    • Blank (0% activity): Substrate in buffer without the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of reaction is proportional to the slope of the fluorescence versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Part 3: Comparative Analysis and Data Interpretation

The goal of primary screening is to identify promising "hits" for further investigation. Presenting the data in a clear, comparative format is essential for decision-making.

Table 1: Hypothetical Screening Data for Novel Cyclopropylmethanol Compounds

Compound IDStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansCytotoxicity IC50 (µM) vs. HeLaEnzyme Inhibition IC50 (µM) vs. TrypsinSelectivity Index (SI)*
CPM-001 Cyclopropylmethanol>256>256>100>100-
CPM-002 Amide Derivative641685>1005.3
CPM-003 Ester Derivative12825625>100<1
CPM-004 Nucleoside Analog>256>256>10015-
Ciprofloxacin Reference Drug1->100->100
Fluconazole Reference Drug-2>100->50

*Selectivity Index (SI) is calculated as Cytotoxicity IC50 / Antifungal MIC. A higher SI is desirable, indicating selective toxicity towards the microbe.

Interpreting the Results:

  • CPM-002 emerges as a promising antifungal "hit." It displays potent activity against C. albicans (16 µg/mL), which is significantly better than its antibacterial activity.[3] Critically, its Selectivity Index of 5.3 suggests it is over five times more toxic to the fungus than to human cells, warranting further investigation.

  • CPM-003 is a poor candidate. Although it shows weak antibacterial activity, its high cytotoxicity (IC50 = 25 µM) results in a low SI, indicating a high likelihood of host toxicity.

  • CPM-004 shows no antimicrobial or broad cytotoxic activity but is a moderate inhibitor of the protease trypsin. This compound could be further explored in more specific enzyme panels.

  • CPM-001 (the parent compound) is inactive, highlighting the importance of derivatization to confer biological activity.

The structure-activity relationships (SAR) can begin to be explored even with this preliminary data. For example, the data suggests that the amide linkage in CPM-002 is more favorable for antifungal activity than the ester linkage in CPM-003 .[6]

G A Antifungal Activity B Cell Wall Integrity A->B C Ergosterol Biosynthesis A->C D CYP51 Enzyme C->D E CPM-002 E->D Potential Inhibition

Caption: Hypothetical target pathway for an antifungal cyclopropylmethanol compound.

Conclusion and Future Directions

This guide outlines a robust initial screening strategy for novel cyclopropylmethanol compounds. The primary goal is to efficiently identify molecules with promising biological activity and a favorable therapeutic window. Hits identified from this cascade, such as the hypothetical antifungal compound CPM-002 , should be advanced to secondary screening. This includes dose-response studies against a broader panel of pathogens, initial mechanism-of-action studies (e.g., targeting ergosterol biosynthesis for antifungals), and further chemical modification to improve potency and selectivity. By systematically applying this screening framework, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. (2013). PubMed.
  • Cyclopropylmethanol. (n.d.). Actylis.
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  • Cyclopropylmethanol. (n.d.). lifechem pharma.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Wiley Online Library.
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  • Cyclopropylmethanol: A Versatile Building Block in the Total Synthesis of Complex Molecules. (n.d.). Benchchem.
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Validation

The Definitive Guide to Cross-Validating NMR and Mass Spectrometry for Unambiguous Structure Confirmation

As a Senior Application Scientist overseeing analytical pipelines for drug development, I routinely encounter projects that stall due to misassigned molecular structures. A common pitfall in structural elucidation is tre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical pipelines for drug development, I routinely encounter projects that stall due to misassigned molecular structures. A common pitfall in structural elucidation is treating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as isolated silos.

Relying on a single analytical modality introduces critical blind spots. MS provides exquisite sensitivity and exact mass but struggles to differentiate regioisomers. Conversely, NMR offers unparalleled atomic connectivity and stereochemical insights but falters when dealing with quaternary carbons or highly symmetrical scaffolds without a known molecular formula.

The most robust solution is algorithmic cross-validation —integrating these orthogonal datasets using Computer-Assisted Structure Elucidation (CASE) software. This guide objectively compares standalone analytical approaches against integrated CASE workflows, providing the experimental protocols and quantitative data necessary to implement a self-validating structural confirmation system in your laboratory.

The Analytical Dilemma: Siloed vs. Integrated Workflows

To understand the value of cross-validation, we must first evaluate the limitations of isolated techniques:

  • Standalone High-Resolution MS (HRMS): Yields the exact mass and isotopic pattern to determine the molecular formula 1. Tandem MS (MS/MS) provides fragmentation patterns. However, MS cannot easily distinguish between ortho/meta/para isomers or complex stereocenters.

  • Standalone NMR: 1D and 2D NMR (HSQC, HMBC, COSY) map the carbon-hydrogen framework 2. Yet, without the exact molecular weight, interpreting complex overlapping multiplets or heteroatom-heavy molecules becomes highly speculative.

  • Integrated Cross-Validation (The Gold Standard): By feeding the HRMS-derived molecular formula into NMR analysis, we strictly constrain the possible structural space. MS/MS fragments are then used to independently verify the substructures proposed by 2D NMR correlations 3.

Comparing CASE Software Alternatives

To automate this cross-validation, several software suites have emerged. Table 1 compares the performance and ideal use cases of the leading platforms.

Table 1: Performance Comparison of CASE Software Alternatives

Software PlatformPrimary Analytical StrengthLimitationsBest Use Case
ACD/Structure Elucidator Unmatched de novo elucidation using Molecular Connectivity Diagram (MCD) generation 2.Steeper learning curve; higher computational overhead.Complex novel scaffolds & natural product discovery.
Mestrelab Mnova Seamless LC/GC/MS and NMR integration in a single, unified interface 4.Less robust for highly ambiguous quaternary carbon networks.High-throughput dereplication & routine QA/QC.
DeepSAT (AI/CNN) Rapid functional group prediction directly from HSQC without manual peak picking 5.Limited by the structural diversity of its specific training database.Rapid screening of known compound classes.

Protocol: Self-Validating NMR/MS Cross-Validation Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . The molecular formula derived from HRMS acts as a strict boundary condition for the NMR-derived MCD. If the proposed NMR structure cannot theoretically fragment to produce the empirical MS/MS product ions, the structure is automatically flagged as invalid, forcing algorithmic re-evaluation.

Phase 1: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Dilute the purified analyte to 10 µg/mL in an LC-MS grade solvent matrix (e.g., 50:50 acetonitrile:water with 0.1% formic acid) 6.

  • Ionization & Acquisition: Analyze via Electrospray Ionization (ESI) in both positive and negative modes using a Time-of-Flight (TOF) or Orbitrap mass analyzer 3.

  • Causality Check: Why use ESI-TOF/Orbitrap? We require a mass accuracy of <2 ppm to unambiguously determine the exact molecular formula. This exact formula acts as the absolute mathematical boundary for the downstream NMR elucidation, preventing the software from generating chemically impossible structures.

Phase 2: Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the identical purified batch in 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) 6.

  • 1D & 2D Acquisition: Acquire ¹H, ¹³C, multiplicity-edited HSQC, HMBC, and COSY spectra.

  • Causality Check: Why acquire multiplicity-edited HSQC before HMBC? HSQC maps direct one-bond carbon-hydrogen connections, instantly differentiating CH₂ groups (negative phase) from CH/CH₃ groups (positive phase). This immediately reduces the computational combinatorial space before we attempt to bridge these fragments across quaternary carbons using the 2- to 3-bond correlations of HMBC 7.

Phase 3: Algorithmic Cross-Validation
  • Data Integration: Import the HRMS-derived molecular formula and peak-picked NMR data into a CASE platform.

  • MCD Generation: The software generates a Molecular Connectivity Diagram (MCD) 2.

  • In-Silico Fragmentation Matching: The system generates all possible 3D structures. The proposed NMR-derived structures are subjected to in-silico fragmentation. If a proposed structure cannot logically cleave to produce the empirical MS/MS product ions (e.g., a missing expected loss of H₂O or CO₂), that structural candidate is automatically discarded 6.

Visualizing the Workflow

G cluster_MS High-Resolution Mass Spectrometry cluster_NMR Nuclear Magnetic Resonance Start Purified Unknown Compound MS_Acq Acquire HRMS & MS/MS Start->MS_Acq NMR_Acq Acquire 1D & 2D Spectra (HSQC, HMBC, COSY) Start->NMR_Acq Formula Determine Exact Mass & Molecular Formula MS_Acq->Formula CASE CASE Software Integration (MCD Generation) Formula->CASE Formula Constraints Connectivity Map Atomic Connectivity & Spin Systems NMR_Acq->Connectivity Connectivity->CASE 2D Correlations CrossVal Cross-Validation: Reconcile MS/MS Fragments with NMR Substructures CASE->CrossVal End Unambiguous 3D Structure CrossVal->End Validated

Fig 1: Integrated workflow for cross-validating NMR and HRMS data using CASE software.

Experimental Data: The Impact of Integration

To illustrate the quantitative advantage of this methodology, consider the structural elucidation of complex metabolites like Glanvillic Acid A 6. Standalone NMR often suggests multiple possible regioisomers due to ambiguous HMBC correlations across heteroatom bridges. However, by integrating MS/MS data, specific fragments (e.g., retro-Diels-Alder cleavages) act as definitive tie-breakers.

Table 2 quantifies the performance leap achieved when moving from siloed techniques to an integrated CASE workflow.

Table 2: Quantitative Data Comparison for Structure Confirmation

Analytical ParameterStandalone NMRStandalone MS/MSIntegrated CASE Cross-Validation
Molecular Formula Accuracy Low (Inferred via integration)High (<2 ppm error) High (<2 ppm error)
Regioisomer Differentiation High Low (Similar fragmentation)High (Unambiguous)
Stereochemical Insight High (NOESY/ROESY) NoneHigh (3D Configuration)
Time-to-Result Days (Manual interpretation)HoursMinutes (<30 seconds for MCD)
Confidence Score SubjectiveSubjectiveObjective (e.g., 99.8% DP4 probability)

Ultimately, complementary structure confirmation by MS and NMR ensures feature identification with the highest degree of certainty 8. Embracing this cross-validated approach minimizes downstream risks in drug development, ensuring that the molecule you scale up is exactly the molecule you intended to synthesize.

References

  • BenchChem. A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data. 3

  • ResearchGate. Computational methods for NMR and MS for structure elucidation I: software for basic NMR. 4

  • UiT The Arctic University of Norway. Projects | NMR: Structure elucidation and structure confirmation. 1

  • BenchChem. Application Notes and Protocols for the NMR and MS Analysis of Glanvillic Acid A. 6

  • Wageningen University & Research (WUR). Fractionation platform for target identification using off-line directed two-dimensional chromatography, mass spectrometry and NMR. 8

  • MDPI. Nuclear Magnetic Resonance and Artificial Intelligence.7

  • ACD/Labs. Structure Elucidator Suite - CASE NMR Software. 2

  • PMC / NIH. DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data. 5

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Comparative

A Comparative Guide to the Synthesis of Chiral Cyclopropanes: Enzymatic vs. Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals The cyclopropane ring, a strained three-membered carbocycle, is a valuable pharmacophore in modern drug discovery. Its unique conformational and electronic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a strained three-membered carbocycle, is a valuable pharmacophore in modern drug discovery. Its unique conformational and electronic properties can impart improved metabolic stability, enhanced binding affinity, and increased potency to bioactive molecules.[1] Consequently, the efficient and stereoselective synthesis of chiral cyclopropane-containing building blocks is a critical challenge in medicinal chemistry and process development.[2]

For decades, synthetic chemists have relied on a toolkit of powerful chemical methods for cyclopropanation. However, the increasing demand for sustainable and highly selective manufacturing processes has propelled the emergence of biocatalysis as a compelling alternative.[1] This guide provides an in-depth, objective comparison of enzymatic and traditional chemical strategies for the synthesis of chiral cyclopropanes, grounded in mechanistic principles and supported by experimental data.

The Biocatalytic Approach: Nature's Precision Harnessed

Enzymatic cyclopropanation leverages the exquisitely tailored active sites of proteins to achieve levels of stereocontrol that are often difficult to match with small-molecule catalysts.[1] This strategy has rapidly evolved from a scientific curiosity to a powerful tool for asymmetric synthesis.

Mechanism: The Heme-Enzyme Carbene Transfer

A prominent and widely studied biocatalytic strategy employs heme-containing proteins, such as cytochrome P450s, myoglobins, and nitric oxide dioxygenases.[1][3] Through directed evolution, these enzymes have been repurposed and engineered to catalyze the transfer of a carbene equivalent, typically from a diazoester reagent, to an alkene substrate.

The catalytic cycle begins with the reduction of the enzyme's ferric (Fe³⁺) heme cofactor to its ferrous (Fe²⁺) state. The ferrous enzyme then reacts with the diazo compound to form a highly reactive iron-porphyrin carbene intermediate, releasing nitrogen gas.[4][5] This carbene transfer occurs within the chiral environment of the enzyme's active site, which dictates the trajectory of the alkene's approach and thus controls the stereochemical outcome of the reaction with exceptional fidelity.[4]

Enzymatic_Cyclopropanation cluster_Enzyme Enzyme Active Site Enzyme_Fe(II) Ferrous Heme Enzyme (Fe²⁺) Carbene_Intermediate Iron-Porphyrin Carbene Intermediate Enzyme_Fe(II)->Carbene_Intermediate Forms Carbene_Intermediate->Enzyme_Fe(II) Regenerates Cyclopropane Chiral Cyclopropane Carbene_Intermediate->Cyclopropane Forms N2 N₂ Carbene_Intermediate->N2 Releases Diazo_Reagent R-CHN₂ (Diazo Reagent) Diazo_Reagent->Enzyme_Fe(II) Reaction Alkene Alkene Alkene->Carbene_Intermediate Attacks

Caption: Biocatalytic cyclopropanation via a heme-enzyme.

Advantages of Enzymatic Synthesis
  • Unparalleled Stereoselectivity: The primary advantage of biocatalysis is the potential for exquisite enantio- and diastereoselectivity, often exceeding 99% enantiomeric excess (ee).[6][7] This is a direct result of the highly organized and chiral active site.

  • Green Chemistry: Enzymatic reactions are typically performed in aqueous buffer systems under mild temperature and pH conditions, drastically reducing the environmental impact compared to many chemical methods that require organic solvents and potentially harsh reagents.[2]

  • High Catalytic Efficiency: Engineered enzymes can exhibit high turnover numbers (TTNs), meaning a single enzyme molecule can produce thousands of product molecules, making the process economically viable.[7]

  • Safety: Biocatalysis avoids the bulk use of often toxic and hazardous heavy metal catalysts.

  • Tunability: The power of directed evolution allows scientists to rapidly screen libraries of enzyme variants to optimize activity, selectivity, and substrate scope for a specific target molecule.[1][7]

Limitations and Considerations
  • Substrate Scope: While expanding, the substrate scope of any single enzyme is often narrower than that of chemical catalysts.[8] Significant protein engineering effort may be required to accommodate non-natural or sterically demanding substrates.

  • Enzyme Stability: Enzymes can be sensitive to operational conditions like temperature and organic solvents. However, modern protein engineering has made significant strides in developing robust enzymes for industrial applications.

  • Mechanism-Based Inactivation: Diazo reagents, the carbene precursors, are known to be mechanism-based inhibitors of P450s. They can cause irreversible inactivation by covalently modifying the heme cofactor or protein side chains, which can limit the total turnover number of the catalyst.[5][9]

Representative Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation

This protocol is a generalized example based on methodologies for whole-cell catalysis with engineered E. coli.[7][10]

  • Cell Culture and Expression: E. coli cells containing the plasmid for the engineered cyclopropanase (e.g., an evolved cytochrome P450) are grown in a suitable medium (e.g., M9-N buffer) with glucose. Protein expression is induced at an appropriate cell density (e.g., OD₆₀₀ ≈ 0.6-0.8).

  • Reaction Setup: The cell culture is concentrated and resuspended in a reaction buffer. The reaction is typically performed under anaerobic conditions to prevent oxygen from competing for binding to the heme cofactor.[11]

  • Substrate Addition: The alkene substrate (e.g., 10 mM) is added to the cell suspension, often with a co-solvent like ethanol (e.g., 5% v/v) to aid solubility.

  • Initiation: The reaction is initiated by the addition of the diazo reagent (e.g., ethyl diazoacetate, 20 mM). To mitigate toxicity and inactivation, the diazo reagent may be added slowly over several hours using a syringe pump.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25 °C) for a set period (e.g., 12-24 hours). Progress can be monitored by taking aliquots, extracting the product with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.

  • Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

The Chemical Synthesis Approach: A Robust and Versatile Toolkit

Chemical methods for cyclopropanation have been the bedrock of organic synthesis for many years, offering reliability and broad applicability. Transition metal catalysis, particularly with rhodium complexes, is a powerful and widely used strategy.[12]

Mechanism: Dirhodium-Catalyzed Carbene Transfer

The most common chemical approach involves the decomposition of a diazo compound by a transition metal catalyst, most notably a dirhodium(II) carboxylate complex.[12][13]

The mechanism is believed to proceed through the following key steps:

  • Catalyst Activation: The dirhodium(II) catalyst reacts with the diazo compound.

  • Carbene Formation: This reaction leads to the expulsion of nitrogen gas and the formation of a transient metal carbene intermediate.[12]

  • Carbene Transfer: The metal carbene then undergoes a concerted addition to the double bond of the alkene, forming the cyclopropane ring and regenerating the catalyst.[12][14]

The stereoselectivity of the reaction is controlled by the chiral ligands attached to the dirhodium core. These ligands create a chiral environment around the active rhodium center, influencing the facial selectivity of the alkene's approach to the carbene.[13][15]

Chemical_Cyclopropanation cluster_Catalyst Chemical Catalyst Rh_Catalyst Dirhodium(II) Catalyst [Rh₂(L*)₄] Rh_Carbene Rhodium Carbene Intermediate Rh_Catalyst->Rh_Carbene Forms Rh_Carbene->Rh_Catalyst Regenerates Cyclopropane Chiral Cyclopropane Rh_Carbene->Cyclopropane Forms N2 N₂ Rh_Carbene->N2 Releases Diazo_Reagent R-CHN₂ (Diazo Reagent) Diazo_Reagent->Rh_Catalyst Reacts with Alkene Alkene Alkene->Rh_Carbene Attacks

Caption: Dirhodium-catalyzed chemical cyclopropanation.

Advantages of Chemical Synthesis
  • Broad Substrate Scope: Chemical catalysts are often highly versatile and can accommodate a wide range of alkene and diazo compound substrates, including electron-rich, neutral, and electron-poor olefins.[12][16]

  • High Yields and Predictability: These reactions are typically high-yielding (often 63-98%) and their outcomes are well-documented and predictable based on the catalyst and substrates used.[1]

  • Mature Technology: Decades of research have led to a deep understanding of reaction mechanisms and a wide variety of commercially available, highly effective chiral catalysts.[13][17]

  • Scalability: Many chemical cyclopropanation protocols are robust and have been successfully implemented on an industrial scale.

Limitations and Considerations
  • Cost and Toxicity of Catalysts: Many of the most effective catalysts are based on precious metals like rhodium, which are expensive and have associated toxicity and disposal concerns.[1]

  • Harsh Reagents: The synthesis often requires the use of potentially explosive diazo reagents and anhydrous organic solvents.[1]

  • Environmental Impact: The use of organic solvents and metal catalysts contributes to a larger environmental footprint compared to biocatalytic methods.

  • Stereoselectivity: While excellent enantioselectivity can be achieved, it is highly dependent on finding the optimal match between the substrate and the chiral ligand, which can require extensive screening.[13]

Representative Experimental Protocol: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is a generalized example based on established literature procedures.[13][18]

  • Reaction Setup: A dried reaction flask is charged with the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Substrate Addition: Anhydrous solvent (e.g., dichloromethane or pentane) and the alkene substrate (1.0 equivalent) are added via syringe.

  • Diazo Compound Addition: The diazoacetate (e.g., methyl phenyldiazoacetate, 1.1 equivalents), dissolved in the reaction solvent, is added slowly to the stirred solution at a controlled temperature (e.g., 25 °C) over a period of several hours using a syringe pump. This slow addition is crucial to minimize the formation of carbene dimer byproducts.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the diazo compound is fully consumed.

  • Workup: The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure cyclopropane product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Head-to-Head Comparison: Performance Metrics

FeatureEnzymatic SynthesisChemical Synthesis (Dirhodium-Catalyzed)
Stereoselectivity Often exceptional (>99% ee, >95:5 dr) due to enzyme's chiral pocket.[6][19]High to excellent (80-99% ee), but highly dependent on ligand-substrate matching.[13][18]
Substrate Scope Generally narrower, but expandable via directed evolution.[8][20]Generally broad, accommodating a wide variety of alkenes.[12][16]
Reaction Conditions Mild: Aqueous buffer, room temperature, neutral pH.[2]Often requires anhydrous organic solvents, inert atmosphere.[18]
Catalyst Readily produced, biodegradable enzyme (e.g., in E. coli).[7]Precious metal (Rhodium), requiring synthesis of complex chiral ligands.[1]
Reagents Diazo compounds, alkenes.Diazo compounds, alkenes.
Environmental Impact Low; aqueous medium, biodegradable catalyst.[1]Higher; use of organic solvents and heavy metal waste.[1]
Key Advantage Unmatched stereocontrol and sustainability.Broad applicability and mature, predictable technology.
Key Disadvantage Potential for narrow substrate scope and enzyme inactivation.[5][8]Cost/toxicity of catalyst and use of hazardous reagents.[1]

The Chemoenzymatic Future: The Best of Both Worlds

A powerful emerging strategy involves combining the strengths of both approaches in a chemoenzymatic workflow.[8][20] In this paradigm, an enzyme is used to create a highly enantiopure cyclopropane core structure that possesses a versatile functional handle.[20][21] This chiral building block can then be subjected to a variety of robust chemical reactions to rapidly generate a diverse library of complex molecules. This approach harnesses the exquisite selectivity of biocatalysis for the key stereochemistry-defining step while leveraging the broad scope of traditional chemistry for diversification.[8][21]

Chemoenzymatic_Workflow Start Alkene + Diazo Reagent Enzymatic Enzymatic Cyclopropanation (High ee, dr) Start->Enzymatic Core Enantiopure Cyclopropane Core Enzymatic->Core Generates Chemical Chemical Diversification (Multiple Reactions) Core->Chemical Library Diverse Library of Chiral Molecules Chemical->Library Produces

Caption: A chemoenzymatic strategy for chiral cyclopropanes.

Conclusion

The choice between enzymatic and chemical synthesis of chiral cyclopropanes is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the project.

Biocatalysis stands out when the primary goal is to produce a specific, high-value chiral cyclopropane with the utmost stereoselectivity and under green, sustainable conditions.[1] It is particularly well-suited for pharmaceutical manufacturing where a single, highly optimized process is required. The ability to fine-tune enzyme performance through directed evolution offers a pathway to novel and complex structures that may be inaccessible through conventional chemistry.[1]

Chemical synthesis , particularly with dirhodium catalysts, remains the workhorse for exploratory chemistry and situations demanding broad substrate flexibility.[1][12] Its predictability and the vast available literature make it a reliable choice for rapidly accessing a wide range of cyclopropane analogues.

For drug discovery professionals, the burgeoning field of chemoenzymatic synthesis offers a particularly exciting path forward, marrying the unparalleled selectivity of enzymes with the synthetic versatility of traditional chemistry to accelerate the generation of novel chiral molecular libraries.[8][21] As enzyme engineering continues to advance, the role of biocatalysis is poised to expand, making it an increasingly indispensable tool in the synthesis of these critical chemical building blocks.

References
  • Green, C., & Renata, H. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 60(46), 24454-24458. Available from: [Link]

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  • Hernandez, K. E., & Fasan, R. (2020). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Chemical Science, 11(28), 7384-7389. Available from: [Link]

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  • Knight, A. M., et al. (2018). Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes. ACS Central Science, 4(3), 372-377. Available from: [Link]

  • Cyclopropanation Catalysed by p450enzymes/hemes. (n.d.). WordPress. Retrieved March 14, 2026, from [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society, 114(17), 6956-6962. Available from: [Link]

  • Torres, Ò., Roglans, A., & Pla-Quintana, A. (2016). An Enantioselective Cascade Cyclopropanation Reaction Catalyzed by Rhodium(I): Asymmetric Synthesis of Vinylcyclopropanes. Advanced Synthesis & Catalysis, 358(21), 3512-3516. Available from: [Link]

  • Mao, J., et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. eScholarship, University of California. Available from: [Link]

  • Moorthy, R., & Sibi, M. P. (2024). Enantioselective Michael Initiated Ring Closure (MIRC) reactions for the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. Advance Article. Available from: [Link]

  • Hernandez, K. E., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2267-2273. Available from: [Link]

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